molecular formula C8H6ClFO2 B1343872 5-Fluoro-2-methoxybenzoyl chloride CAS No. 704-03-0

5-Fluoro-2-methoxybenzoyl chloride

Cat. No.: B1343872
CAS No.: 704-03-0
M. Wt: 188.58 g/mol
InChI Key: HYILYIULOHATGI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILYIULOHATGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-03-0
Record name 5-Fluoro-2-methoxybenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in synthetic organic chemistry. As a reactive acylating agent, its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective use in a laboratory setting.

Compound Identification and Core Properties

This compound is a substituted aromatic acyl chloride. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.

IdentifierValue
CAS Number 704-03-0[1][2][3][4][5]
Molecular Formula C₈H₆ClFO₂[1][2][3]
Molecular Weight 188.58 g/mol [2][3]
Canonical SMILES COC1=C(C=C(C=C1)F)C(=O)Cl[3][6]
InChI InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3[3][6]
InChIKey HYILYIULOHATGI-UHFFFAOYSA-N[3][6]
Physicochemical Data

Quantitative physical property data for this compound is not extensively reported in readily available literature. However, based on its structure and data from similar compounds, it can be characterized as follows:

PropertyValueSource/Rationale
Physical Form Liquid at ambient temperature.Reported by multiple chemical suppliers.
Boiling Point Not available.As an acyl chloride, it is expected to have a relatively high boiling point and is likely purified by vacuum distillation.
Melting Point Not available.Likely below ambient temperature.
Solubility Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene).General reactivity of acyl chlorides.
Storage Store under an inert atmosphere at 2-8°C.[7] Avoid moisture.[2]Recommended to prevent hydrolysis and degradation.

Synthesis and Mechanism

The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-methoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Expert Rationale for Reagent Selection:
  • Thionyl Chloride (SOCl₂): A cost-effective and widely used reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.

  • Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and cleaner reactions. It requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO₂, CO, HCl) are also gaseous. This method is particularly useful for substrates sensitive to the higher temperatures that may be required with thionyl chloride. A patent for a related pharmaceutical process mentions oxalyl chloride and thionyl chloride as suitable chlorinating agents.[8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_process Chlorination Process cluster_workup Workup & Purification cluster_end Final Product Start 5-Fluoro-2-methoxybenzoic Acid (CAS: 394-04-7) Reagents Chlorinating Agent (e.g., SOCl₂ or (COCl)₂/DMF) Start->Reagents 1. Add Reaction Reaction under Inert Atmosphere (N₂) Reagents->Reaction 2. In Solvent Aprotic Solvent (e.g., DCM, Toluene) Solvent->Reaction Workup Removal of Excess Reagent & Solvent in vacuo Reaction->Workup 3. After completion Purification Vacuum Distillation (Optional, for high purity) Workup->Purification 4. For analytical grade Product This compound (CAS: 704-03-0) Workup->Product For direct use Purification->Product ReactionWorkflow Reagent1 This compound Product N-Substituted Amide Reagent1->Product Acyl Source Reagent2 Primary/Secondary Amine (R-NH₂) Reagent2->Product Nucleophile Base Non-nucleophilic Base (e.g., Triethylamine) Base->Product HCl Scavenger Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Reaction Medium Byproduct Triethylammonium Chloride Salt Product->Byproduct Co-product

Caption: Generalized scheme for amide bond formation using the title compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive chemical that requires careful handling to ensure laboratory safety.

Hazard Identification
Hazard StatementDescription
H314 Causes severe skin burns and eye damage. [9]
H335 May cause respiratory irritation. [2][9]

The signal word for this compound is "Danger," and it is represented by the GHS05 pictogram for corrosion.

Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Splash-proof chemical safety goggles and a face shield. [10]2. Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. [2]Do not use combustible materials like paper towels to clean up spills.

  • Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. [2]

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents. [2]Storage under an inert atmosphere (nitrogen or argon) is highly recommended to maintain the compound's quality.

References

  • This compound | 704-03-0. (n.d.). BIOFOUNT. Retrieved January 17, 2026, from [Link]

  • MSDS of this compound. (2026, January 5). Capot Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (2022). Google Patents.
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound (C8H6ClFO2). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride | C8H4ClF3O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride. (n.d.). Oakwood Chemical. Retrieved January 17, 2026, from [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID. (n.d.). Chongqing Chemdad Co. Retrieved January 17, 2026, from [Link]

  • 5-Fluoro-2-methoxybenzaldehyde. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (2013). Google Patents.
  • Synthesis of p-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in the development of novel pharmaceuticals. Tailored for researchers, scientists, and drug development professionals, this document elucidates the chemical theory, practical execution, and critical safety considerations for this important synthetic transformation.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This guide will focus on the reliable and efficient synthesis of this compound from its corresponding carboxylic acid.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the preparation of this compound is the reaction of 5-Fluoro-2-methoxybenzoic acid with a chlorinating agent. Among the various reagents available for this transformation, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient removal of byproducts.[1]

The overall reaction is as follows:

Key Advantages of Using Thionyl Chloride:

  • Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture, simplifying the purification process.[2][3]

  • High Reactivity: Thionyl chloride is a powerful chlorinating agent that efficiently converts carboxylic acids to their corresponding acyl chlorides.

  • Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.

Mechanistic Insights: The Role of Thionyl Chloride and DMF

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[4]

To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack and accelerating the formation of the acyl chloride.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous acyl chlorides and incorporates best practices for safety and efficiency.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Fluoro-2-methoxybenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Anhydrous Toluene≥99.8%Fisher Scientific
Anhydrous Hexane≥99%Fisher Scientific
Equipment
  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Schlenk line (optional, for rigorous anhydrous conditions)

  • Standard laboratory glassware

Detailed Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-Fluoro-2-methoxybenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a gentle flow of inert gas, add an excess of thionyl chloride (3.0-5.0 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to reflux (approximately 70-80 °C). Maintain reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene to the residue and evaporate again. Repeat this step twice.[3]

  • Purification: The crude this compound can often be used directly for subsequent reactions. For higher purity, the product can be purified by vacuum distillation or recrystallization from a non-polar solvent like anhydrous hexane.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the fluorine and acyl chloride substituents.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon.
IR A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. C-F and C-O stretching vibrations will also be present.
Mass Spec The molecular ion peak corresponding to the mass of this compound (C₈H₆ClFO₂, MW: 188.59 g/mol ) should be observed, along with characteristic fragmentation patterns.[5][9]

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm the structure.

Safety and Handling Precautions

Working with thionyl chloride requires strict adherence to safety protocols to mitigate potential hazards.

  • Corrosivity: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[7] All manipulations should be performed in a fume hood.

  • Reactivity with Water: It reacts violently with water and moisture to produce toxic gases (HCl and SO₂).[7] Ensure all glassware is dry and the reaction is conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] An emergency shower and eyewash station should be readily accessible.

  • Waste Disposal: Unreacted thionyl chloride should be quenched carefully with a suitable reagent (e.g., by slow addition to a stirred, cooled solution of sodium carbonate) before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via the reaction of 5-Fluoro-2-methoxybenzoic acid with thionyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful characterization of the final product is paramount to ensure its suitability for subsequent synthetic transformations.

Visualizations

Reaction Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 5-Fluoro-2-methoxybenzoic Acid Reagents Thionyl Chloride (SOCl₂) + cat. DMF Start->Reagents 1. Add Reagents Reaction Reflux (70-80°C, 2-4h) Reagents->Reaction 2. Heat to Reflux Evaporation Remove excess SOCl₂ (Vacuum, Toluene azeotrope) Reaction->Evaporation 3. Cool & Evaporate Purification Vacuum Distillation or Recrystallization (Hexane) Evaporation->Purification 4. Purify Product This compound Purification->Product 5. Isolate Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

G Carboxylic Acid Carboxylic Acid Chlorosulfite Intermediate Chlorosulfite Intermediate Carboxylic Acid->Chlorosulfite Intermediate + SOCl₂ Thionyl Chloride Thionyl Chloride Acyl Chloride Acyl Chloride Chlorosulfite Intermediate->Acyl Chloride + Cl⁻ SO₂ + HCl SO₂ + HCl Chlorosulfite Intermediate->SO₂ + HCl DMF Catalyst DMF Catalyst Vilsmeier Reagent Vilsmeier Reagent DMF Catalyst->Vilsmeier Reagent + SOCl₂ Vilsmeier Reagent->Carboxylic Acid Activates

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PubChem. This compound. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • LANXESS. Thionyl chloride. [Link]

  • LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

  • Capot Chemical. MSDS of this compound. [Link]

  • PrepChem.com. Synthesis of p-methoxybenzoyl chloride. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-2-methoxybenzoyl chloride (CAS No. 704-03-0) is a pivotal acylating agent and a key starting material in the synthesis of advanced pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib.[1] Its utility in drug development is driven by the reactive acyl chloride moiety, which facilitates the formation of amide and ester bonds.[2] However, this high reactivity also presents significant handling challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity. The protocols and principles outlined herein are designed as a self-validating system, grounded in the established hierarchy of controls and a deep understanding of the compound's chemical nature.

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. This compound is a corrosive liquid whose primary hazards stem from its violent reaction with nucleophiles, most notably water.

Key Physicochemical Data

The essential identification and property data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 704-03-0[3][4][5]
Molecular Formula C₈H₆ClFO₂[3][5][6]
Molecular Weight 188.58 g/mol [3][5]
Physical Form Liquid[4]
InChI Key HYILYIULOHATGI-UHFFFAOYSA-N[4][5]
Core Hazards and Mechanistic Insights

The reactivity of this compound is centered on the electrophilic carbonyl carbon. This reactivity dictates its primary hazards.

  • Extreme Corrosivity (H314): The compound causes severe skin burns and eye damage.[4][7][8] Contact with tissue moisture initiates a rapid hydrolysis reaction, generating hydrochloric acid (HCl) directly on the surface, leading to chemical burns.

  • Reactivity with Water: Acyl chlorides react violently with water, including ambient humidity, in an exothermic hydrolysis reaction to produce the corresponding carboxylic acid (5-Fluoro-2-methoxybenzoic acid) and corrosive, toxic hydrogen chloride gas.[2][9] This reaction is the root cause of its lachrymatory (tear-inducing) properties and respiratory irritation.[2][8][10]

  • Respiratory Irritation (H335): Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe respiratory tract irritation.[3][8]

  • Incompatibilities: Beyond water, this reagent is incompatible with a range of materials, including alcohols, amines, strong bases, oxidizing agents, and metals.[2][3][9][11] Reactions with these substances can be vigorous and exothermic.

GHS Hazard Classification Summary
PictogramGHS ClassHazard StatementSignal Word

Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damageDanger

Specific target organ toxicity — single exposure, Category 3H335: May cause respiratory irritationWarning

Section 2: A Proactive Risk Mitigation Strategy: The Hierarchy of Controls

Effective safety management prioritizes proactive measures over reactive ones. The hierarchy of controls is a framework that systematically minimizes risk by favoring more effective, system-level interventions.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Often Impractical) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safety) Engineering->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in safely handling this reagent. They are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound is mandatory inside a certified chemical fume hood.[2][11] This is non-negotiable. The hood's constant airflow contains volatile vapors and any HCl gas generated, preventing inhalation exposure.

  • Safety Shower and Eyewash Station: A compliant, tested safety shower and eyewash station must be immediately accessible (<10 seconds of travel).[7][12] This is essential for immediate decontamination in the event of a significant splash.

Administrative Controls: Procedural Safety

These controls involve work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Work Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

  • Inert Atmosphere Operations: Due to its extreme moisture sensitivity, all transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line, glovebox).[2][11]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a final barrier. It must be selected carefully and used correctly.[13][14]

Protection TypeSpecificationRationale and Standards
Eye/Face Chemical splash goggles and a full-face shield.Protects against splashes of corrosive liquid and vapors. Standard: ANSI Z87.1 (US) or EN 166 (EU).[14][15]
Hand Nitrile or neoprene gloves (double-gloving recommended).Provides a chemical barrier. Inspect gloves before each use and change them frequently or immediately upon contamination.[2][3][14] Standard: EN 374.
Body Flame-resistant lab coat with tight-fitting cuffs.Protects skin from splashes. For larger quantities, a chemically resistant apron or coveralls are required.[3][7][15]
Respiratory Not required for standard use in a fume hood.For spill response or system failure, an air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[3][7]

Section 3: Step-by-Step Experimental Protocols

The following protocols provide a validated methodology for common laboratory operations.

Protocol: Secure Storage and Internal Transport
  • Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Environment: Store the container in a cool, dry, well-ventilated, and dedicated corrosives cabinet.[2][11] The storage area must be isolated from incompatible materials, especially water and alcohols.[11]

  • Inert Atmosphere: Ensure the container is tightly sealed under an inert atmosphere.[2][11] Containers that have been opened must be carefully resealed and kept upright.[11]

  • Secondary Containment: Always store and transport the container within chemically compatible secondary containment (e.g., a polyethylene tray) capable of holding the entire volume.

Protocol: Workflow for Reagent Dispensing

This workflow must be performed entirely within a chemical fume hood.

DispensingWorkflow start Start: Assemble Equipment in Fume Hood prep Prepare Inert & Dry Glassware (Oven-dried, cooled under N2) start->prep equilibrate Allow Reagent Bottle to Equilibrate to Room Temperature prep->equilibrate transfer Transfer Reagent via Syringe (Under positive N2 pressure) equilibrate->transfer seal Immediately Reseal Reagent Bottle (Parafilm over cap) transfer->seal quench Quench Syringe/Needle (e.g., with isopropanol) seal->quench end End: Proceed with Reaction quench->end

Caption: A validated workflow for safely dispensing moisture-sensitive reagents.

Causality: Allowing the reagent bottle to equilibrate to ambient temperature before opening is a critical, often overlooked step. Opening a cold container will cause atmospheric moisture to condense on its surfaces and inside the opening, leading to rapid degradation of the reagent and release of HCl gas.

Section 4: Emergency Preparedness and Response

Preparation is key to mitigating the consequences of an incident.

Spill Management

The response is dictated by the scale of the spill.[16][17]

SpillResponse cluster_minor_actions Minor Spill Response cluster_major_actions Major Spill Response spill Spill Occurs minor Minor Spill (<100 mL, Contained in Hood) spill->minor Is it Minor? major Major Spill (>100 mL or Outside Hood) spill->major Is it Major? alert_minor Alert Colleagues minor->alert_minor evacuate Evacuate Immediate Area major->evacuate absorb Cover with Dry, Inert Absorbent (Sand, Vermiculite) alert_minor->absorb collect Collect into Sealed Container for Hazardous Waste absorb->collect decon Decontaminate Area collect->decon alert_major Alert Others & Pull Fire Alarm if Necessary evacuate->alert_major call_ehs Call Emergency Response (From a safe location) alert_major->call_ehs

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert: Notify personnel in the immediate area.[17]

  • Control: Ensure the fume hood is functioning correctly.

  • Absorb: Cover the spill with a dry, inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[16] Do NOT use paper towels or other combustible materials.

  • Collect: Carefully sweep the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and document the incident.

First Aid Measures

Immediate and correct first aid is vital. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][15]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][15]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Section 5: Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Collection: All waste contaminated with this compound, including excess reagent, absorbed spill material, and contaminated PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9][15]

  • Disposal Pathway: The waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration with appropriate scrubbers to neutralize the resulting acid gases.[3]

  • Glassware Decontamination:

    • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or dichloromethane) in a fume hood. Collect all rinsate as hazardous waste.

    • Carefully and slowly quench the glassware by rinsing with a less reactive alcohol, such as isopropanol, to react with any residual acyl chloride.

    • Only after these steps can the glassware be washed normally with soap and water.

Conclusion

This compound is an indispensable tool in modern medicinal chemistry. Its inherent reactivity, while valuable for synthesis, demands a commensurate level of respect and caution. By adopting a safety-first mindset and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, adhering to validated protocols, and correctly using PPE—researchers can handle this reagent safely and effectively. Proactive planning, from storage to disposal, forms a self-validating system that protects personnel, ensures experimental success, and maintains a safe laboratory environment.

References

  • Title: Hazardous Substance Fact Sheet - Acetyl Chloride Source: New Jersey Department of Health URL: [Link]

  • Title: Standard Operating Procedure for the use of Acetyl chloride Source: Western Carolina University URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

  • Title: The ultimate guide for 9 types of chemical spills and cleanup procedures Source: J&K Scientific LLC URL: [Link]

  • Title: Section 5: Firefighting Measures Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: SECTION 5: Firefighting measures Source: REACH Online URL: [Link]

  • Title: Acyl chlorides stability Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Safety Data Sheet: Acetyl chloride Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Methoxybenzoyl chloride Source: Fisher Scientific URL: [Link]

  • Title: this compound Source: BIOFOUNT URL: [Link]

  • Source: Google Patents (CN103450013A)
  • Title: Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Title: 5-Fluoro-2-prop-2-ynoxybenzoyl chloride Source: PubChem URL: [Link]

  • Title: 5 Fluoro 2 Methoxybenzoic Acid Manufacturer Source: Enanti Labs URL: [Link]

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The Acylation Mechanism of 5-Fluoro-2-methoxybenzoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzoyl chloride is a critical acylating agent in contemporary organic synthesis, finding significant application within the pharmaceutical sector. The distinct electronic and steric characteristics imparted by the fluorine and methoxy substituents on the benzoyl group facilitate highly specific and efficient acylations. This guide offers a thorough examination of the acylation mechanism, practical experimental procedures, and the wider uses of this adaptable reagent. It will explore the reasoning behind experimental decisions to provide a solid and reproducible framework for researchers engaged in drug discovery and development.

Understanding the Reagent: Electronic and Steric Profile

The reactivity of this compound is dictated by the interplay of its substituents. The methoxy group at the ortho position donates electrons through resonance, which increases the electron density on the carbonyl carbon, while also exerting a notable steric effect.[1] In contrast, the fluorine atom at the meta position acts as a moderate deactivating group through its inductive electron-withdrawing effect.

This electronic duality is pivotal. The electron-donating methoxy group can stabilize the transition state of acylation, potentially increasing the reaction rate.[1] The fluorine atom, on the other hand, tempers this reactivity, which contributes to the reagent's stability and selectivity. This equilibrium is essential for its successful use in complex molecules where other reactive sites may be present.

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile (Nu-H) with this compound follows a classic nucleophilic acyl substitution pathway.[2][3][4] This mechanism is generally a two-step process: addition and elimination.[4]

  • Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction commences with the attack of a nucleophile, such as an amine or alcohol, on the electrophilic carbonyl carbon of the acyl chloride.[4][5] This initial step, which is often rate-determining, leads to a transient, high-energy tetrahedral intermediate.[3][4] The presence of a base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the acidic by-product formed.[6][7]

  • Collapse of the Tetrahedral Intermediate and Product Formation: The unstable tetrahedral intermediate quickly collapses.[3] The carbon-chlorine bond is broken, and the chloride ion is expelled as a leaving group.[4] Concurrently, a proton is typically removed from the nucleophilic atom by a base, yielding the final acylated product and hydrochloric acid.[6] The formation of the stable carbonyl double bond drives this elimination step.[8]

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocol: Acylation of a Primary Amine

This section outlines a field-tested, self-validating protocol for the acylation of a primary amine. The rationale for each step is detailed to foster both reproducibility and a deeper comprehension of the reaction dynamics.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCorrosive and moisture-sensitive.[9] Handle with appropriate PPE.
Primary Amine (R-NH₂)≥98%Various
Dichloromethane (DCM)AnhydrousVariousAprotic solvent to prevent hydrolysis of the acyl chloride.
Triethylamine (TEA) or PyridineReagent GradeVariousActs as a base to neutralize the HCl byproduct.[6]
Saturated Sodium Bicarbonate (NaHCO₃)VariousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)VariousFor drying the organic layer.
Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM). The inert atmosphere is crucial to prevent the acyl chloride from reacting with atmospheric moisture.

    • Add a base such as triethylamine (1.1 - 1.5 eq) or pyridine to the solution. The base scavenges the hydrochloric acid generated, preventing the protonation and deactivation of the amine starting material.[6][10]

  • Addition of the Acylating Agent:

    • Dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM in a separate flask.

    • Add the acyl chloride solution dropwise to the stirred amine solution, typically at 0 °C (ice bath). This controlled addition helps to manage the exothermic nature of the reaction and minimize side-product formation.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for a period of 2-16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any unreacted acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated product.

G Figure 2: Experimental Workflow for Acylation cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification A Dissolve amine in anhydrous DCM B Add base (e.g., TEA) A->B C Cool to 0°C under N₂ B->C E Add dropwise to amine solution D Dissolve 5-fluoro-2-methoxybenzoyl chloride in DCM D->E F Warm to RT and stir G Monitor by TLC/LC-MS F->G H Quench with NaHCO₃ (aq) I Extract with DCM H->I J Dry (MgSO₄) and concentrate I->J K Purify (Chromatography/ Recrystallization) J->K

Caption: Step-by-step experimental workflow for acylation.

Applications in Drug Development

The 5-fluoro-2-methoxybenzoyl moiety is a valuable structural component in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological profiles, including potency, selectivity, and metabolic stability. This reagent is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) for drug discovery programs, such as those targeting kinase inhibitors.[11] The trifluoromethoxy-substituted aromatic system can serve as a privileged scaffold in such applications.[11] Additionally, this compound is an important raw material for certain fluoroquinolone antibacterial agents.[12]

Safety Considerations

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[13] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16] Avoid breathing vapors, mist, or gas.[13][14] In case of inhalation, move the person to fresh air.[14][16] If skin or eye contact occurs, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[14][16]

Conclusion

The acylation reaction with this compound is a fundamental tool in modern synthetic chemistry, providing a dependable means of introducing a key pharmacophore. A comprehensive grasp of its mechanism, combined with precise experimental execution, is crucial for its effective use. The information and protocols detailed in this guide are designed to equip researchers to fully utilize this versatile reagent in the development of novel therapeutics.

References

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  • Acyl
  • Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. [Link]

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  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
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Navigating the Matrix: An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of 5-Fluoro-2-methoxybenzoyl Chloride.

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, a profound understanding of the physicochemical properties of key intermediates is paramount. This compound, a reactive acyl chloride, serves as a critical building block in the synthesis of a variety of complex molecules. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a deep dive into the solubility profile of this compound, offering a theoretical framework, predictive data, and robust experimental protocols to empower researchers in their synthetic endeavors.

Executive Summary: The Challenge of a Reactive Intermediate

This compound (CAS No: 704-03-0, Molecular Formula: C₈H₆ClFO₂) is a liquid at ambient temperature.[1] As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity, especially towards protic species like water and alcohols, dictates its solubility characteristics.[2][3] Consequently, a simple dissolution is often a race against decomposition, necessitating careful solvent selection and handling. This guide addresses these challenges by providing a predictive solubility framework and a detailed methodology for its empirical determination.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective with a Reactivity Caveat

The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity of this compound is a composite of its constituent functional groups: the polar acyl chloride, the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the largely nonpolar benzene ring. This combination results in a molecule of moderate overall polarity.

  • Aprotic Solvents: These solvents are the preferred medium for handling and reacting acyl chlorides as they lack acidic protons and do not readily react with the acyl chloride group.[4][5]

    • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF)): These solvents are expected to be excellent choices for dissolving this compound due to their ability to engage in dipole-dipole interactions without causing decomposition.

    • Nonpolar Aprotic Solvents (e.g., Toluene, Hexanes): While the aromatic ring of toluene may offer some favorable π-stacking interactions, the overall moderate polarity of the solute suggests that solubility in highly nonpolar solvents like hexanes might be more limited.

  • Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents are generally incompatible with acyl chlorides. The lone pair of electrons on the oxygen atom of the hydroxyl group will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a rapid decomposition to the corresponding carboxylic acid (5-fluoro-2-methoxybenzoic acid) and hydrochloric acid (in the case of water) or an ester (in the case of alcohols).[2][3] Therefore, these are not suitable solvents for dissolving and storing this compound.

The presence of the fluorine and methoxy substituents can also subtly influence solubility. The fluorine atom can increase lipophilicity, potentially enhancing solubility in less polar environments.[6] The methoxy group, being a hydrogen bond acceptor, might offer some favorable interactions with solvents capable of hydrogen bonding, were it not for the overriding reactivity of the acyl chloride group.

Predicted Solubility Profile of this compound

Solvent CategorySolventPredicted Solubility/ReactivityRationale
Polar Aprotic Dichloromethane (DCM)Highly SolubleGood polarity match, aprotic nature prevents reaction. A common solvent for reactions involving acyl chlorides.
Tetrahydrofuran (THF)Highly SolublePolar ether that is aprotic and an excellent solvent for a wide range of organic compounds.
Acetonitrile (MeCN)SolublePolar aprotic solvent, good for dissolving polar to moderately polar compounds.
Ethyl Acetate (EtOAc)SolubleModerately polar aprotic solvent, should readily dissolve the compound.
N,N-Dimethylformamide (DMF)Highly SolubleHighly polar aprotic solvent, often used as a catalyst in acyl chloride formation and is an excellent solvent for them.
AcetoneSolubleA polar aprotic ketone that is a good general-purpose solvent.
Nonpolar Aprotic TolueneSolubleAromatic nature provides favorable interactions with the benzene ring of the solute.
Hexanes/HeptaneSparingly SolubleLow polarity of the solvent may not be sufficient to overcome the intermolecular forces of the moderately polar solute.
Diethyl EtherSolubleA less polar ether than THF, but still expected to be a good solvent.
Polar Protic WaterReactive Rapid hydrolysis to 5-fluoro-2-methoxybenzoic acid and HCl.[2]
Methanol/EthanolReactive Rapid esterification to the corresponding methyl or ethyl ester.[8]
Acetic AcidReactive Potential for anhydride formation and decomposition.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, its solubility must be determined under strictly anhydrous conditions. The following protocol outlines a robust method for both qualitative and quantitative assessment.

Safety Precautions
  • This compound is corrosive and a lachrymator. It reacts with moisture to produce HCl gas.[9]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Use anhydrous solvents.

Qualitative Solubility Assessment (Miscibility Test)

This rapid test provides a preliminary indication of solubility.

  • Preparation: To a dry vial under an inert atmosphere, add approximately 1 mL of the anhydrous test solvent.

  • Addition: Using a dry syringe, add this compound dropwise (e.g., 10-20 µL) to the solvent while stirring.

  • Observation: Observe for miscibility. If the liquid dissolves completely, it is considered soluble at that approximate concentration. If it forms a separate phase or cloudiness persists, it is likely sparingly soluble or insoluble.

  • Record: Note the observations for each solvent tested.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature.[10]

  • Apparatus Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Sample Preparation: In a series of sealable, dry vials, add a measured amount of the anhydrous solvent (e.g., 2 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution with undissolved solute remaining. The excess is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a dry syringe fitted with a PTFE filter to remove any suspended microparticles.

  • Analysis: Dilute the collected sample with a suitable anhydrous aprotic solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV or GC-FID). Due to the reactivity of the acyl chloride, an in-situ derivatization with a suitable nucleophile (e.g., a primary amine to form a stable amide) followed by analysis of the derivative may be necessary for accurate and reproducible quantification.

  • Calculation: Determine the concentration of the solute in the saturated solution from a pre-established calibration curve. Express the solubility in units such as g/L or mol/L.

Visualizing the Solvent Selection Workflow

For a practicing chemist, selecting the right solvent is a critical decision. The following workflow, represented as a Graphviz diagram, illustrates the logical steps for choosing an appropriate solvent for a reaction involving this compound.

SolventSelectionWorkflow start Start: Need to use This compound in a reaction check_reaction_type What is the nature of the reaction? start->check_reaction_type nucleophilic_acyl_sub Nucleophilic Acyl Substitution (e.g., with an amine, alcohol, etc.) check_reaction_type->nucleophilic_acyl_sub Reactant other_reaction Other Reaction Type (e.g., Friedel-Crafts acylation) check_reaction_type->other_reaction Reagent check_reactant_solubility Are all other reactants soluble in aprotic solvents? nucleophilic_acyl_sub->check_reactant_solubility other_reaction->check_reactant_solubility yes_aprotic_soluble Yes check_reactant_solubility->yes_aprotic_soluble Yes no_aprotic_soluble No (Requires protic solvent) check_reactant_solubility->no_aprotic_soluble No select_aprotic Select an Anhydrous Aprotic Solvent (e.g., DCM, THF, Toluene) yes_aprotic_soluble->select_aprotic consider_alternatives Reaction is likely incompatible. Consider alternative synthetic route or protecting group strategy. no_aprotic_soluble->consider_alternatives final_check Perform small-scale test reaction to confirm compatibility and yield. select_aprotic->final_check end Proceed with Scaled-Up Reaction final_check->end

Caption: Solvent Selection Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and reactivity. This guide establishes that anhydrous aprotic solvents are the media of choice for this compound, with polar aprotic solvents like DCM and THF expected to be particularly effective. Protic solvents are to be strictly avoided due to rapid decomposition. The provided experimental protocols offer a clear path for researchers to empirically determine the solubility in their specific systems of interest, ensuring the development of robust and reproducible synthetic methodologies. By understanding and respecting the chemical nature of this reactive molecule, scientists can effectively harness its synthetic potential.

References

  • Vertex AI Search. MSDS of this compound.
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The Strategic Synthesis of Pirtobrutinib: A Guide to its Core Starting Materials and Scalable Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pirtobrutinib (formerly LOXO-305), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors.[1][2] Its unique reversible binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, addressing a critical unmet medical need.[1][3] This in-depth technical guide provides a comprehensive overview of the key starting materials and the strategic synthetic pathway for Pirtobrutinib, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic route, detailing the critical transformations and the underlying chemical principles that ensure an efficient and scalable process.

Retrosynthetic Analysis and Strategic Considerations

The molecular architecture of Pirtobrutinib, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, presents several key synthetic challenges, including the construction of the substituted pyrazole core, the installation of the chiral trifluoromethyl-containing side chain, and the final amide bond formation. A logical retrosynthetic analysis breaks down the molecule into three primary building blocks:

  • Fragment A: 5-Fluoro-2-methoxybenzoic acid, a commercially available starting material that forms the benzamide portion of the molecule.

  • Fragment B: 4-(Aminomethyl)benzoic acid, another readily available precursor that serves as the central phenyl linker.

  • Fragment C: (S)-1-(1,1,1-trifluoropropan-2-yl)hydrazine, the chiral hydrazine component crucial for both the pyrazole ring formation and the molecule's specific interactions with the BTK enzyme.

The overall synthetic strategy focuses on a convergent approach, where these key fragments are synthesized and coupled in a sequential and efficient manner. This approach is advantageous for process development and large-scale synthesis as it allows for the purification of intermediates at various stages, leading to a higher purity final product.

Synthesis of Key Starting Materials and Intermediates

Preparation of the Benzamide Fragment: 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid

The synthesis commences with the coupling of two of the primary building blocks, Fragment A and Fragment B .

Experimental Protocol:

  • Activation of 5-Fluoro-2-methoxybenzoic acid: 5-Fluoro-2-methoxybenzoic acid is converted to its more reactive acid chloride derivative, 5-fluoro-2-methoxybenzoyl chloride.[3][4] This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.[3] The choice of chlorinating agent can influence the reaction conditions and work-up procedure. Oxalyl chloride, for instance, often provides cleaner reactions with gaseous byproducts.

  • Amide Bond Formation: The resulting this compound is then coupled with 4-(aminomethyl)benzoic acid in an amide bond-forming reaction.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.[5] The choice of solvent is critical to ensure the solubility of both reactants; a mixture of water and an organic solvent like THF or dioxane is often employed for this Schotten-Baumann-type reaction.

Causality Behind Experimental Choices:

  • Acid Activation: The direct amidation of a carboxylic acid with an amine is generally a slow and high-temperature process. Converting the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine, thus allowing the reaction to proceed under mild conditions.

  • Base Selection: An organic, non-nucleophilic base is crucial to prevent side reactions. A stronger, nucleophilic base could potentially react with the acid chloride.

ReactantReagent/SolventKey TransformationIntermediate
5-Fluoro-2-methoxybenzoic acidThionyl ChlorideAcid ChlorinationThis compound
4-(Aminomethyl)benzoic acidTriethylamine, THF/H₂OAmide Coupling4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid
Synthesis of the Chiral Hydrazine Fragment: [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride

The synthesis of this chiral hydrazine is a critical step that introduces the stereocenter and the trifluoromethyl group, both essential for Pirtobrutinib's biological activity.

Experimental Protocol:

A common route involves the protection of hydrazine, followed by alkylation with a chiral alcohol, and subsequent deprotection.[6]

  • Hydrazine Protection: Hydrazine is first protected, for example, with trifluoroacetic anhydride, to form a trifluoroacetyl hydrazide. This prevents undesired side reactions during the subsequent alkylation step.[6]

  • Chiral Alkylation: The protected hydrazine then undergoes a Mitsunobu reaction with a chiral alcohol, (S)-1,1,1-trifluoro-2-propanol, to install the desired chiral side chain.[6] The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but in this case, it is used to form a C-N bond with the desired stereochemistry.

  • Deprotection and Salt Formation: The protecting group is then removed, often using hydrazine hydrate, to yield the free chiral hydrazine.[6] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt, [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride.[6][7]

Causality Behind Experimental Choices:

  • Chiral Pool Synthesis: This route leverages a readily available chiral starting material, (S)-1,1,1-trifluoro-2-propanol, to introduce the required stereocenter, which is an efficient strategy in asymmetric synthesis.

  • Hydrazine Protection: The protection-deprotection sequence is necessary to control the reactivity of the hydrazine nucleophile and ensure the desired mono-alkylation product is formed.

Assembly of the Pirtobrutinib Core

The final stages of the synthesis involve the construction of the pyrazole ring and the introduction of the carboxamide functionality.

Pyrazole Ring Formation via Knoevenagel Condensation and Cyclization

Experimental Protocol:

  • Knoevenagel Condensation: The previously synthesized 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid is activated, often via its acid chloride, and then subjected to a Knoevenagel condensation with malononitrile.[5][8] This reaction forms a key intermediate, N-((4-(2,2-dicyanovinyl)phenyl)methyl)-5-fluoro-2-methoxybenzamide.

  • Cyclization with Chiral Hydrazine: This dicyanovinyl intermediate then undergoes a cyclization reaction with [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride in the presence of a base to form the pyrazole ring.[5][9][10] The reaction proceeds through a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole core. This step forms the nitrile-substituted pyrazole intermediate, N-((4-(5-amino-4-cyano-1-((S)-1,1,1-trifluoro-propan-2-yl)-1H-pyrazol-3-yl)phenyl)methyl)-5-fluoro-2-methoxybenzamide.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is a highly efficient method for creating the activated alkene necessary for the subsequent cyclization. The two cyano groups are strong electron-withdrawing groups, making the double bond highly susceptible to nucleophilic attack by the hydrazine.

  • Convergent Assembly: This step exemplifies the convergent nature of the synthesis, where two complex, pre-synthesized fragments are brought together to rapidly build the core of the final molecule.

Final Amide Formation: Hydrolysis of the Nitrile

Experimental Protocol:

The final step in the synthesis of Pirtobrutinib is the hydrolysis of the nitrile group on the pyrazole ring to the primary carboxamide.[11][12][13]

  • Acid-Catalyzed Hydrolysis: The nitrile intermediate is treated with a strong acid, such as methanesulfonic acid or sulfuric acid, at elevated temperatures.[14] The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Tautomerization of the resulting imidic acid yields the final amide product, Pirtobrutinib. Careful control of the reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.

Causality Behind Experimental Choices:

  • Selective Hydrolysis: While nitriles can be hydrolyzed under both acidic and basic conditions, acidic conditions are often preferred for this transformation as they can be more selective for the partial hydrolysis to the amide, especially with careful control of reaction time and temperature.[11]

Synthetic Workflow and Pathway Visualization

The overall synthetic pathway for Pirtobrutinib can be visualized as a multi-step process that efficiently assembles the final molecule from commercially available starting materials.

Pirtobrutinib_Synthesis A 5-Fluoro-2-methoxybenzoic acid F This compound A->F SOCl₂ B 4-(Aminomethyl)benzoic acid G 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid B->G C (S)-1,1,1-trifluoro-2-propanol H [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine C->H Mitsunobu Reaction D Hydrazine D->H E Malononitrile I N-((4-(2,2-dicyanovinyl)phenyl)methyl)-5-fluoro-2-methoxybenzamide E->I F->G 4-(Aminomethyl)benzoic acid, Base G->I Activation, Malononitrile J N-((4-(5-amino-4-cyano-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-pyrazol-3-yl)phenyl)methyl)-5-fluoro-2-methoxybenzamide H->J I->J [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine Pirtobrutinib Pirtobrutinib J->Pirtobrutinib Acid Hydrolysis

Sources

5-Fluoro-2-methoxybenzoyl chloride: A Technical Guide to Sourcing, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzoyl chloride (CAS No. 704-03-0, Molecular Formula: C₈H₆ClFO₂) is a critical benzoyl chloride intermediate used extensively in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its utility as a key building block stems from the unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring. However, the inherent reactivity of the acyl chloride functional group presents significant challenges related to purity, stability, and analytical characterization. The presence of impurities, primarily the parent carboxylic acid formed through hydrolysis, can lead to variable reaction yields, downstream purification difficulties, and compromised final product integrity. This guide provides an in-depth analysis of the supplier landscape, outlines robust analytical methodologies for accurate purity determination, and offers expert insights into the handling and application of this vital reagent to ensure experimental reproducibility and success.

Part I: The Supplier Landscape: Sourcing High-Quality Reagents

The procurement of this compound requires careful consideration of supplier reputation, available purity grades, and the quality of documentation provided, such as a Certificate of Analysis (CoA). While numerous suppliers list this compound, the consistency and reliability can vary. Leading global suppliers generally offer this reagent with purities of 95% or higher.

It is imperative for researchers to obtain a lot-specific CoA prior to purchase or use. This document provides critical data on the measured purity and the analytical method used for its determination.

Table 1: Prominent Suppliers of this compound

SupplierCAS NumberTypical Offered PurityKey Documentation Available
Sigma-Aldrich (Merck) 704-03-0≥97%Certificate of Analysis, MSDS
Apollo Scientific 704-03-0≥97%Certificate of Analysis, MSDS
Ambeed 704-03-0≥95%NMR, HPLC, LC-MS data available[4]
Oakwood Chemical N/A*95%Certificate of Analysis, MSDS[5]
Capot Chemical 704-03-0≤100%MSDS[6]

Note: While Oakwood Chemical supplies related fluorinated benzoyl chlorides, the specific CAS 704-03-0 was not listed in the provided results. Researchers should verify current availability.

Expert Insight: When selecting a supplier, prioritize those who provide detailed, lot-specific CoAs that include the analytical spectra (e.g., HPLC chromatogram or NMR spectrum). This transparency is a hallmark of a trustworthy supplier and allows for an independent assessment of purity.

Part II: Purity Assessment: A Self-Validating Analytical Workflow

The primary challenge in analyzing acyl chlorides is their high reactivity. They are highly susceptible to hydrolysis, readily converting back to the corresponding carboxylic acid in the presence of atmospheric moisture.[7] Direct analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) is often unreliable, as the compound can decompose on the column, leading to broad, tailing peaks and inaccurate quantification.[8][9]

The authoritative and field-proven approach is to convert the reactive acyl chloride into a stable derivative—typically a methyl ester or a benzylamide—prior to chromatographic analysis.[8][9] This strategy provides a robust and reproducible measure of the "active" acyl chloride content.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 704-03-0).

Common Impurities and Their Origin

Understanding the synthesis of this compound provides insight into potential impurities. The most common method is the chlorination of 5-Fluoro-2-methoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][10][11]

  • 5-Fluoro-2-methoxybenzoic acid (Starting Material): Incomplete reaction leaves residual starting material.

  • 5-Fluoro-2-methoxybenzoic acid (Hydrolysis Product): Exposure of the final product to moisture converts it back to the acid. This is the most common source of degradation upon storage.[7]

  • Chlorinating Agent Byproducts: Residuals from reagents like thionyl chloride may be present, though these are typically volatile and removed during workup.[12]

Diagram 2: Synthesis and Degradation Pathway

G Start 5-Fluoro-2-methoxybenzoic Acid Product This compound (Desired Product) Start->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂) Impurity1 Residual Starting Material (Impurity) Product->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (Same as Starting Material) Product->Impurity2 Hydrolysis Moisture H₂O (Moisture) Moisture->Product

Caption: Formation of the desired product and key impurities.

Experimental Protocol 1: Derivatization with Methanol for HPLC Analysis

Causality: This protocol converts the unstable acyl chloride into its stable methyl ester derivative. Methanol is chosen as the derivatizing agent due to its low steric hindrance, high reactivity with the acyl chloride, and the ease of removing excess reagent. The resulting methyl 5-fluoro-2-methoxybenzoate is highly stable and behaves predictably during reverse-phase chromatography.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound into a clean, dry 10 mL volumetric flask. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Derivatization: Add approximately 5 mL of anhydrous methanol to the flask. A gentle swirl will initiate the reaction, which is typically rapid and exothermic.

  • Reaction Quench & Dilution: Allow the reaction to proceed for 10 minutes at room temperature. The primary impurity, 5-fluoro-2-methoxybenzoic acid, will not react under these conditions.

  • Dilution to Volume: Dilute the flask to the 10 mL mark with methanol. Cap and invert several times to ensure homogeneity.

  • Final Preparation: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Protocol 2: Purity Determination by HPLC

Causality: Reverse-phase HPLC separates compounds based on their polarity. The methyl ester derivative is significantly less polar than the unreacted carboxylic acid impurity. This large polarity difference allows for excellent separation and accurate quantification of both species in a single chromatographic run.

Methodology:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Expected Elution: The more polar 5-fluoro-2-methoxybenzoic acid will elute first, followed by the less polar methyl ester derivative. Purity is calculated based on the relative peak areas.

Diagram 3: Analytical Quality Control Workflow

G Start Receive Reagent Lot Weigh 1. Weigh Sample Quickly Start->Weigh Deriv 2. Derivatize with Anhydrous Methanol Weigh->Deriv Dilute 3. Dilute to Volume Deriv->Dilute Filter 4. Filter into HPLC Vial Dilute->Filter Inject 5. Inject on HPLC Filter->Inject Analyze 6. Quantify Purity (% Area of Ester Peak) Inject->Analyze Result Accept or Reject Lot Analyze->Result

Sources

chemical stability and storage of 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Fluoro-2-methoxybenzoyl Chloride

This guide provides an in-depth analysis of the chemical properties, stability, and requisite storage and handling protocols for this compound (CAS No. 704-03-0). As a critical building block in pharmaceutical synthesis and drug development, a comprehensive understanding of its reactivity is paramount for ensuring experimental integrity, maximizing yield, and maintaining a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent.

Introduction: The Reactivity Profile of an Acyl Chloride

This compound is a substituted aromatic acyl chloride. Its utility in organic synthesis stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent. This inherent reactivity, however, is also the source of its instability. The primary determinant of its chemical stability is its pronounced sensitivity to nucleophiles, most notably water. Like all acyl chlorides, it is classified as the most reactive of the carboxylic acid derivatives.[1] Understanding and controlling this reactivity is the cornerstone of its effective use.

Core Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally governed by its susceptibility to hydrolysis. This is the most common degradation pathway and a critical consideration for its storage and handling.

The Inevitability of Hydrolysis

Acyl chlorides react readily, and often violently, with water to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][2][3] In the case of this compound, the degradation product is 5-Fluoro-2-methoxybenzoic acid. This reaction is problematic for two reasons: it consumes the desired reagent, and the generation of corrosive HCl gas can lead to pressure buildup in sealed containers and pose a significant safety hazard.[3][4]

The mechanism for this degradation is a classic nucleophilic acyl substitution, proceeding via an addition-elimination pathway.[4][5][6] The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step yields the carboxylic acid and HCl.[1][5][7]

Hydrolysis_Mechanism Fig. 1: Hydrolysis of this compound cluster_reactants Reactants cluster_products Products reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 + H₂O product1 5-Fluoro-2-methoxybenzoic acid intermediate->product1 Elimination of Cl⁻ & Deprotonation product2 + HCl

Caption: Fig. 1: Hydrolysis of this compound

Incompatible Materials and Conditions

Beyond water, this compound is incompatible with a range of substances due to its high reactivity. Exposure to these materials will lead to rapid degradation and potentially hazardous reactions.

  • Alcohols: Reacts to form esters.[1][3]

  • Amines and Ammonia: Reacts to form amides.[1]

  • Strong Bases: Vigorously reacts, promoting hydrolysis and other substitution reactions.[2][3]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[8][9]

  • Acids and Acid Anhydrides: Listed as incompatible materials.[9]

The compound is considered stable only when stored under the recommended conditions, which are designed to mitigate these incompatibilities.[8][9]

Recommended Storage and Handling Protocols

Proper storage and handling are not merely best practices; they are essential safety and quality control measures. The primary objective is the strict exclusion of atmospheric moisture.[2][9]

Storage Conditions

To maintain the integrity of this compound, the following conditions are mandatory.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[9][10][11] Refrigeration at 2-8°C is recommended for long-term storage.[8]Reduces the rate of potential decomposition reactions.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12]Prevents contact with atmospheric moisture, the primary degradation agent.
Container Keep container tightly closed and properly sealed.[8][9][10][11]Prevents ingress of moisture and air.
Location A dedicated, well-ventilated corrosives storage area.[10][12][13]Segregates the chemical from incompatible materials and ensures proper ventilation in case of off-gassing.
Safe Handling Workflow

Due to its corrosive nature, causing severe skin burns, eye damage, and potential respiratory irritation, a stringent handling protocol must be followed.[10][14]

Handling_Workflow Fig. 2: Safe Handling Workflow prep Preparation: - Don PPE (Gloves, Goggles, Lab Coat) - Verify Fume Hood Operation - Ensure Emergency Showers/Eyewash are Accessible retrieve Retrieval: - Retrieve from cool, dry storage. - Allow container to equilibrate to room  temperature before opening. prep->retrieve dispense Dispensing (in Fume Hood): - Purge headspace of reaction vessel with inert gas. - Open container carefully. - Dispense required amount via syringe or cannula. - Immediately and tightly reseal container. retrieve->dispense cleanup Cleanup & Disposal: - Quench any residual material carefully with a suitable solvent. - Decontaminate work surfaces. - Dispose of waste according to institutional hazardous waste protocols. dispense->cleanup

Caption: Fig. 2: Safe Handling Workflow

Protocol for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for sensitive downstream applications. The primary impurity to quantify is its hydrolysis product, 5-Fluoro-2-methoxybenzoic acid. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this analysis.[15][16]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of 5-Fluoro-2-methoxybenzoic acid in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock to generate a calibration curve.

  • Sample Preparation:

    • Carefully, and in a fume hood, accurately weigh a sample of this compound.

    • To prevent hydrolysis during sample preparation, dissolve the sample in anhydrous acetonitrile. The reaction with the small amount of water in a reversed-phase mobile phase is generally slow enough to allow for analysis, but the sample itself should be handled under anhydrous conditions.

    • Dilute to a final concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for both the benzoyl chloride and the benzoic acid (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the prepared standards to establish the calibration curve.

    • Inject the sample preparation.

    • Identify the peak corresponding to 5-Fluoro-2-methoxybenzoic acid based on its retention time relative to the standard.

    • Quantify the amount of the impurity in the sample using the calibration curve.

HPLC_Workflow Fig. 3: HPLC Purity Assessment Workflow prep_std Standard Preparation: Prepare calibration curve standards of 5-Fluoro-2-methoxybenzoic acid. hplc HPLC Analysis: - Inject standards and sample. - Separate compounds on C18 column. prep_std->hplc prep_smp Sample Preparation: Carefully dissolve 5-Fluoro-2-methoxybenzoyl chloride in anhydrous solvent. prep_smp->hplc data Data Processing: - Integrate peak areas. - Generate calibration curve. hplc->data quant Quantification: Calculate concentration of benzoic acid impurity in the sample. data->quant

Caption: Fig. 3: HPLC Purity Assessment Workflow

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its chemical stability is intrinsically linked to its environment. By implementing stringent storage protocols focused on the exclusion of moisture, adhering to safe handling procedures within a controlled environment, and employing analytical methods to verify purity, researchers can ensure the integrity of their experiments and the safety of laboratory personnel. The causality is clear: controlling the environment prevents the primary degradation pathway—hydrolysis—thus preserving the reagent's quality and utility.

References

  • Echemi. (n.d.). 5-fluoro-2-methoxybenzenesulfonyl chloride.
  • Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride - Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Thermo Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • ChemicalBook. (2023). 4-Methoxybenzoyl chloride.
  • Thermo Fisher Scientific. (2021). 2-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • The Organic Chemistry Tutor. (2020, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • National Institutes of Health (NIH). (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-methylbenzoyl chloride - SAFETY DATA SHEET.
  • Journal of Chemical and Pharmaceutical Research. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
  • Analytice. (n.d.). Benzoyl chloride - analysis.
  • Cambridge Open Engage. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
  • Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Save My Exams. (n.d.). Acylation Mechanism.
  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoyl chloride.
  • ResearchGate. (2002). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • New Jersey Department of Health. (2010). Benzoyl chloride - Hazardous Substance Fact Sheet.
  • National Institutes of Health (NIH). (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
  • PubChem. (n.d.). 2-Methoxybenzoyl chloride.

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An In-Depth Technical Guide to the Electrophilicity of 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Acylating Power of a Versatile Reagent

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the precise control of reactivity is paramount. 5-Fluoro-2-methoxybenzoyl chloride has emerged as a key building block in the construction of complex molecular architectures. Its utility is intrinsically linked to the electrophilic character of its carbonyl carbon, a feature that dictates its efficacy as an acylating agent. This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of the electronic and steric factors that govern the electrophilicity of this important synthetic intermediate. By delving into the interplay of its substituents and providing practical, field-tested protocols, we endeavor to equip scientists with the knowledge to harness the full potential of this compound in their synthetic endeavors.

The Electrophilic Nature of Acyl Chlorides: A Primer

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property directly attributable to the high electrophilicity of the carbonyl carbon.[1] This reactivity stems from the combined electron-withdrawing effects of the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon significantly electron-deficient and, therefore, highly susceptible to nucleophilic attack.[2] The general mechanism of nucleophilic acyl substitution, the hallmark reaction of acyl chlorides, proceeds via a two-step addition-elimination pathway.[3] A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the acylated product.[4]

The reactivity of a given acyl chloride is modulated by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance electrophilicity by further polarizing the carbonyl group, while electron-donating groups have the opposite effect.[5] Steric hindrance around the carbonyl center can also play a significant role, potentially impeding the approach of a nucleophile.[]

Deconstructing the Substituent Effects in this compound

The electrophilicity of this compound is a nuanced interplay of the electronic and steric contributions of its two substituents: the 5-fluoro group and the 2-methoxy group.

The Dual Nature of the 5-Fluoro Substituent

The fluorine atom at the 5-position exerts a dual electronic effect on the benzoyl chloride moiety.[7] It is strongly electron-withdrawing through induction (the -I effect) due to its high electronegativity.[8] This inductive effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon, thereby increasing its partial positive charge and enhancing its electrophilicity.

Simultaneously, the fluorine atom can donate electron density to the aromatic ring via resonance (the +R or mesomeric effect) through its lone pairs.[8] However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the reactivity of the aromatic system.[7]

The Ambivalent Role of the 2-Methoxy Group

The methoxy group at the 2-position (ortho to the acyl chloride) also exhibits both inductive and resonance effects.[9] The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring (+R effect), which would tend to decrease the electrophilicity of the carbonyl carbon.[9]

Crucially, the ortho position of the methoxy group introduces a significant steric component. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of reaction.[9] The overall impact of the 2-methoxy group on the reactivity of the acyl chloride is therefore a balance between these opposing electronic and steric factors.

A Semi-Quantitative Analysis Using Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[10] By examining the Hammett substituent constants (σ), we can gain a more quantitative insight into the expected electrophilicity of this compound.

SubstituentPositionHammett Constant (σ)Electronic Effect
Fluoropara (relative to a reaction center)+0.062Weakly electron-withdrawing
Methoxypara (relative to a reaction center)-0.268Strongly electron-donating
Fluorometa (relative to the acyl group)+0.337Electron-withdrawing
Methoxyortho (relative to the acyl group)-Complex electronic and steric effects

Table 1: Hammett Substituent Constants for Fluoro and Methoxy Groups.

Considering these factors, the 5-fluoro group will enhance the electrophilicity of the carbonyl carbon, while the 2-methoxy group will likely diminish it through its electronic effect but may also sterically hinder the reaction. The overall reactivity will be a balance of these competing influences.

Reactivity in Key Synthetic Transformations

The electrophilicity of this compound is central to its application in a variety of acylation reactions.

Amide Bond Formation

A common application of this compound is in the synthesis of amides through reaction with primary or secondary amines. This reaction typically proceeds readily at or below room temperature, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

Diagram 1: Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A This compound in an aprotic solvent (e.g., DCM) C Combine reactants at 0 °C A->C B Amine (1.0-1.2 eq.) and non-nucleophilic base (1.5-2.0 eq.) B->C D Stir at room temperature for 1-4 hours C->D E Monitor reaction by TLC or LC-MS D->E F Aqueous workup (e.g., wash with water, brine) E->F G Dry organic layer (e.g., Na2SO4) and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: A generalized workflow for the synthesis of amides using this compound.

Friedel-Crafts Acylation

This compound can also be employed as an acylating agent in Friedel-Crafts reactions to introduce the 5-fluoro-2-methoxybenzoyl moiety onto an aromatic substrate. These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate the highly electrophilic acylium ion. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate.

Diagram 2: Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Ar-H SigmaComplex [Ar(H)(COR)]⁺ AcyliumIon->SigmaComplex + Ar-H Product Ar-COR SigmaComplex->Product + AlCl₄⁻ Byproducts HCl + AlCl₃

Caption: The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation reaction.

Experimental Protocols

The following protocols are provided as a starting point for researchers and may require optimization based on the specific substrate and desired outcome.

General Procedure for the Synthesis of 5-Fluoro-2-methoxybenzamides
  • Preparation: To a solution of the primary or secondary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with water (10 mL) and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

General Procedure for Friedel-Crafts Acylation
  • Catalyst Suspension: To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Acylium Ion Formation: Stir the mixture at 0 °C for 30 minutes.

  • Electrophilic Attack: Add a solution of the aromatic substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 2-12 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and wash it with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion: A Tunable Reagent for Modern Synthesis

This compound is a valuable synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects. The electron-withdrawing 5-fluoro group enhances the electrophilicity of the carbonyl carbon, while the ortho-methoxy group provides a more complex interplay of electron donation and steric hindrance. This nuanced reactivity profile makes it a versatile tool in the hands of the synthetic chemist, allowing for the construction of a wide array of functionalized molecules. A thorough understanding of the principles outlined in this guide will enable researchers to rationally design synthetic strategies and optimize reaction conditions to achieve their desired outcomes with greater efficiency and control.

References

  • Google Patents. (n.d.). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Chemistry LibreTexts. (2022). 8.4: Electrophiles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 5-Fluoro-2-methoxybenzoyl Chloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 5-Fluoro-2-methoxybenzoyl chloride in the synthesis of kinase inhibitors, designed for researchers, scientists, and professionals in drug development.

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6][7] this compound has emerged as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its structure combines the advantageous properties of a fluorine atom with the conformational influence of an ortho-methoxy group, providing a powerful tool for medicinal chemists. This document provides a comprehensive guide to the application of this compound, detailing the underlying scientific principles, step-by-step synthetic protocols, and the strategic rationale for its use in constructing potent and selective kinase inhibitors.

The Strategic Advantage of the 5-Fluoro-2-methoxybenzoyl Moiety

The design of effective kinase inhibitors is a multifactorial challenge that requires fine-tuning of a molecule's physicochemical properties to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The 5-Fluoro-2-methoxybenzoyl moiety offers a unique combination of features that address these challenges.

  • The Role of Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[5][6] Its high electronegativity can modulate the acidity of nearby protons and influence hydrogen bond donor/acceptor strengths, potentially leading to stronger and more specific interactions within the kinase active site.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic shielding" effect can significantly improve a drug's half-life and oral bioavailability.[4][5]

  • The Influence of the Ortho-Methoxy Group: The methoxy group at the 2-position (ortho to the carbonyl) plays a crucial role in controlling the conformation of the benzamide linkage.[8] Through steric hindrance and potential intramolecular hydrogen bonding, it can restrict the rotation around the aryl-carbonyl bond, effectively locking the molecule into a "bioactive conformation" that is pre-organized for optimal binding to the kinase target. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the protein.[9]

  • Synergistic Effects: The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring. This balance influences not only the reactivity of the parent benzoyl chloride but also the electronic character of the final inhibitor, which can be critical for optimizing target engagement and cell permeability.

Core Synthesis Workflow: Acylation via this compound

The most fundamental application of this compound in drug synthesis is the acylation of primary or secondary amines to form highly stable amide bonds. This reaction is central to assembling many kinase inhibitor scaffolds.[1] The N-aryl benzamide structure is a common motif in numerous biologically active compounds, prized for its metabolic stability and ability to participate in key binding interactions.[8]

General Experimental Protocol: Amide Bond Formation

This protocol describes a general method for the acylation of an amine (e.g., a substituted aniline or a heterocyclic amine) with this compound.

Materials & Equipment:

  • This compound (1.1 eq)[10]

  • Amine-containing substrate (1.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the amine-containing substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final N-substituted-5-fluoro-2-methoxybenzamide.

Workflow Diagram: General Amide Synthesis

G cluster_prep Step 1: Preparation cluster_reagent Step 2: Reagent Prep Amine Amine Substrate (1.0 eq) Base Triethylamine (1.2 eq) ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Add to vessel Solvent1 Anhydrous DCM Base->ReactionVessel Add to vessel Solvent1->ReactionVessel Add to vessel AcylChloride 5-Fluoro-2-methoxybenzoyl chloride (1.1 eq) Solvent2 Anhydrous DCM AcylChloride->ReactionVessel Add dropwise at 0°C Solvent2->ReactionVessel Add dropwise at 0°C Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) ReactionVessel->Workup After 2-16h Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct Final N-substituted-5-fluoro- 2-methoxybenzamide Purification->FinalProduct

Caption: General workflow for the synthesis of benzamide derivatives.

Case Study: Synthesis of a Hypothetical EGFR Inhibitor

To illustrate the practical application, we will outline the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, "EGFRi-FM21," which incorporates the 5-fluoro-2-methoxybenzamide moiety. The design is based on known quinazoline-based EGFR inhibitors, a class that has been successfully used in cancer therapy.[11]

The EGFR signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers, making it a prime therapeutic target.[12]

Diagram: Simplified EGFR Signaling Pathway

EGFR EGFR Receptor RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor EGFRi-FM21 Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a targeted inhibitor.

Synthetic Protocol: EGFRi-FM21

The synthesis involves the acylation of a 4-aminoquinazoline core with this compound.

Reaction Scheme:

4-aminoquinazoline + this compound → N-(quinazolin-4-yl)-5-fluoro-2-methoxybenzamide (EGFRi-FM21)

Step-by-Step Procedure:

  • Dissolution: To a stirred solution of 4-aminoquinazoline (1.0 g, 6.89 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 20 mL), add N,N-Diisopropylethylamine (DIPEA, 2.4 mL, 13.78 mmol, 2.0 eq).

  • Acyl Chloride Addition: In a separate vial, dissolve this compound (1.43 g, 7.58 mmol, 1.1 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the quinazoline mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor for the disappearance of starting material using TLC (Eluent: 10% Methanol in DCM).

  • Precipitation and Filtration: Upon completion, slowly add the reaction mixture to a beaker containing ice-cold water (100 mL) with vigorous stirring. A precipitate will form.

  • Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the collected solid under vacuum at 40-50 °C to yield the final product, EGFRi-FM21.

Data Presentation: EGFRi-FM21
ParameterValue
Compound Name N-(quinazolin-4-yl)-5-fluoro-2-methoxybenzamide
Hypothetical ID EGFRi-FM21
Molecular Formula C₁₆H₁₂FN₃O₂
Molecular Weight 297.29 g/mol
Theoretical Yield ~85-95%
Appearance Off-white to pale yellow solid
Purity (Hypothetical) >98% (by HPLC)

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed as self-validating systems. The progress of each reaction is monitored by standard analytical techniques like TLC or LC-MS, ensuring that the transformation proceeds as expected before moving to the next step. The final purification stage, whether by chromatography or recrystallization, coupled with characterization by HPLC, NMR, and Mass Spectrometry, confirms the identity and purity of the synthesized compound. This rigorous, multi-step validation is essential for ensuring the reliability and reproducibility of the synthesis, which is paramount in drug discovery and development.

Conclusion

This compound is a strategically important building block for the synthesis of targeted kinase inhibitors. The presence of both a fluorine atom and an ortho-methoxy group provides medicinal chemists with a powerful tool to enhance binding affinity, improve metabolic stability, and control molecular conformation. The straightforward and robust protocols for its use in amide bond formation make it readily applicable to the construction of diverse inhibitor scaffolds. By understanding the underlying chemical principles and applying the detailed methodologies presented, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation cancer therapeutics.

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Application Notes and Protocols for Friedel-Crafts Acylation with 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] These ketones are critical intermediates in the production of a vast range of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide offers a detailed exploration of the Friedel-Crafts acylation using 5-Fluoro-2-methoxybenzoyl chloride, a versatile acylating agent. The presence of the fluoro and methoxy substituents on the benzoyl chloride moiety offers unique electronic properties that can influence reactivity and provide handles for further synthetic transformations, making the resulting ketones highly valuable in medicinal chemistry and materials science.

The reaction proceeds through the generation of a highly electrophilic acylium ion from this compound and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the π-electrons of an aromatic substrate, such as benzene, toluene, or anisole, resulting in the formation of a new carbon-carbon bond.[3] A subsequent deprotonation step restores the aromaticity of the ring, yielding the corresponding substituted aryl ketone.[2][4] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the product ketone, which effectively prevents polysubstitution.[4][5]

Reaction Mechanism and the Role of Substituents

The generally accepted mechanism for the Friedel-Crafts acylation begins with the reaction between the acyl chloride and a Lewis acid, such as AlCl₃, to form an acylium ion.[3][4] This resonance-stabilized cation is a potent electrophile.

The substituents on the this compound play a crucial role in modulating its reactivity:

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is an activating group due to its ability to donate electron density through resonance. However, its steric bulk can hinder the approach of the aromatic nucleophile.

  • Fluoro Group (-F): Positioned at the meta position relative to the methoxy group, the fluorine atom is an electron-withdrawing group through induction, which can slightly decrease the reactivity of the acylium ion.

The interplay of these electronic and steric effects dictates the overall reaction rate and regioselectivity when reacting with substituted arenes.

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// Edges Reagents -> Acylium_Ion [label="Activation"]; {Arene, Acylium_Ion} -> Sigma_Complex [label="Electrophilic\nAttack"]; Sigma_Complex -> Product_Complex [label="Deprotonation\n(Restores Aromaticity)"]; Product_Complex -> Final_Product [label="Hydrolysis", edgetooltip="The complex is destroyed upon aqueous workup to give the desired ketone.[4]"]; Workup -> Product_Complex [style=dashed];

}

Figure 1: Generalized workflow of the Friedel-Crafts acylation.


Experimental Protocols

General Considerations and Safety

Safety: this compound is corrosive and causes severe skin burns and eye damage.[6][7] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8][9] Anhydrous aluminum chloride is also corrosive and reacts violently with water. All glassware must be thoroughly dried before use.

Reagents and Solvents: For optimal results, use freshly opened or purified anhydrous aluminum chloride. The aromatic substrate and the solvent should be anhydrous. Common solvents for Friedel-Crafts acylation include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[10][11]

Protocol 1: Acylation of Anisole with this compound

This protocol details the synthesis of (5-fluoro-2-methoxyphenyl)(4-methoxyphenyl)methanone. Anisole is an activated aromatic substrate, and the reaction is expected to proceed readily.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1][10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Assemble Dry Glassware", fillcolor="#F1F3F4"]; Step1 [label="Suspend AlCl₃ in Anhydrous DCM under N₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Cool to 0°C (Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Add Anisole Solution Dropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Warm to RT and Stir (2-4h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Monitor by TLC", fillcolor="#F1F3F4"]; Step7 [label="Quench with Ice/HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Step8 [label="Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step9 [label="Wash Organic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step10 [label="Dry, Concentrate, and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterize Product", fillcolor="#F1F3F4"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7 [label="Reaction Complete"]; Step7 -> Step8; Step8 -> Step9; Step9 -> Step10; Step10 -> End; }

Figure 2: Step-by-step experimental workflow for the acylation of anisole.


Process Optimization and Data Summary

Optimizing the reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterRecommended RangeRationale & Impact on Outcome
Catalyst Stoichiometry 1.1 - 2.0 equivalentsA stoichiometric amount of Lewis acid is generally required as it complexes with the ketone product.[4][5] Using less than one equivalent can result in incomplete reaction. An excess may be needed for less reactive substrates.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C helps to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature. Higher temperatures may lead to side reactions and decomposition.
Solvent Dichloromethane, 1,2-DichloroethaneThe solvent must be inert to the reaction conditions and capable of dissolving the reactants and the intermediate complex.[11]
Reaction Time 1 - 6 hoursReaction time should be optimized by monitoring the consumption of the starting material via TLC. Prolonged reaction times can lead to byproduct formation.
Substrate Reactivity Activated > Neutral > DeactivatedHighly activated substrates like anisole react faster and under milder conditions.[12][13] Deactivated substrates may require higher temperatures and longer reaction times, or may not react at all.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture.[10] 2. Insufficient catalyst.[10] 3. Deactivated aromatic substrate.[10]1. Ensure all glassware is oven-dried and use fresh, anhydrous AlCl₃ and anhydrous solvents. 2. Use at least 1.1 equivalents of AlCl₃. For less reactive substrates, a larger excess may be necessary.[10] 3. This method is generally not suitable for strongly deactivated aromatic rings.
Formation of Multiple Products 1. Isomeric products with substituted arenes. 2. Side reactions due to high temperature.1. The directing effects of substituents on the aromatic ring will determine the isomer distribution. Purification by chromatography may be necessary. 2. Maintain careful temperature control, especially during the initial addition of reagents.
Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Polymerization or decomposition.1. Ensure efficient cooling during the initial exothermic phase of the reaction. 2. Consider using a milder Lewis acid catalyst if the substrate is particularly sensitive.

Conclusion

The Friedel-Crafts acylation with this compound is a powerful and versatile method for the synthesis of substituted aryl ketones. By carefully controlling the reaction conditions and understanding the electronic and steric influences of the substituents, researchers can efficiently generate a wide array of valuable intermediates for drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation.

References

  • Capot Chemical Co., Ltd. (2026, January 5). MSDS of this compound.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride.... Retrieved from [Link]

  • UW-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClFO2). Retrieved from [Link]

  • ACS Publications. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of N-aryl-5-fluoro-2-methoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-aryl-5-fluoro-2-methoxybenzamides in Medicinal Chemistry

The N-aryl-5-fluoro-2-methoxybenzamide scaffold is a privileged structural motif in modern drug discovery. The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[1] The specific arrangement of the fluorinated and methoxylated benzamide core in this compound class offers a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics.

Fluorine substitution, as seen with the 5-fluoro group, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] The 2-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding, which can be critical for target engagement. N-aryl benzamides, in general, are known to possess a wide range of biological activities, making them attractive starting points for the synthesis of new chemical entities.[3] The title compounds are key intermediates in the synthesis of innovative drugs such as Pirtobrutinib, which is used to treat mantle cell lymphoma and other cancers.[4]

This guide provides detailed, field-proven protocols for the synthesis of N-aryl-5-fluoro-2-methoxybenzamides, focusing on two robust and widely applicable methods: amide coupling using carbodiimide reagents and a classic approach involving the formation of an acyl chloride intermediate. The causality behind experimental choices and self-validating system checks are explained to ensure reliable and reproducible outcomes.

Synthetic Strategies: An Overview

The formation of the amide bond between 5-fluoro-2-methoxybenzoic acid and an N-aryl amine is the central transformation in the synthesis of the target compounds. The direct reaction of a carboxylic acid and an amine is generally unfavorable under mild conditions and requires activation of the carboxylic acid. Two primary strategies for this activation are detailed below.

Diagram of General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Activation & Coupling A 5-Fluoro-2-methoxybenzoic Acid C Method 1: Carbodiimide Coupling (EDC/HOBt) A->C D Method 2: Acyl Chloride Formation (Thionyl Chloride) A->D B N-Aryl Amine B->C E N-aryl-5-fluoro-2-methoxybenzamide C->E D->E Amine Addition

Caption: General workflow for the synthesis of N-aryl-5-fluoro-2-methoxybenzamides.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as a coupling agent system.[5][6] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[5][7]

Reaction Mechanism

G cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Coupling Acid R-COOH (5-Fluoro-2-methoxybenzoic Acid) Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + EDC EDC EDC Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt HOBt HOBt Product Amide Product Intermediate2->Product + R'-NH2 Amine R'-NH2 (N-Aryl Amine)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials and Reagents
Reagent/MaterialPurposeTypical Equivalents
5-Fluoro-2-methoxybenzoic acidCarboxylic acid1.0
N-Aryl amineAmine1.0 - 1.2
EDC·HClCoupling agent1.1 - 1.5
HOBtAdditive1.0 - 1.2
Anhydrous Solvent (DMF, DCM, THF)Reaction medium-
Base (DIPEA or Et3N)For amine salts2-3 (if needed)
Saturated aqueous NaHCO3 solutionWork-up (neutralization)-
BrineWork-up (washing)-
Anhydrous MgSO4 or Na2SO4Drying agent-
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methoxybenzoic acid (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it is fully dissolved.

  • Amine Addition: Add the N-aryl amine (1.0 - 1.2 equivalents). If the amine is in the form of a hydrochloride or another salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 equivalents).[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • EDC Addition: Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-fluoro-2-methoxybenzamide.

Protocol 2: Acyl Chloride-Mediated Synthesis

This classic method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.[8][9] This approach is often high-yielding and cost-effective, particularly for large-scale synthesis.[8][10]

Reaction Mechanism

G cluster_0 Acyl Chloride Formation cluster_1 Nucleophilic Attack Acid R-COOH (5-Fluoro-2-methoxybenzoic Acid) AcylChloride Acyl Chloride (R-COCl) Acid->AcylChloride + SOCl₂ SOCl2 SOCl₂ Product Amide Product AcylChloride->Product + R'-NH2, Base Amine R'-NH2 (N-Aryl Amine)

Caption: Mechanism of Acyl Chloride mediated amide synthesis.

Materials and Reagents
Reagent/MaterialPurposeTypical Equivalents
5-Fluoro-2-methoxybenzoic acidCarboxylic acid1.0
Thionyl chloride (SOCl₂)Activating agent1.5 - 3.0
Anhydrous Solvent (Toluene, DCM)Reaction medium-
N-Aryl amineAmine1.1
Base (Triethylamine, Pyridine)HCl scavenger1.1 - 2.0
10% Aqueous HClWork-up (acid wash)-
Saturated aqueous NaHCO3Work-up (base wash)-
BrineWork-up (washing)-
Anhydrous MgSO4 or Na2SO4Drying agent-
Step-by-Step Protocol
  • Acyl Chloride Formation: In a fume hood, add 5-fluoro-2-methoxybenzoic acid (1.0 equivalent) to a round-bottom flask. Add thionyl chloride (1.5 - 3.0 equivalents) and a catalytic amount of DMF (optional, as it can accelerate the reaction). Heat the mixture at reflux (e.g., in benzene at 80°C) for 2-5 hours.[11]

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or toluene. In a separate flask, dissolve the N-aryl amine (1.1 equivalents) and a base like triethylamine or pyridine (1.1 equivalents) in the same solvent.

  • Reaction: Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with 10% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Low Yields: In carbodiimide couplings, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.[12] For the acyl chloride method, incomplete conversion to the acyl chloride can be a cause; ensure sufficient reaction time and temperature.

  • Side Products: With EDC coupling, the formation of an N-acylurea byproduct can occur. Using HOBt helps to minimize this.

  • Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Characterization

The identity and purity of the synthesized N-aryl-5-fluoro-2-methoxybenzamides should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. OAText. [Link]

  • An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • Literature methods for the amide bond formation and this work. ResearchGate. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID. Three Chongqing Chemdad Co. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. National Institutes of Health (NIH). [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

  • NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. MDPI. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 5-Fluoro-2-methoxybenzoyl Chloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of a Multifunctional Reagent

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 5-Fluoro-2-methoxybenzoyl chloride emerges as a reagent of significant interest due to its intrinsic trifecta of functional handles. The highly reactive acyl chloride group serves as a robust electrophilic anchor for C-N and C-C bond formation. The ortho-methoxy group not only activates the aromatic ring towards electrophilic substitution but also acts as a powerful directing group and a potential site for subsequent demethylation or conformational locking. Finally, the fluorine atom at the 5-position imparts unique electronic properties, often enhancing metabolic stability, binding affinity, and membrane permeability of the final heterocyclic constructs.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds. It is designed for researchers and professionals, offering not just protocols, but also the underlying chemical logic to empower rational design and troubleshooting in the laboratory.

Reagent Profile and Safety Protocol

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.

Physicochemical Data Summary
PropertyValueSource
CAS Number 704-03-0[1][2]
Molecular Formula C₈H₆ClFO₂[2][3]
Molecular Weight 188.59 g/mol [1][2]
Physical Form Liquid[1]
Storage Temperature Ambient Temperature[1]
Mandatory Safety & Handling Protocol

This compound is a corrosive and moisture-sensitive compound. All handling must be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear protective glasses, chemical safety goggles, or a face shield.[4]

  • Don protective clothing, including a flame-retardant lab coat.[4]

  • Use chemically resistant gloves (e.g., nitrile).[4]

  • If vapors or aerosols are generated, a NIOSH-approved respirator is required.[5]

Emergency Procedures:

  • Inhalation: Move the person to fresh air. If not breathing, administer artificial respiration and consult a physician immediately.[5][6]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[5][6]

Waste Disposal:

  • Waste must be stored separately in suitable, closed containers.[4][5]

  • Dispose of surplus and non-recyclable materials through a licensed professional waste disposal service.[5]

Synthesis of Benzoxazoles: A Cornerstone Application

Benzoxazoles are a privileged class of heterocycles found in numerous pharmacologically active agents and functional materials.[7][8][9] The reaction of this compound with substituted 2-aminophenols provides a direct and efficient route to this scaffold.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot sequence. The first step is a classic Schotten-Baumann N-acylation, where the nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a mild base to neutralize the HCl byproduct. The resulting N-(2-hydroxyphenyl)amide intermediate is then subjected to cyclodehydration. This intramolecular cyclization is often promoted by heat or acid catalysis, where the phenolic hydroxyl group attacks the amide carbonyl, followed by elimination of a water molecule to yield the aromatic benzoxazole ring.

Experimental Protocol: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)benzoxazole

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Polyphosphoric acid (PPA) or Eaton's Reagent (for cyclization)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

Procedure:

  • N-Acylation: To a stirred solution of 2-aminophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of this compound (1.0 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyphenyl)-5-fluoro-2-methoxybenzamide intermediate. The intermediate can be purified at this stage or used directly.

  • Cyclodehydration: Add polyphosphoric acid to the crude intermediate and heat the mixture to 150-160 °C for 2-4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is the crude product. Filter, wash thoroughly with water, and dry.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure 2-(5-fluoro-2-methoxyphenyl)benzoxazole.

Workflow Visualization

benzoxazole_synthesis reagent1 5-Fluoro-2-methoxybenzoyl chloride conditions1 Pyridine, DCM 0°C to RT reagent1->conditions1 reagent2 2-Aminophenol reagent2->conditions1 intermediate N-(2-hydroxyphenyl)-5-fluoro- 2-methoxybenzamide conditions1->intermediate N-Acylation conditions2 PPA, 160°C (Cyclodehydration) intermediate->conditions2 product 2-(5-Fluoro-2-methoxyphenyl) benzoxazole conditions2->product Cyclization

Caption: Workflow for Benzoxazole Synthesis.

Synthesis of Quinazolinones: Accessing Bioactive Scaffolds

Quinazolinones are another class of heterocycles with a broad spectrum of biological activities, including use as hypnotic and anticancer agents.[10][11] The reaction with anthranilamide or its derivatives is a common entry point to this chemical space.

Mechanistic Rationale

The synthesis begins with the acylation of the more nucleophilic amino group of anthranilamide by this compound to form a 2-ureidobenzamide intermediate. This is followed by an intramolecular cyclization. The cyclization can be promoted thermally or by using a dehydrating agent, causing the amide nitrogen to attack the other amide carbonyl, eliminating water and forming the stable quinazolinone ring system.

Experimental Protocol: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)quinazolin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Anthranilamide (1.0 eq)

  • Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

  • Acetic Acid (for cyclization)

  • Water, Ethanol

Procedure:

  • Acylation: Dissolve anthranilamide (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C.

  • Add this compound (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water. The crude acylated intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Cyclization: Reflux the crude intermediate in glacial acetic acid for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the cooled solution into ice-water. The quinazolinone product will precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Pathway Visualization

quinazolinone_synthesis start This compound + Anthranilamide step1 Acylation (Pyridine, 0°C to RT) start->step1 intermediate 2-((5-Fluoro-2-methoxybenzoyl)amino)benzamide step1->intermediate step2 Cyclization (Acetic Acid, Reflux) intermediate->step2 product 2-(5-Fluoro-2-methoxyphenyl) quinazolin-4(3H)-one step2->product

Caption: Pathway for Quinazolinone Synthesis.

Friedel-Crafts Acylation for Chromenone Synthesis

The Friedel-Crafts acylation is a powerful tool for forming C-C bonds with aromatic rings.[12][13] this compound can act as the acylating agent to react with electron-rich arenes or heteroarenes. The resulting diaryl ketone can then serve as a versatile intermediate for further cyclizations.

Mechanistic Rationale

In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), the acyl chloride forms a highly electrophilic acylium ion.[12][13] This ion is attacked by an electron-rich aromatic compound, such as an anisole or a phenol derivative, in an electrophilic aromatic substitution reaction. The methoxy group on the benzoyl chloride ring is activating, but the reaction is dominated by the reactivity of the acylium ion. A subsequent intramolecular cyclization of the resulting ketone, often involving the ortho-methoxy group, can lead to heterocyclic systems like chromenones. For instance, reaction with a 1-haloalkyne can lead to 3-halochromenones.[14]

General Protocol: Friedel-Crafts Acylation / Cyclization

Materials:

  • This compound (1.0 eq)

  • Electron-rich arene (e.g., Anisole) or 1-Haloalkyne (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice, concentrated HCl

Procedure:

  • Complex Formation: Suspend anhydrous AlCl₃ (1.2 eq) in cold (0 °C) anhydrous DCM.

  • Add this compound (1.0 eq) dropwise to the suspension. Stir for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Acylation: Add the substrate (e.g., anisole, 1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 8-12 hours or until TLC indicates completion.

  • Work-up & Cyclization: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and, depending on the intermediate, can promote cyclization.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired heterocyclic product (e.g., a chromenone derivative).

Strategy Visualization

fc_acylation_cyclization cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization reagent1 5-Fluoro-2-methoxybenzoyl chloride conditions1 AlCl₃, DCM reagent1->conditions1 reagent2 Substrate (e.g., 1-Haloalkyne) reagent2->conditions1 intermediate Acylated Intermediate conditions1->intermediate conditions2 Work-up / Heat intermediate->conditions2 product 3-Halo(thio)chromenone conditions2->product

Caption: Two-step strategy for chromenone synthesis.

References

  • This compound| -范德生物科技公司 - BIOFOUNT. (n.d.). BIOFOUNT.
  • MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.
  • This compound | 704-03-0. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2025-12-25). Fisher Scientific.
  • This compound 704-03-0 wiki. (n.d.). Guidechem.
  • 704-03-0|this compound| Ambeed. (n.d.). Ambeed.
  • This compound (C8H6ClFO2). (n.d.). PubChemLite.
  • Geronikaki, A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(9), 1204. MDPI. [Link]

  • Mondal, J., & Bhaumik, A. (2018). Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Dalton Transactions, 47(3), 758-766. RSC Publishing. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(10), 4087. NIH. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28). ResearchGate. [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.).
  • regioselective friedel-crafts acyl
  • A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). Bentham Science. [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018-12-03). RSC Publishing. [Link]

  • US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. (n.d.).
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). Molecules, 27(21), 7268. MDPI. [Link]

  • Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. (2025-11). ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules, 29(1), 241. NIH. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(61), 35144-35186. NIH. [Link]

  • Synthesis of 7‐chloro‐5‐(4‐methoxyphenyl)‐2‐arylbenzoxazoles. (n.d.). ResearchGate. [Link]

  • Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. (n.d.). Benchchem.
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o539. NIH. [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). Organic & Biomolecular Chemistry, 20(41), 8045-8061. RSC Publishing. [Link]

  • Reactions of hydrazones and hydrazides with Lewis acidic boranes. (2019). Dalton Transactions, 48(33), 12513-12517. ResearchGate. [Link]

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Application Notes & Protocols for the Synthesis of N-Substituted 5-Fluoro-2-methoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-2-methoxybenzoyl Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic installation of specific structural motifs is paramount to achieving desired pharmacological profiles. The reaction between 5-Fluoro-2-methoxybenzoyl chloride and primary amines represents a critical synthetic transformation for generating N-substituted benzamides, a class of compounds frequently found at the core of active pharmaceutical ingredients (APIs). The resulting 5-fluoro-2-methoxybenzamide scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The methoxy group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) create a distinct electronic environment that can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic properties.[1][2]

This guide provides an in-depth exploration of this essential acylation reaction. We will move beyond a simple recitation of steps to explain the underlying chemical principles, offer detailed, field-tested protocols, and provide a framework for troubleshooting common experimental challenges. The information herein is designed to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize these valuable molecular building blocks.

Pillar 1: Chemical Principles & Mechanistic Insight

The formation of an amide from an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[3] The reaction proceeds via a well-understood addition-elimination mechanism, which is foundational to organic synthesis.[4][5]

The Reaction Mechanism

The process can be broken down into two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[6][7]

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, the most stable leaving group, the chloride ion, is eliminated. A base present in the reaction mixture then deprotonates the nitrogen atom to yield the final, stable amide product and a salt byproduct.[4][8]

The overall reaction is driven to completion by the neutralization of the hydrogen chloride (HCl) byproduct by a base. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Experimental_Workflow start Start dissolve_amine 1. Dissolve primary amine in anhydrous DCM start->dissolve_amine add_base 2. Add aqueous NaOH to create biphasic system dissolve_amine->add_base add_acyl 3. Add 5-Fluoro-2-methoxybenzoyl chloride solution dropwise add_base->add_acyl stir 4. Stir at RT for 2-4h. Monitor via TLC add_acyl->stir workup 5. Transfer to separatory funnel. Separate organic layer stir->workup wash 6. Wash with 1M HCl, sat. NaHCO3, and brine workup->wash dry 7. Dry (MgSO4), filter, and concentrate wash->dry purify 8. Purify via recrystallization or column chromatography dry->purify end End: Pure Amide purify->end Troubleshooting_Tree start TLC shows low product formation amine_spot Is starting amine spot dominant? start->amine_spot Analyze TLC amine_yes Potential Causes: 1. Inactive acyl chloride (hydrolyzed). 2. Insufficient base. 3. Low amine reactivity. amine_spot->amine_yes Yes amine_no Is starting acyl chloride spot dominant? amine_spot->amine_no No solution1 Solutions: - Use fresh/anhydrous acyl chloride. - Ensure >1 eq. of base is used. - Increase temp or reaction time. amine_yes->solution1 acyl_yes Potential Cause: Amine is non-nucleophilic (e.g., protonated salt). amine_no->acyl_yes Yes acyl_no Are there multiple new spots (side products)? amine_no->acyl_no No solution2 Solutions: - Check pH of aqueous layer (should be basic). - Add more base. acyl_yes->solution2 side_yes Potential Causes: 1. Diacylation (if excess acyl chloride). 2. Reaction with solvent/base. acyl_no->side_yes Yes other_issue Consult further mechanistic studies. acyl_no->other_issue No solution3 Solutions: - Use slight excess of amine. - Add acyl chloride slowly. - Lower reaction temperature. side_yes->solution3

Sources

Application Notes and Protocols for the Use of 5-Fluoro-2-methoxybenzoyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Peptide Modification

In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount to enhancing their therapeutic potential. Beyond the primary amino acid sequence, strategic N-terminal modification can profoundly influence a peptide's stability, conformational properties, and interaction with biological targets. 5-Fluoro-2-methoxybenzoyl chloride emerges as a valuable reagent in this context, offering a means to introduce a unique aromatic cap with tailored electronic and steric properties.

The incorporation of a fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methoxy group can modulate solubility and conformation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS), primarily as an N-terminal capping agent. The protocols herein are designed to be robust and adaptable, grounded in established principles of peptide chemistry.[2][3]

Mechanism of Action: The Schotten-Baumann Acylation in SPPS

The reaction of this compound with the N-terminal amine of a resin-bound peptide follows the principles of a Schotten-Baumann reaction.[4] This involves the acylation of the amine nucleophile by the electrophilic acyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The presence of the electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially leading to a more rapid acylation compared to its non-fluorinated counterpart. The ortho-methoxy group may influence the rotational dynamics of the benzoyl group, which could impart specific conformational constraints on the final peptide.

Workflow for N-Terminal Capping

capping_workflow Resin Resin-Bound Peptide with Free N-Terminus Reaction Acylation Reaction Resin->Reaction Add Reagents Reagents This compound + Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) Reagents->Reaction Wash Wash Resin Reaction->Wash Reaction Complete Capped_Peptide N-Terminally Capped Peptide on Resin Wash->Capped_Peptide Cleavage Cleavage and Deprotection Capped_Peptide->Cleavage Final_Product Purified Capped Peptide Cleavage->Final_Product

Figure 1: General workflow for the N-terminal capping of a resin-bound peptide using this compound.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[3][5][6][7] It is assumed that the peptide has been synthesized on a suitable resin (e.g., Rink Amide, Wang, or 2-chlorotrityl) and the final N-terminal Fmoc protecting group has been removed.

Protocol 1: N-Terminal Capping of Resin-Bound Peptides

This protocol details the final step of modifying the peptide on the solid support before cleavage.

Materials and Equipment:

  • Peptide-resin with a free N-terminus

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

    • Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

  • Acylation Reaction:

    • Swell the resin in anhydrous DMF for 15-20 minutes.

    • Prepare the acylation solution in a separate vessel:

      • Dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

      • Add DIPEA (4-6 equivalents).

    • Drain the DMF from the swollen resin and immediately add the acylation solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • A qualitative ninhydrin test can be performed on a small sample of the resin beads to monitor the disappearance of the free primary amine. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

  • Washing:

    • Once the reaction is complete, drain the acylation solution.

    • Wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and byproducts.

    • Wash the resin with DCM (5 x 1 min).

    • Dry the resin under a stream of nitrogen or in vacuo.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the capped peptide from the resin and removing side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials and Equipment:

  • N-terminally capped peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Phenol (optional, for peptides containing Trp)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • HPLC system for purification

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6]

    • Add approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the peptide/ether mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet in a desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ValueNotes
Reagent Equivalents
This compound3-5 eq.Higher equivalents may be needed for sterically hindered N-termini.
DIPEA4-6 eq.Should be in slight excess relative to the acyl chloride.
Reaction Conditions
SolventAnhydrous DMFEnsure the solvent is dry to prevent hydrolysis of the acyl chloride.
TemperatureRoom Temperature
Reaction Time1-2 hoursMonitor with a ninhydrin test for completion.
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Adjust cocktail composition based on peptide sequence.
Cleavage Time2-3 hours

Expert Insights and Troubleshooting

  • Causality of Reagent Excess: A significant excess of this compound and DIPEA is used to drive the acylation reaction to completion, especially on a solid support where reaction kinetics can be slower.

  • Incomplete Capping: If the ninhydrin test remains positive, the capping reaction may be incomplete. Potential causes include steric hindrance at the N-terminus or reagent degradation. In such cases, a second coupling step can be performed.

  • Hydrolysis of Acyl Chloride: this compound is sensitive to moisture.[8] It is crucial to use anhydrous solvents and maintain a dry atmosphere to prevent hydrolysis of the reagent, which would lead to the formation of the unreactive carboxylic acid.

  • Alternative Bases: While DIPEA is commonly used, other non-nucleophilic bases like 2,4,6-collidine can also be employed. Pyridine can also be used, acting as both a base and a nucleophilic catalyst.[9]

  • Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment. The cleavage process involving TFA should also be performed in a well-ventilated fume hood.[8]

Conclusion

The use of this compound as an N-terminal capping agent provides a straightforward and effective method for introducing a unique functional moiety to synthetic peptides. This modification can be instrumental in developing peptides with enhanced pharmacological properties. The protocols detailed in this guide offer a solid foundation for the successful application of this reagent in peptide synthesis. As with any synthetic procedure, careful optimization may be required depending on the specific peptide sequence and desired outcome.

References

  • The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC - NIH. National Institutes of Health. Available at: [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. Enanti Labs. Available at: [Link]

  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. Available at: [Link]

  • Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • MSDS of this compound. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - ResearchGate. ResearchGate. Available at: [Link]

  • Helix-Constrained Peptides Constructed by Head-to-Side Chain Cross-Linking Strategies. ACS Publications. Available at: [Link]

  • Methods and Protocols of Modern Solid Phase Peptide Synthesis - PubMed. National Institutes of Health. Available at: [Link]

  • Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PubMed. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for the Preparation of 5-Fluoro-2-methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-methoxybenzoic Acid Esters in Medicinal Chemistry

5-Fluoro-2-methoxybenzoic acid and its corresponding esters are pivotal building blocks in modern drug discovery and development. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. The methoxy group, on the other hand, can influence molecular conformation and solubility. Consequently, esters derived from 5-fluoro-2-methoxybenzoic acid are high-value intermediates, particularly in the synthesis of targeted therapies. A notable example is their role as a key starting material in the synthesis of Pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient preparation and characterization of methyl and ethyl esters of 5-fluoro-2-methoxybenzoic acid.

Guiding Principles: The Fischer-Speier Esterification

The most common and direct method for the synthesis of 5-fluoro-2-methoxybenzoic acid esters is the Fischer-Speier esterification. This acid-catalyzed nucleophilic acyl substitution reaction involves the reaction of a carboxylic acid with an alcohol. The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of the alcohol or removing the water formed during the reaction.

Mechanism of Action: An In-depth Look

The Fischer esterification mechanism proceeds through several key steps, each governed by fundamental principles of organic chemistry:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 5-fluoro-2-methoxybenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst.

dot graph "Fischer_Esterification_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes CarboxylicAcid [label="5-Fluoro-2-methoxybenzoic Acid", fillcolor="#F1F3F4"]; ProtonatedCarbonyl [label="Protonated Carbonyl", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; ProtonatedEster [label="Protonated Ester", fillcolor="#F1F3F4"]; Ester [label="Ester Product", fillcolor="#F1F3F4"]; Alcohol [label="Alcohol (ROH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> ProtonatedCarbonyl [label=" + H+ (Catalyst)"]; ProtonatedCarbonyl -> TetrahedralIntermediate [label=" + ROH"]; TetrahedralIntermediate -> ProtonatedEster [label=" - H₂O"]; ProtonatedEster -> Ester [label=" - H+"]; Ester -> CarboxylicAcid [style=dashed, label="Hydrolysis (reverse reaction)"];

// Invisible nodes for spacing {rank=same; CarboxylicAcid; Alcohol;} {rank=same; ProtonatedEster; Water;} } केंद

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocols: Synthesis of 5-Fluoro-2-methoxybenzoic Acid Esters

The following protocols are based on established principles of Fischer esterification and are adapted for the specific synthesis of methyl and ethyl 5-fluoro-2-methoxybenzoate.

Protocol 1: Synthesis of Methyl 5-Fluoro-2-methoxybenzoate

This protocol is adapted from procedures for the esterification of similar substituted benzoic acids.[2]

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both a reactant and a solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-fluoro-2-methoxybenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 5-Fluoro-2-methoxybenzoate

This protocol follows the same principles as Protocol 1, substituting ethanol for methanol.

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: With continuous stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, let the mixture cool to ambient temperature.

  • Solvent Removal: Evaporate the excess ethanol using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 5-fluoro-2-methoxybenzoate.

  • Purification: If required, purify the crude ester by silica gel column chromatography.

Quantitative Data Summary

ParameterMethyl 5-Fluoro-2-methoxybenzoateEthyl 5-Fluoro-2-methoxybenzoate
Molecular Formula C₉H₉FO₃C₁₀H₁₁FO₃
Molecular Weight 184.16 g/mol 198.19 g/mol
Typical Alcohol Excess 10-20 equivalents10-20 equivalents
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)Conc. H₂SO₄ (0.1-0.2 eq)
Reaction Temperature ~65 °C (Reflux)~78 °C (Reflux)
Typical Reaction Time 4-6 hours6-8 hours
Expected Yield >85% (after purification)>85% (after purification)

Characterization of 5-Fluoro-2-methoxybenzoic Acid Esters

Thorough characterization of the synthesized esters is crucial to confirm their identity and purity. The following are expected spectroscopic data.

Methyl 5-Fluoro-2-methoxybenzoate
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (dd, 1H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 165 (C=O), 158 (d, J=240 Hz, C-F), 148 (C-OCH₃), aromatic carbons between 115-125 ppm, and methoxy carbons around 56 and 52 ppm.

  • IR (ATR, cm⁻¹): Characteristic peaks around 2950 (C-H, aliphatic), 1720 (C=O, ester), 1600, 1500 (C=C, aromatic), 1250 (C-O, ester), 1100 (C-F).

  • Mass Spectrometry (EI): m/z (%) = 184 (M⁺), 153 (M⁺ - OCH₃).

Ethyl 5-Fluoro-2-methoxybenzoate
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals around δ (ppm) ~7.5 (dd, 1H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), 4.35 (q, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 1.38 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 165 (C=O), 158 (d, J=240 Hz, C-F), 148 (C-OCH₃), aromatic carbons between 115-125 ppm, OCH₂ carbon around 61 ppm, and CH₃ carbon around 14 ppm.

  • IR (ATR, cm⁻¹): Similar to the methyl ester with characteristic peaks for the ethyl group.

  • Mass Spectrometry (EI): m/z (%) = 198 (M⁺), 153 (M⁺ - OCH₂CH₃).

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: 5-Fluoro-2-methoxybenzoic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Dissolve in Excess Alcohol\nAdd Acid Catalyst"]; Reflux [label="Heat to Reflux\n(4-8 hours)"]; Workup [label="Cool to RT\nRemove Excess Alcohol"]; Extraction [label="Dissolve in Ethyl Acetate\nWash with H₂O, NaHCO₃, Brine"]; Drying [label="Dry with MgSO₄/Na₂SO₄\nFilter"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Column Chromatography (if needed)"]; Characterization [label="Spectroscopic Analysis\n(NMR, IR, MS)"]; FinalProduct [label="Pure Ester Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Reflux; Reflux -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } केंद

Caption: General Experimental Workflow.

Expert Insights and Troubleshooting

  • Anhydrous Conditions: While Fischer esterification is tolerant of small amounts of water, using anhydrous alcohol and preventing atmospheric moisture ingress will favor the forward reaction and improve yields.

  • Catalyst Choice: Sulfuric acid is a cost-effective and efficient catalyst. For substrates sensitive to strong acids, p-toluenesulfonic acid can be a milder alternative.

  • Reaction Monitoring: TLC is a simple and effective way to monitor the disappearance of the starting carboxylic acid. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Incomplete Reaction: If the reaction does not go to completion, extending the reflux time or adding a fresh portion of the catalyst can be beneficial.

  • Work-up Considerations: The sodium bicarbonate wash is crucial to remove the acid catalyst, which can otherwise cause hydrolysis of the ester during storage or subsequent steps. Ensure the wash is performed until the aqueous layer is basic.

Alternative Esterification Strategies

For acid-sensitive substrates or to avoid the equilibrium limitations of the Fischer esterification, alternative methods can be employed:

  • Acyl Chloride Formation: 5-Fluoro-2-methoxybenzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the ester under milder conditions.

  • Steglich Esterification: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This approach is particularly useful for sterically hindered alcohols and is performed at room temperature.

Conclusion

The preparation of 5-fluoro-2-methoxybenzoic acid esters is a fundamental transformation for chemists in the pharmaceutical industry. The Fischer-Speier esterification provides a robust and scalable method for their synthesis. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce these valuable intermediates. The protocols and data presented in this application note serve as a comprehensive guide to aid in the successful synthesis and characterization of these important building blocks for the advancement of new therapeutic agents.

References

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (1999). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.
  • PubChem. (n.d.). Pirtobrutinib. Retrieved from [Link]

Sources

Application Note: A Guide to the Scale-Up Synthesis of Amides Using 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up of acylation reactions involving 5-Fluoro-2-methoxybenzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Moving from bench-scale to pilot or industrial production presents significant challenges in process safety, thermal management, and product purification. This note details the critical scientific principles, safety protocols, and a practical, step-by-step methodology for scaling an amide synthesis. It is intended for researchers, chemists, and chemical engineers in the drug development and fine chemical industries.

Introduction and Reagent Profile

This compound (CAS No. 704-03-0) is a valuable acylating agent used to introduce the 5-fluoro-2-methoxybenzoyl moiety into target molecules. Its utility is prominent in the synthesis of complex organic compounds where this specific structural unit is required for biological activity or other desired properties.

The reactivity of this acyl chloride is governed by the electrophilic nature of its carbonyl carbon, which is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the ortho position exerts a dual electronic effect: it is electron-donating through resonance and electron-withdrawing through induction.[1] This complex interplay, combined with the electron-withdrawing effect of the fluorine atom, modulates the reactivity of the acyl chloride, a critical factor to consider during process development and scale-up.[1]

While laboratory-scale synthesis provides proof-of-concept, scaling up production requires a deep understanding of reaction kinetics, thermodynamics, and potential hazards. Direct translation of a lab-scale procedure is often impractical and unsafe, necessitating a thorough process hazard analysis (PHA) and a redesigned workflow.[2][3]

Physicochemical and Safety Data

Proper handling and storage are paramount for both safety and reagent integrity. This compound is classified as a corrosive material and is sensitive to moisture.[4][5]

PropertyValueSource
CAS Number 704-03-0[6]
Molecular Formula C₈H₆ClFO₂[6][7]
Molecular Weight 188.59 g/mol [6][7]
Appearance Liquid
Storage Store under inert atmosphere, moisture-free conditions.[5][8]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Incompatibilities Water, strong bases, alcohols, oxidizing agents.[4][9][4][9]

Critical Considerations for Scale-Up Synthesis

Scaling a chemical reaction is not merely about using larger flasks and greater volumes of reagents. It involves a fundamental shift in how the process is controlled. The following pillars are essential for a successful and safe scale-up.

Health, Safety, and Environmental (HSE) Management

As quantities increase, so do the associated risks.

  • Personal Protective Equipment (PPE): Standard lab PPE must be supplemented. For pilot-scale operations, this includes chemical-resistant suits, full-face respirators with appropriate cartridges (e.g., ABEK-P2), and heavy-duty gloves.[4] All handling of the acyl chloride and reaction setup should occur in a well-ventilated area, preferably a walk-in fume hood or a controlled reactor bay with dedicated exhaust ventilation.[10]

  • Material Handling: this compound is corrosive and moisture-sensitive.[4][5] Use closed-system transfers where possible (e.g., pumps and dedicated lines) to minimize exposure. Ensure all equipment is scrupulously dried before use to prevent hydrolysis of the acyl chloride, which would form the unreactive corresponding carboxylic acid and corrosive HCl gas.[9]

  • Waste Disposal: The reaction generates acidic by-products and potentially halogenated organic waste. All waste streams must be segregated and disposed of according to institutional and federal regulations.[4][11] Neutralize acidic aqueous waste before disposal.

Reaction Kinetics and Thermal Management

The acylation of an amine with an acyl chloride is typically a highly exothermic reaction.

  • Heat Generation: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This means that heat generated within a large reactor cannot dissipate as efficiently as in a small flask. A failure to manage this exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in reactor failure.

  • Control Strategy: The primary method for controlling the exotherm is by managing the rate of addition of the limiting reagent. This compound should be added slowly and sub-surface to a cooled solution of the amine.

  • Equipment: For pilot-scale synthesis, a jacketed glass or glass-lined steel reactor is mandatory. The jacket allows for precise temperature control via a circulating thermal fluid (heating/cooling unit). The reactor should be equipped with an overhead stirrer for efficient mixing, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or pump for controlled reagent delivery.

By-Product Scavenging and pH Control

The reaction liberates one equivalent of hydrogen chloride (HCl) gas for every equivalent of acyl chloride consumed.[12]

  • Why Scavenge HCl?: The generated HCl will protonate the unreacted starting amine, forming an unreactive ammonium salt. This effectively removes the nucleophile from the reaction, leading to low conversion and a complex product mixture.

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HCl in situ. At scale, the choice of base is critical. Triethylamine is often cost-effective but its hydrochloride salt can sometimes be difficult to remove during work-up.

  • Work-up Implications: The formation of large quantities of amine hydrochloride salts complicates the purification process. These salts must be removed, typically through aqueous washes. The phase separation of large-volume extractions can be slow and challenging.

Purification Strategy: From Chromatography to Crystallization

While flash column chromatography is a powerful tool in the research lab, it is generally not a viable option for purifying multi-kilogram quantities of product.[2]

  • Industrial Purification: The process must be designed to yield a product that can be purified by crystallization. This requires careful selection of solvents and control over the reaction to minimize impurities that may inhibit crystallization or be difficult to remove.

  • Work-up Procedure: A typical large-scale work-up involves:

    • Quenching the reaction with water or a dilute acid.

    • Performing a series of aqueous washes in the reactor to remove the base hydrochloride salt and other water-soluble impurities.

    • Phase separation and removal of the aqueous layer.

    • Solvent swapping to a suitable crystallization solvent.

    • Inducing crystallization through cooling, concentration, or addition of an anti-solvent.

    • Isolation of the solid product by filtration (e.g., using a Nutsche filter) and drying in a vacuum oven.

Protocol: Scale-Up Synthesis of N-(4-methylphenyl)-5-fluoro-2-methoxybenzamide

This section provides a comparative protocol for the synthesis of a representative amide at both the laboratory and pilot scale.

Reaction Scheme

cluster_reactants Reactants cluster_product Product r1 This compound p1 N-(4-methylphenyl)-5-fluoro- 2-methoxybenzamide r1->p1 + r2 p-Toluidine r2->p1 r3 Triethylamine (Base) p2 Triethylamine Hydrochloride (By-product) r3->p2 Reacts with HCl

Caption: General acylation reaction scheme.

Part A: Laboratory Scale Protocol (25 g Scale)
  • Equipment: 1 L three-neck round-bottom flask, magnetic stirrer, thermocouple, addition funnel, condenser with nitrogen inlet.

  • Procedure:

    • To the flask, add p-toluidine (21.4 g, 0.2 mol, 1.0 eq) and dichloromethane (DCM, 250 mL).

    • Add triethylamine (28 mL, 0.2 mol, 1.0 eq) and cool the stirred solution to 0-5 °C using an ice bath.

    • Dissolve this compound (37.7 g, 0.2 mol, 1.0 eq) in DCM (100 mL) and add it to the addition funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC or LC-MS.

    • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure amide.

Part B: Pilot Scale Protocol (2.5 kg Scale)
  • Equipment: 50 L jacketed glass reactor, overhead stirrer, thermocouple, liquid addition pump with calibrated flow rate, condenser with nitrogen inlet and outlet to a scrubber.

  • Procedure:

    • Inerting and Charging: Purge the reactor with nitrogen. Charge p-toluidine (2.14 kg, 20.0 mol, 1.0 eq) and dichloromethane (25 L) into the reactor.

    • Start agitation. Charge triethylamine (2.8 L, 20.0 mol, 1.0 eq).

    • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

    • Controlled Addition: In a separate, dry vessel, prepare a solution of this compound (3.77 kg, 20.0 mol, 1.0 eq) in DCM (10 L).

    • Using the addition pump, add the acyl chloride solution to the reactor sub-surface over 2-3 hours. Critically monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.

    • Reaction and Monitoring: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (~20 °C) and hold for 2-4 hours. Take samples for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.

    • Work-up: a. Cool the reactor to 10-15 °C. Slowly add 1M HCl (15 L) to quench the reaction and dissolve the triethylamine hydrochloride salt. b. Stop agitation and allow the phases to separate (this may take 30-60 minutes). Drain the lower aqueous layer. c. Repeat the wash with 1M HCl (15 L). d. Wash with saturated NaHCO₃ solution (15 L), followed by brine (15 L).

    • Solvent Swap and Crystallization: a. Distill the DCM at atmospheric pressure until a concentrated volume is reached. b. Charge the crystallization solvent (e.g., ethanol, 20 L) and continue distillation to remove residual DCM. c. Adjust the final volume with ethanol, heat to dissolve the product completely (~60-70 °C), then cool slowly over several hours to induce crystallization.

    • Isolation: Isolate the product by filtration using a Nutsche filter. Wash the filter cake with cold ethanol.

    • Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

Process Flow and Scale-Up Logic

cluster_lab Lab Scale cluster_pilot Pilot Scale lab_setup Flask Setup & Ice Bath Cooling lab_add Manual Dropwise Addition lab_setup->lab_add pilot_setup Jacketed Reactor & Chiller Unit lab_setup->pilot_setup Control lab_workup Separatory Funnel Extraction lab_add->lab_workup pilot_add Pumped, Controlled Sub-surface Addition lab_add->pilot_add Safety lab_iso Rotovap & Recrystallization lab_workup->lab_iso pilot_workup In-Reactor Phase Separation & Draining lab_workup->pilot_workup Containment pilot_iso Solvent Swap, Filtration & Vacuum Oven Drying lab_iso->pilot_iso Efficiency pilot_setup->pilot_add pilot_add->pilot_workup pilot_workup->pilot_iso

Caption: Key logic transitions from lab to pilot scale.

Expected Data and Troubleshooting

Comparative Process Parameters
ParameterLaboratory Scale (25 g)Pilot Scale (2.5 kg)Rationale for Change
Reagent Scale Factor 1x100xProduction requirement.
Solvent Volume ~350 mL~35 LMaintain appropriate concentration for mixing and safety.
Addition Time 30-45 min2-3 hoursCritical for thermal management in a large volume.
Work-up Method Separatory FunnelIn-situ reactor washesSafety, containment, and efficiency at scale.
Purification RecrystallizationControlled CrystallizationRequired for isolating large quantities of pure material.
Expected Yield 85-95%80-90%Yields are often slightly lower at scale due to transfers and sampling.
Expected Purity (HPLC) >99%>99%Process is designed to achieve high purity via crystallization.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficient base (HCl scavenging).2. Hydrolysis of acyl chloride due to moisture.3. Incomplete reaction.1. Ensure 1.0 equivalent of base is used.2. Rigorously dry all solvents and equipment.3. Increase reaction time and confirm completion by IPC.
Product Fails to Crystallize 1. Presence of impurities.2. Incorrect solvent/anti-solvent ratio.3. Supersaturation not achieved.1. Perform additional aqueous washes during work-up.2. Perform lab-scale solubility studies to optimize the solvent system.3. Concentrate the solution further or add an anti-solvent slowly with seeding.
Difficult Phase Separation 1. Emulsion formation.2. High concentration of salts.1. Add a small amount of brine to break the emulsion.2. Add more water to dissolve all salts before separation.

Conclusion

The successful scale-up of syntheses involving this compound hinges on a proactive approach to process safety and a thorough understanding of the chemical and physical changes that occur at larger scales. Key transformations from laboratory to pilot production include shifting from passive cooling to active thermal management, implementing controlled reagent addition to manage exothermic events, and designing a robust purification strategy based on crystallization rather than chromatography. By adhering to these principles, scientists and engineers can safely and efficiently transition valuable chemical entities from discovery to production.

References

  • BIOFOUNT. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • AK Scientific, Inc. (2023). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 2-Methoxybenzoyl chloride Safety Data Sheet.
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • ResearchGate. (n.d.). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
  • Fisher Scientific. (n.d.). 2-Fluoro-5-methylbenzoyl chloride Safety Data Sheet.
  • Asian Journal of Green Chemistry. (2025). Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
  • BLD Pharm. (n.d.). 2-Fluoro-5-methoxybenzoyl chloride.
  • Fisher Scientific. (2024). 3-Fluoro-4-methoxybenzoyl chloride Safety Data Sheet.
  • Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride.
  • Guidechem. (n.d.). This compound 704-03-0 wiki.

Sources

The Strategic Role of 5-Fluoro-2-methoxybenzoyl Chloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolkit, selectively functionalized building blocks are paramount for creating complex molecules with high biological activity. 5-Fluoro-2-methoxybenzoyl chloride has emerged as a key intermediate in the synthesis of next-generation fungicides and other crop protection agents. The incorporation of a fluorine atom and a methoxy group onto the benzoyl scaffold imparts unique physicochemical properties to the final molecule, often enhancing its efficacy, metabolic stability, and target-binding affinity.[1] This application note provides a detailed exploration of the utility of this compound, presenting a case study in the synthesis of a complex pyrazole carboxamide with potential fungicidal properties.

The strategic placement of the fluoro and methoxy groups on the benzoyl ring is a prime example of modern agrochemical design. The high electronegativity of the fluorine atom can modulate the acidity of nearby protons and influence intermolecular interactions, while the methoxy group can impact the molecule's conformation and solubility. This application note will delve into the practical synthesis of a sophisticated heterocyclic compound, providing detailed protocols and explaining the rationale behind the synthetic choices, thereby offering a guide for researchers in the field of agrochemical development.

Case Study: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

A prime example of the application of this compound is in the synthesis of complex pyrazole carboxamides. This class of compounds is of significant interest in the agrochemical industry due to its potential to act as succinate dehydrogenase inhibitors (SDHIs), a crucial mode of action in modern fungicides. The following multi-step synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, as detailed in patent literature, showcases the pivotal role of our title compound.[2]

Overall Synthetic Workflow

The synthesis commences with the preparation of the key intermediate, this compound, from its corresponding carboxylic acid. This is followed by a series of amide couplings and subsequent transformations to construct the final, complex agrochemical candidate.

G A 5-Fluoro-2-methoxybenzoic Acid B This compound A->B Chlorination D 4-[[(5-Fluoro-2-methoxybenzoyl)amino]methyl]benzoic Acid B->D Amide Coupling C 4-(Aminomethyl)benzoic Acid C->D E Further Intermediates D->E Multi-step Transformation F Final Pyrazole Carboxamide Product E->F Final Cyclization & Amidation

Caption: High-level overview of the synthetic pathway.

Detailed Protocols and Methodologies

Part 1: Preparation of this compound

The initial and crucial step is the conversion of 5-fluoro-2-methoxybenzoic acid to its more reactive acid chloride derivative. This transformation is a standard procedure in organic synthesis, often accomplished using a variety of chlorinating agents.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an appropriate anhydrous solvent such as toluene or dichloromethane. Subsequently, add a chlorinating agent, for example, thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at room temperature.[2] If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically added.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by vacuum distillation.

ParameterValueReference
Starting Material5-Fluoro-2-methoxybenzoic acid[2]
Chlorinating AgentThionyl chloride or Oxalyl chloride[2]
SolventAnhydrous Toluene or Dichloromethane
Reaction TemperatureReflux
Reaction Time2-4 hours
Purity (typical)>95% (crude)
Part 2: Synthesis of the Pyrazole Carboxamide Candidate

This part of the synthesis involves the coupling of this compound with a suitable amine-containing intermediate, followed by further transformations to yield the final product.

G cluster_0 Amide Bond Formation cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 5-Fluoro-2-methoxybenzoyl Chloride C 4-[[(5-Fluoro-2-methoxybenzoyl) amino]methyl]benzoic Acid A->C Amide Coupling (Base, Solvent) B 4-(Aminomethyl)benzoic Acid B->C D Activation of Carboxylic Acid C->D E Coupling with Pyrazole Moiety D->E F Key Pyrazole Intermediate E->F G Final Cyclization and Amidation Steps F->G H (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido) methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl) -1H-pyrazole-4-carboxamide G->H

Caption: Detailed workflow for the synthesis of the target agrochemical.

Protocol 2: Amide Coupling to Form 4-[[(5-Fluoro-2-methoxybenzoyl)amino]methyl]benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or acetone).

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the carboxylic acid and neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of this compound (1.05 eq) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) to the stirred solution of the aminobenzoic acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]benzoic acid.[2]

ParameterValueReference
Reactant 1This compound[2]
Reactant 24-(Aminomethyl)benzoic acid[2]
BaseSodium hydroxide or Potassium carbonate
SolventWater/Dioxane or Water/Acetone
Reaction Temperature0 °C to Room Temperature
Yield (typical)High

Subsequent Steps: The resulting carboxylic acid undergoes further transformations, including activation (e.g., conversion to its acid chloride), coupling with a pre-functionalized pyrazole core, and final modifications to introduce the trifluoropropyl and carboxamide moieties, as detailed in the patent literature.[2] These subsequent steps are complex and require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the creation of complex molecules with enhanced biological activity. The case study presented here, the synthesis of a novel pyrazole carboxamide, demonstrates a practical and scalable application of this important intermediate. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly critical role in the discovery and development of the next generation of agrochemicals. Researchers and scientists in the field are encouraged to explore the potential of this compound in their own synthetic endeavors to create innovative solutions for global agricultural challenges.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Molecules. 2020. Available from: [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Amide Coupling with 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for amide coupling reactions, with a specific focus on the challenges presented by 5-Fluoro-2-methoxybenzoyl chloride. The following question-and-answer format directly addresses common issues to enhance your experimental success.

Troubleshooting Guide

Q1: Why am I experiencing significantly low yields in my amide coupling reaction with this compound?

Low yields in this specific amide coupling are often multifactorial, stemming from the unique electronic and steric properties of this compound. Several factors can be at play:

  • Steric Hindrance: The methoxy group at the ortho-position to the acyl chloride creates significant steric bulk around the carbonyl carbon. This physically impedes the approach of the amine nucleophile, slowing down the reaction rate and leading to incomplete conversion.[1][2]

  • Electronic Effects: The fluorine atom at the 5-position and the methoxy group at the 2-position exert opposing electronic effects. The fluorine is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and should enhance reactivity.[1] However, the methoxy group is an electron-donating group through resonance, which can partially counteract this activation. The interplay of these effects can be complex and substrate-dependent.

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware.[3][4] this compound is no exception and requires strictly anhydrous conditions to prevent its conversion to the unreactive 5-fluoro-2-methoxybenzoic acid.[5]

  • Amine Basicity and Nucleophilicity: The nature of your amine is critical. Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, or sterically hindered amines will react sluggishly with the already hindered acyl chloride.

  • Inadequate Acid Scavenging: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6] If not effectively neutralized by a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]

Logical Troubleshooting Workflow

To systematically diagnose and resolve low yield issues, consider the following workflow.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality & Purity (Acyl Chloride, Amine, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous?, Temperature, Time) check_reagents->check_conditions optimize_base Optimize Base (Type and Stoichiometry) check_conditions->optimize_base change_solvent Screen Solvents optimize_base->change_solvent increase_temp_time Increase Temperature and/or Reaction Time change_solvent->increase_temp_time alternative_methods Consider Alternative Coupling Methods increase_temp_time->alternative_methods If yield is still low acyl_fluoride In situ Acyl Fluoride Formation alternative_methods->acyl_fluoride coupling_reagent Use a Coupling Reagent with the Carboxylic Acid alternative_methods->coupling_reagent

Caption: A stepwise approach to troubleshooting low amide coupling yields.

Frequently Asked Questions (FAQs)

Q2: What are the first steps I should take to troubleshoot a low-yielding reaction?
  • Confirm Reagent Integrity:

    • This compound: This reagent is moisture-sensitive.[5] Use a fresh bottle or a properly stored aliquot. If in doubt, its integrity can be checked by techniques like NMR.

    • Amine: Ensure the amine is pure and dry.

    • Solvent: Use anhydrous solvents. Freshly dried solvents or commercially available anhydrous grades are recommended.

    • Base: Ensure the base is free of water.

  • Ensure Strictly Anhydrous Conditions:

    • Flame-dry all glassware before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which base should I use, and how much?

The choice of base is critical for scavenging the HCl byproduct without introducing side reactions.

  • Standard Conditions: Typically, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[9] At least two equivalents of the amine nucleophile or one equivalent of the amine and one to two equivalents of a non-nucleophilic base are required.[6][10]

  • For Sterically Hindered Amines: A less hindered base like pyridine can sometimes be more effective. However, for particularly challenging couplings, a stronger, non-nucleophilic base like 2,6-lutidine or proton sponge may be beneficial.[11]

  • Schotten-Baumann Conditions: This involves using an aqueous base (like NaOH) in a biphasic system.[12][13] This can be very effective but may not be suitable for substrates with other base-sensitive functional groups.

Base pKa of Conjugate Acid Key Characteristics Typical Equivalents
Triethylamine (TEA)~10.7Standard, cost-effective1.2 - 2.0
Diisopropylethylamine (DIPEA)~11.0Non-nucleophilic, good for sensitive substrates1.5 - 2.5
Pyridine~5.2Less basic, can act as a nucleophilic catalyst1.2 - 2.0
2,6-Lutidine~6.7Sterically hindered, non-nucleophilic1.2 - 2.0
Q4: Can changing the solvent improve my yield?

Yes, the solvent can have a significant impact on reaction rates and outcomes.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices for this type of reaction.[11][12]

  • Polar Aprotic Solvents: For sluggish reactions, switching to a more polar solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can sometimes increase the reaction rate by better solvating the charged intermediates.[14] However, be mindful that these solvents are more difficult to render completely anhydrous.

Q5: What if optimizing the base and solvent isn't enough? Should I increase the temperature?

Increasing the reaction temperature can help overcome the activation energy barrier, especially in cases of steric hindrance.[15] Gentle heating (e.g., to 40-60 °C) can be effective. For very challenging couplings, refluxing the reaction mixture may be necessary. However, be aware that higher temperatures can also promote side reactions. It is also advisable to prolong the reaction time, even overnight, for sterically demanding couplings.[14]

Advanced Troubleshooting: Alternative Synthetic Strategies

If the direct coupling of this compound with your amine consistently gives low yields, it may be necessary to change the synthetic approach.

Strategy 1: In Situ Formation of an Acyl Fluoride

While you are starting with an acyl chloride, converting the corresponding carboxylic acid (5-fluoro-2-methoxybenzoic acid) to an acyl fluoride in situ can be a highly effective strategy for sterically hindered couplings.[2][16][17] Acyl fluorides are often more stable than acyl chlorides and can be more selective in their reactions.

Protocol: Acyl Fluoride Formation for Extremely Hindered Couplings [14][17]

  • Activation: Dissolve 5-fluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) and a suitable non-nucleophilic base (e.g., DIPEA).

  • Stir at room temperature for 30-60 minutes to generate the acyl fluoride.

  • Coupling: Add the amine (1-1.2 equivalents) to the solution containing the in situ generated acyl fluoride.

  • Monitor the reaction by TLC or LC-MS. These reactions may require longer times to reach completion.

Strategy 2: Use of Modern Coupling Reagents

Instead of preparing the acyl chloride, you can directly couple 5-fluoro-2-methoxybenzoic acid with your amine using a modern peptide coupling reagent. These reagents are designed to work under mild conditions and are often effective for hindered substrates.

Coupling Reagent Class Examples Activation Mechanism Advantages
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive O-acylisourea intermediateHigh reactivity, fast reaction times, suitable for hindered systems.[14][18]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium esterDoes not react with the free amine, good for valuable amines.[18]
Carbodiimides DCC, EDCForms an O-acylisourea intermediateCost-effective, widely used.[19] Often requires an additive like HOBt to prevent side reactions.

Protocol: General Procedure for Amide Coupling using HATU [3]

  • Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

Potential Side Reactions and How to Mitigate Them

Understanding potential side reactions is key to designing a robust protocol.

Side_Reactions start This compound + Amine desired_product Desired Amide start->desired_product Successful Coupling hydrolysis Hydrolysis (forms Carboxylic Acid) start->hydrolysis Trace H2O amine_protonation Amine Protonation (forms Ammonium Salt) start->amine_protonation Insufficient Base dimerization Dimerization/Polymerization (if amine has multiple reactive sites) start->dimerization Bifunctional Amine

Caption: Common pathways leading to desired product and side products.

  • Hydrolysis: As mentioned, this is a major concern. Mitigation: Use anhydrous conditions and reagents.[3]

  • Amine Protonation: The HCl byproduct will protonate the amine if not scavenged. Mitigation: Use at least a stoichiometric amount of a suitable base.[7][8]

  • Double Acylation: If you are using a primary amine, it is theoretically possible for the resulting secondary amide to be acylated again, though this is generally not favorable under standard conditions.

By systematically addressing these potential issues, from reagent quality to alternative synthetic strategies, you can significantly improve the yield and success of your amide coupling reactions involving the challenging this compound.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • MSDS of this compound. Available at: [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Available at: [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Available at: [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]

  • Scheme 1 Benzoyl chloride and its fluorinated analogues. - ResearchGate. Available at: [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. Available at: [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. Available at: [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH. Available at: [Link]

Sources

removing unreacted 5-Fluoro-2-methoxybenzoyl chloride from reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and removing unreacted 5-Fluoro-2-methoxybenzoyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to optimize your purification processes, ensuring the integrity of your synthetic products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted this compound?

Unreacted this compound presents a dual challenge during work-up. Firstly, as a reactive acyl chloride, it readily hydrolyzes upon contact with water to form the corresponding 5-fluoro-2-methoxybenzoic acid and hydrochloric acid (HCl).[1] This hydrolysis is often vigorous and exothermic.[2] Secondly, the resulting carboxylic acid byproduct can complicate purification, particularly if the desired product has similar solubility characteristics or is sensitive to acidic conditions.

Q2: What is the first and most critical step to address unreacted this compound after my reaction is complete?

The most critical initial step is to quench the reaction mixture. Quenching involves adding a reagent that will react with the highly reactive this compound to convert it into a less reactive and more easily separable compound.[2][3] This step is crucial for safety, preventing uncontrolled reactions during work-up, and for simplifying the subsequent purification process.[2] The choice of quenching agent is dictated by the stability of your desired product and the intended purification strategy.

Q3: What are the recommended quenching agents for this compound?

The selection of an appropriate quenching agent is paramount. Here are the most common options, along with their primary byproducts:

Quenching AgentPrimary Organic ByproductSecondary ByproductKey Considerations
Water (H₂O) 5-Fluoro-2-methoxybenzoic acidHydrogen Chloride (HCl)Highly exothermic reaction; requires slow, controlled addition at low temperatures (e.g., 0°C).[2][4]
Alcohols (e.g., Methanol, CH₃OH) Methyl 5-fluoro-2-methoxybenzoateHydrogen Chloride (HCl)Generally a safer and common laboratory practice, forming a stable ester.[2][3]
Aqueous Base (e.g., NaHCO₃, NaOH) Sodium 5-fluoro-2-methoxybenzoateVaries (e.g., NaCl, H₂O, CO₂)Effective for neutralizing the acyl chloride and the HCl byproduct simultaneously. Caution is needed as strong bases like NaOH can hydrolyze ester products.[5][6]
Amines (e.g., Diethylamine) N,N-Diethyl-5-fluoro-2-methoxybenzamideDiethylammonium chlorideForms a stable amide, which can be useful if the desired product is easily separated from it.[2][3]
Q4: My desired product is an ester. Which quenching and work-up strategy should I employ to avoid hydrolysis?

If your product is an ester, it is critical to avoid harsh basic conditions that could lead to saponification. A weak base like sodium bicarbonate (NaHCO₃) is preferable to a strong base like sodium hydroxide (NaOH) for the work-up.[6][7]

Recommended Workflow for Ester Products:

  • Quench: Slowly add the reaction mixture to a cold, saturated aqueous solution of NaHCO₃ with vigorous stirring.[8] This will neutralize the unreacted acyl chloride and any generated HCl. Be cautious of CO₂ gas evolution.[6]

  • Extraction: Extract the desired ester product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

Q5: How can I confirm that all the this compound has been removed?

The absence of the characteristic pungent smell of the acyl chloride is a preliminary indicator.[7] For more definitive confirmation, Thin Layer Chromatography (TLC) is a valuable tool. A spot corresponding to the starting acyl chloride should be absent in the final product lane. Comparing the TLC of the crude reaction mixture before and after quenching can also demonstrate the consumption of the acyl chloride.

Troubleshooting Guides

Issue 1: The quenching process is too vigorous and difficult to control.
  • Potential Cause: The quenching agent is being added too quickly, or the reaction mixture is not sufficiently cooled. Acyl chloride hydrolysis is highly exothermic.[2]

  • Solution: Always perform the quench at a low temperature (0°C or below) in an ice-water bath.[8] Add the quenching agent dropwise with vigorous stirring to dissipate the heat effectively. For larger-scale reactions, consider adding the reaction mixture slowly to the quenching solution rather than the other way around.[8]

Issue 2: Low yield of the desired product after quenching and work-up.
  • Potential Cause 1: The desired product may be hydrolyzing or decomposing under the quenching conditions.

  • Solution: If product instability is suspected, opt for a milder quenching method. For instance, if you are using a strong base, switch to a weaker one like sodium bicarbonate.[8] Minimize the contact time between your product and the quenching agent by performing the quench and subsequent work-up as quickly as possible at low temperatures.[8]

  • Potential Cause 2: The product is being lost during the aqueous work-up, possibly due to emulsion formation or incorrect solvent choice.

  • Solution: Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions to maximize recovery. If an emulsion forms, adding brine can often help to break it.[8]

Issue 3: An unexpected byproduct is formed after quenching.
  • Potential Cause: The quenching agent is reacting with your desired product. For example, a basic quench could lead to the saponification of an ester product.[8]

  • Solution: Select a quenching agent that is selective for the acyl chloride and inert to your product. A thorough review of your product's chemical stability is necessary. In some instances, a non-nucleophilic removal method, such as column chromatography on the crude mixture (after careful solvent removal), might be required, though this is less common due to the reactivity of the acyl chloride.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate

This protocol is a standard and generally safe method for neutralizing unreacted this compound, particularly when the desired product is stable to mild basic conditions.

  • Preparation: Cool the reaction flask containing the unreacted this compound to 0°C in an ice-water bath. In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in the ice bath.

  • Quenching: While vigorously stirring the reaction mixture, slowly add the cold saturated NaHCO₃ solution dropwise. Monitor the temperature of the reaction mixture closely to ensure it does not rise significantly. Continue adding the NaHCO₃ solution until the evolution of carbon dioxide (CO₂) gas ceases, which indicates that all the unreacted acyl chloride has been quenched.[8]

  • Work-up: Proceed with an aqueous work-up by transferring the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Methanol

This method is suitable when the formation of the methyl ester of the benzoic acid byproduct is acceptable and potentially easier to separate from the desired product than the carboxylic acid itself.

  • Preparation: Cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: With vigorous stirring, slowly add anhydrous methanol dropwise to the reaction mixture.[2] Control the rate of addition to maintain a low temperature.

  • Stirring: After the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes to ensure complete reaction.

  • Work-up: Remove the methanol under reduced pressure. The residue can then be subjected to a standard aqueous work-up, typically involving washing the organic layer with deionized water to remove water-soluble impurities, followed by a brine wash.[2]

  • Purification: The crude product will contain the methyl 5-fluoro-2-methoxybenzoate byproduct. Purify the desired product using an appropriate method, such as column chromatography.[2]

Visualizing the Workflow

Diagram 1: Decision Tree for Quenching Strategy

Quenching_Strategy start Reaction Complete (Unreacted Acyl Chloride Present) product_stability Is the desired product sensitive to base? start->product_stability ester_product Is the desired product an ester? product_stability->ester_product No quench_water Quench with cold water or methanol product_stability->quench_water Yes quench_bicarb Quench with cold, saturated aqueous NaHCO3 ester_product->quench_bicarb Yes quench_strong_base Quench with cold, dilute aqueous NaOH/KOH ester_product->quench_strong_base No workup Aqueous Work-up & Extraction quench_bicarb->workup quench_water->workup quench_strong_base->workup

A decision tree for selecting the appropriate quenching agent.

Diagram 2: General Work-up Protocol

Workup_Protocol step1 Step 1: Quenching Cool reaction to 0°C. Slowly add quenching agent (e.g., aq. NaHCO3). step2 Step 2: Extraction Transfer to separatory funnel. Extract with organic solvent (e.g., Ethyl Acetate). step1->step2 step3 Step 3: Washing Wash organic layer with: 1. Water 2. Brine step2->step3 step4 Step 4: Drying & Concentration Dry organic layer (e.g., Na2SO4). Filter. Concentrate in vacuo. step3->step4 step5 Step 5: Purification Purify crude product via: - Column Chromatography - Recrystallization - Distillation step4->step5

A generalized workflow for the removal of unreacted acyl chloride.

Safety Precautions

This compound is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage.[9] It is also a lachrymator.[9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Ensure that an appropriate quenching agent and spill control materials are readily available.

References

  • Capot Chemical Co., Ltd. (2019).
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • Sigma-Aldrich. (2025).
  • Synquest Labs. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). This compound | 704-03-0.
  • BenchChem. (n.d.). Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions.
  • BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
  • University of York. (n.d.). Chemically-active extraction.
  • YouTube. (2021).
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • BIOFOUNT. (n.d.). This compound.
  • Unknown Source. (n.d.). Acid-Base Extraction.1.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.).
  • MDPI. (2021).
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ChemicalBook. (2019). The Applications and Reactions of Benzoyl chloride.
  • Unknown Source. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • AK Scientific, Inc. (n.d.).
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • BYJU'S. (n.d.). 1.
  • Arkivoc. (n.d.).
  • ResearchGate. (2025).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoyl chloride.
  • Thermo Scientific Chemicals. (n.d.). 5-Fluoro-2-methylbenzoyl chloride, 98% 5 g | Buy Online.
  • Filo. (2023). ii.
  • ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride CAS#: 112811-66-2.
  • S.W.ChemiLab. (n.d.). 5-Fluoro-2-methoxybenzene sulfonyl chloride.
  • BLD Pharm. (n.d.). 659737-56-1|2-Fluoro-5-methoxybenzoyl chloride.
  • Benchchem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride | RUO.

Sources

hydrolysis of 5-Fluoro-2-methoxybenzoyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methoxybenzoyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis During Reaction Workup

Welcome to the technical support resource for this compound. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges encountered when working with this reactive acylating agent: premature hydrolysis during the reaction workup. This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction workup consistently yields 5-fluoro-2-methoxybenzoic acid as a major byproduct. What is happening?

A1: You are observing the hydrolysis of your starting acyl chloride. This compound is highly reactive, and its electrophilic carbonyl carbon is susceptible to nucleophilic attack by water.[1][2] This reaction is often rapid and converts your acyl chloride into the corresponding carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.[3][4] This is a classic nucleophilic addition-elimination reaction.[5] The presence of even trace amounts of water during your workup procedure (e.g., in solvents, during aqueous washes, or from atmospheric moisture) can lead to significant product loss.

Q2: How do the fluoro- and methoxy- substituents affect the reactivity and likelihood of hydrolysis?

A2: The electronic properties of the substituents on the benzoyl chloride ring play a crucial role in its reactivity.[6]

  • 5-Fluoro group: This group is electron-withdrawing due to its high electronegativity (inductive effect). This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • 2-Methoxy group: This group has competing effects. It is electron-withdrawing inductively but electron-donating through resonance.[7] While the resonance effect can slightly decrease the reactivity compared to a benzoyl chloride with only electron-withdrawing groups, the ortho position may also introduce minor steric hindrance to an incoming nucleophile.

Overall, the molecule remains highly activated towards nucleophilic acyl substitution, and hydrolysis is a primary competing reaction that must be carefully managed.

Q3: Can I use a standard aqueous workup (e.g., washing with NaHCO₃) to remove acidic impurities?

A3: While a basic wash with sodium bicarbonate (NaHCO₃) or a similar aqueous base is a standard method to remove acidic byproducts like HCl or unreacted starting carboxylic acid, it is a high-risk procedure when dealing with an unreacted acyl chloride. Introducing an aqueous phase will inevitably cause some, if not all, of the remaining this compound to hydrolyze.

If an aqueous wash is absolutely necessary (for instance, to remove a large amount of acidic impurity that cannot be removed otherwise), it should be performed rapidly at low temperatures (0-5 °C), and the organic layer should be immediately separated and thoroughly dried with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). A non-aqueous workup is strongly recommended whenever possible.

Troubleshooting Guide: Unwanted Hydrolysis

This section provides a logical workflow to diagnose and solve issues related to the formation of 5-fluoro-2-methoxybenzoic acid during your experiment.

Visual Troubleshooting Workflow

troubleshooting_workflow start Problem: 5-fluoro-2-methoxybenzoic acid detected post-workup check_source Where was water introduced? start->check_source source_quench Aqueous Quench/ Wash Step check_source->source_quench Yes source_solvents Wet Solvents/ Reagents check_source->source_solvents Possibly source_air Atmospheric Moisture check_source->source_air Always a risk solution_quench Solution: 1. Use non-aqueous workup. 2. If unavoidable, perform wash quickly at 0°C & dry thoroughly. source_quench->solution_quench solution_solvents Solution: Use anhydrous solvents. Dry reagents before use. source_solvents->solution_solvents solution_air Solution: Run reaction and workup under inert atmosphere (N₂ or Ar). source_air->solution_air

Caption: Decision tree for troubleshooting hydrolysis of this compound.

Mechanism of Hydrolysis

Understanding the mechanism is key to preventing it. The hydrolysis proceeds via a nucleophilic addition-elimination pathway.

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of acyl chlorides.

Recommended Protocols & Methodologies

To ensure the success of your reaction, meticulous planning of the workup is essential. Below are two protocols: the preferred non-aqueous method and a carefully controlled aqueous procedure for situations where it is unavoidable.

Protocol 1: Non-Aqueous Workup (Recommended)

This method avoids introducing water, thereby preventing hydrolysis. It is ideal for reactions where the primary byproduct is a salt that can be filtered off.

Objective: To isolate the desired product from a reaction mixture containing this compound without causing hydrolysis.

Materials:

  • Reaction mixture in an anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene, THF).

  • Anhydrous base (e.g., Pyridine or Triethylamine) if HCl needs to be scavenged post-reaction.

  • Anhydrous filtration aid (e.g., Celite®).

  • Inert atmosphere setup (Nitrogen or Argon).

  • Anhydrous solvents for rinsing.

Procedure:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC/LCMS), cool the mixture to 0 °C in an ice bath. This reduces the rate of any potential side reactions.

  • Quench/Neutralize (if necessary): If your reaction has generated HCl that needs to be neutralized and your desired product is stable to amines, add 1.5 equivalents of anhydrous pyridine or triethylamine dropwise. Stir for 15-20 minutes at 0 °C. This will precipitate the amine hydrochloride salt.

    • Scientist's Note: This step is common in acylation reactions of alcohols or amines where an amine base is used as a catalyst or HCl scavenger.[7]

  • Filtration: Set up a filtration apparatus (e.g., a Büchner funnel) under a blanket of inert gas. Pre-pack the funnel with a small pad of Celite®.

  • Filter the Mixture: Filter the cold reaction mixture through the Celite® pad to remove any precipitated salts (e.g., triethylammonium chloride).

  • Rinse: Wash the reaction flask and the filter cake with a small amount of cold, anhydrous solvent to ensure complete transfer of the product.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Pro-Tip: Be mindful that some acyl chlorides can be volatile. Avoid excessive heating of the water bath on the rotary evaporator.[8]

  • Purification: The resulting crude product can then be purified by methods suitable for sensitive compounds, such as column chromatography using anhydrous solvents or distillation.

Protocol 2: Controlled Aqueous Workup (Use with Caution)

This method should only be used when a non-aqueous workup is not feasible.

Objective: To wash the organic reaction mixture with an aqueous solution while minimizing hydrolysis of the acyl chloride.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Pre-chilled (0-5 °C) aqueous wash solutions (e.g., deionized water, saturated NaHCO₃ solution, brine).

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool Everything: Cool the reaction mixture to 0 °C. Ensure all your aqueous wash solutions and the separatory funnel are also pre-chilled.

  • First Wash (Quench): Transfer the cold reaction mixture to the separatory funnel. Add the cold quenching solution (e.g., water or dilute NaHCO₃).

  • Shake Gently & Quickly: Stopper the funnel and shake gently for no more than 30-60 seconds, venting frequently. Vigorous or prolonged shaking increases the surface area and contact time between the acyl chloride and water, promoting hydrolysis.

  • Rapid Separation: Immediately allow the layers to separate and drain the organic layer. Do not wait for perfect separation if an emulsion forms; it is better to sacrifice a small amount of the organic layer than to allow extended contact with water.

  • Subsequent Washes: If additional washes are needed (e.g., with brine), repeat steps 3 and 4 with the same sense of urgency.

  • Thorough Drying: Transfer the separated organic layer to a flask containing a generous amount of anhydrous Na₂SO₄ or MgSO₄. Stir for at least 15-30 minutes to remove all traces of water.

    • Scientist's Note: MgSO₄ is a more efficient drying agent than Na₂SO₄ but can be slightly acidic. For most neutral products, it is preferred.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Data for Reference

For assistance in characterization and purification, the properties of the key compounds are summarized below.

CompoundFormulaMol. Weight ( g/mol )Physical Form[9]Key Considerations
This compound C₈H₆ClFO₂188.59LiquidHighly reactive with water and nucleophiles. Moisture sensitive.
5-fluoro-2-methoxybenzoic acid C₈H₇FO₃170.14SolidThe primary hydrolysis product. Acidic. Can be removed with a basic wash.

References

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Gronert, S., & Feng, Y. (1998). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 120(41), 10634–10641. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6436–6457. [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • AK Lectures. (n.d.). Acid Chloride Reactions. [Link]

Sources

Technical Support Center: Reactions of 5-Fluoro-2-methoxybenzoyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in acylation reactions. Our goal is to help you anticipate and resolve common challenges, ensuring the success of your experiments.

Introduction to this compound

This compound is a substituted acyl chloride, a class of compounds known for their high reactivity toward nucleophiles.[1] The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzoyl ring creates a unique electronic environment that influences its reactivity. The carbonyl carbon is highly electrophilic, making it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and electron-rich aromatic systems.[1][2] However, this high reactivity also makes it susceptible to various side reactions, particularly with protic nucleophiles or in the presence of moisture.[3][4]

This guide will walk you through the most common side reactions, their mechanisms, and proven strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the handling and reactivity of this compound.

Q1: My reaction with an amine is giving a low yield of the desired amide. What is the likely cause?

Low yields in amidation reactions are frequently due to competing side reactions or degradation of the starting material. The most common culprits are:

  • Hydrolysis: this compound reacts readily with water to form the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid.[3][4] This can happen with even trace amounts of moisture in your solvent, glassware, or reagents.

  • Reaction with Solvent: If you are using a protic solvent that is not your intended nucleophile (e.g., an alcohol), it will compete with the amine to form an ester byproduct.[4]

  • Double Acylation of Primary Amines: While less common, if a primary amine is used, it is possible for the initially formed secondary amide to be acylated again, particularly if an excess of the benzoyl chloride and a strong base are used.

Q2: I am observing the formation of 5-fluoro-2-methoxybenzoic acid in my reaction mixture. How can I prevent this?

The presence of the corresponding carboxylic acid is a clear indication of hydrolysis.[5] To prevent this, strict anhydrous conditions are essential:

  • Dry Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[4]

  • Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[4]

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[4]

Q3: Can I use a base like pyridine or triethylamine in my reaction with an alcohol?

Yes, and it is often recommended. When reacting this compound with an alcohol to form an ester, a non-nucleophilic base like pyridine or triethylamine is typically added.[3] The base serves two important purposes:

  • It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

  • It can act as a catalyst by forming a highly reactive acylpyridinium or acylammonium intermediate, which then reacts with the alcohol.

Q4: I am attempting a Friedel-Crafts acylation with an electron-rich arene, but the reaction is not working. What could be the issue?

Friedel-Crafts acylations can be sensitive to several factors:[6][7]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and solvents are anhydrous.[6]

  • Substrate Deactivation: If your aromatic substrate contains strongly deactivating groups (e.g., -NO₂, -CF₃), the reaction may not proceed.[6] Additionally, aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation as these groups coordinate with the Lewis acid, deactivating the catalyst and the ring.[6][7]

  • Insufficient Catalyst: Both the this compound and the resulting ketone product can form complexes with the Lewis acid catalyst. Therefore, at least a stoichiometric amount of the catalyst is required.[6]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed look at specific side reactions and offers actionable troubleshooting steps.

Problem 1: Hydrolysis - The Ubiquitous Side Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of 5-fluoro-2-methoxybenzoic acid as a major byproduct, often detected by NMR or LC-MS.

  • Evolution of HCl gas.

Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water.[3] The lone pair of electrons on the oxygen atom in water attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to yield the carboxylic acid and HCl.[3][8]

Solutions:

  • Rigorous Anhydrous Technique: As detailed in the FAQs, the use of dry solvents, oven-dried glassware, and an inert atmosphere is paramount.[4]

  • Reagent Quality: Use a fresh bottle of this compound or purify older stock by distillation if necessary. Over time, even well-stored acyl chlorides can hydrolyze due to minute amounts of moisture ingress.

Problem 2: Reaction with Protic Solvents (Alcoholysis)

Symptoms:

  • Formation of an ester byproduct (e.g., methyl 5-fluoro-2-methoxybenzoate if methanol is the solvent).

  • Reduced yield of the intended product.

Causality: Alcohols are effective nucleophiles that readily react with acyl chlorides to form esters.[3] The reaction mechanism is analogous to hydrolysis.[2][3]

Solutions:

  • Solvent Selection: Always use a dry, aprotic solvent for your acylation reactions unless the alcohol is the intended reactant. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[9]

Problem 3: Friedel-Crafts Acylation Issues with Activated or Deactivated Rings

Symptoms:

  • With highly activated rings (e.g., anisole, phenols): Formation of multiple products due to polyacylation.[6][7]

  • With deactivated rings (e.g., nitrobenzene): The reaction fails to proceed.[6]

  • With phenols or anilines: The reaction fails due to complexation with the Lewis acid catalyst.[6][7]

Causality:

  • Polyacylation: The initial acylation product, a ketone, is deactivating, which usually prevents further acylation.[10] However, with highly activated aromatic rings, a second acylation can sometimes occur.[6]

  • Deactivated Rings: The electrophilicity of the acylium ion generated in the Friedel-Crafts reaction is not sufficient to react with a strongly deactivated aromatic ring.

  • Phenols and Anilines: The lone pairs on the oxygen or nitrogen atoms of these substrates readily coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[6][7]

Solutions:

  • Control Stoichiometry: For highly activated rings, using a large excess of the aromatic substrate can favor mono-acylation.[6]

  • Protecting Groups: For phenols and anilines, consider protecting the hydroxyl or amino group before performing the Friedel-Crafts acylation. The protecting group can be removed in a subsequent step.[7]

Summary of Common Side Reactions and Byproducts
Nucleophile/ConditionSide ReactionPrimary ByproductMitigation Strategy
Water (moisture)Hydrolysis5-fluoro-2-methoxybenzoic acidUse strict anhydrous conditions.[4]
Alcohols (as solvent)AlcoholysisCorresponding esterUse a dry, aprotic solvent.[9]
Primary AminesDouble AcylationDiacylated amineUse a 1:1 stoichiometry of amine to acyl chloride.
Highly Activated ArenesPolyacylationDi-acylated areneUse an excess of the arene.[6]

Experimental Protocols

General Protocol for Amidation under Anhydrous Conditions

This protocol provides a general framework for reacting this compound with an amine nucleophile while minimizing side reactions.

  • Preparation:

    • Place all necessary glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) in an oven at >120°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagents and Solvents:

    • Use anhydrous solvents (e.g., DCM, THF) from a freshly opened bottle or one that has been appropriately dried.

    • Ensure your amine nucleophile is dry. If it is a salt, ensure it has been thoroughly dried under vacuum.

  • Reaction Setup:

    • Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath to control the exothermic reaction.

    • In a separate, dry flask, dissolve the this compound (1.0 equivalents) in the anhydrous solvent.

  • Execution:

    • Slowly add the this compound solution to the stirred amine solution via a dropping funnel or syringe pump over 30-60 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed benzoic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during acylation reactions with this compound.

G start Low Yield or Unexpected Product check_hydrolysis Check for 5-fluoro-2-methoxybenzoic acid (NMR, LC-MS) start->check_hydrolysis hydrolysis_pos Hydrolysis Confirmed check_hydrolysis->hydrolysis_pos Yes hydrolysis_neg No Significant Hydrolysis check_hydrolysis->hydrolysis_neg No solution_hydrolysis Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere hydrolysis_pos->solution_hydrolysis check_solvent Was a protic solvent used (e.g., alcohol)? hydrolysis_neg->check_solvent solvent_pos Alcoholysis Likely check_solvent->solvent_pos Yes solvent_neg Aprotic Solvent Used check_solvent->solvent_neg No solution_solvent Solution: - Use dry, aprotic solvent (DCM, THF) solvent_pos->solution_solvent check_fc Is it a Friedel-Crafts reaction? solvent_neg->check_fc fc_yes Friedel-Crafts Issues check_fc->fc_yes Yes fc_no Other Nucleophile Issues check_fc->fc_no No fc_catalyst Check Catalyst: Anhydrous? Stoichiometric? fc_yes->fc_catalyst fc_substrate Check Substrate: Deactivated? Contains -OH or -NH2? fc_yes->fc_substrate solution_fc_catalyst Solution: - Use fresh, anhydrous Lewis acid - Use >1 equivalent of catalyst fc_catalyst->solution_fc_catalyst solution_fc_substrate Solution: - Use protecting groups for -OH/-NH2 - Reaction may not be feasible for highly deactivated rings fc_substrate->solution_fc_substrate

Caption: Troubleshooting workflow for acylation reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with most nucleophiles is a nucleophilic addition-elimination mechanism.[8][11]

Caption: General mechanism for nucleophilic acyl substitution.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Clark, J. (n.d.). Nucleophilic addition/elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-2-methoxybenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 5-fluoro-2-methoxybenzamide via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Beyond a simple protocol, this document delves into the underlying principles, troubleshooting common issues, and answering frequently asked questions to empower users to adapt and optimize the procedure for their specific needs.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[1] The ideal recrystallization solvent will dissolve the target compound (5-fluoro-2-methoxybenzamide) completely at its boiling point but only sparingly at room temperature or below.[2][3]

The process works by dissolving the impure solid in a minimum amount of a suitable hot solvent. Insoluble impurities can be filtered off at this stage (hot filtration), while soluble impurities remain in the solution. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[4] The soluble impurities, being present in a much lower concentration, remain in the cold solvent (now called the mother liquor).[3] Slow, controlled cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[5]

Experimental Protocol: Recrystallization of 5-Fluoro-2-methoxybenzamide

This protocol provides a step-by-step methodology for the purification process. The choice of solvent is critical and often requires preliminary screening. Given the structure of 5-fluoro-2-methoxybenzamide (containing a polar amide group and a less polar substituted benzene ring), solvents of intermediate polarity or specific solvent/anti-solvent systems are typically effective.[6]

Workflow Diagram

Recrystallization_Workflow A 1. Solvent Selection & Screening B 2. Dissolution Weigh impure compound into Erlenmeyer flask. Add minimum amount of near-boiling solvent. A->B C Insoluble Impurities Present? B->C D 3. Hot Gravity Filtration (if necessary) C->D Yes E 4. Cooling & Crystallization Allow solution to cool slowly to room temp. Cool further in an ice bath. C->E No D->E F 5. Crystal Collection Vacuum filtration using a Büchner funnel. E->F G 6. Washing Rinse crystals with a minimal amount of ice-cold solvent. F->G H 7. Drying Dry crystals under vacuum. G->H I Pure 5-Fluoro-2-methoxybenzamide H->I

Caption: Workflow for the purification of 5-fluoro-2-methoxybenzamide.

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude 5-fluoro-2-methoxybenzamide into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. A good solvent should not dissolve the compound at this stage.[2]

    • Heat the test tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a high quantity of crystalline solid is a good candidate.

    • Refer to the table below for starting points.

  • Dissolution:

    • Place the crude 5-fluoro-2-methoxybenzamide into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.

    • Heat the chosen solvent in a separate beaker.

    • Add the hot solvent to the Erlenmeyer flask in small portions while heating and swirling until the solid just dissolves. It is critical to use the minimum amount of boiling solvent to ensure good recovery.[4] Adding too much solvent is a common cause of poor yield.[7]

  • Decolorization/Hot Filtration (if necessary):

    • If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration quickly using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3] This prevents the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[5]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[8] Using room temperature or an excessive amount of solvent will dissolve some of the purified product, reducing the yield.[4]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to help dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Data Summary Table: Solvent Screening
SolventBoiling Point (°C)PolarityExpected Behavior with 5-Fluoro-2-methoxybenzamide
Water 100HighLikely insoluble even when hot due to the aromatic ring.
Ethanol 78Medium-HighGood candidate. Likely shows low solubility when cold and high solubility when hot.
Isopropanol 82MediumVery strong candidate. Often provides excellent crystal quality for aromatic amides.
Ethyl Acetate 77MediumMay be too good a solvent at room temperature, potentially leading to lower yields.
Toluene 111LowMay not be polar enough to dissolve the amide group, even when hot.
Ethanol/Water VariableAdjustableA powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy (saturation point). Re-clarify with a drop of hot ethanol before cooling.[9]

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses the most frequent problems in a direct Q&A format.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Encountered During Recrystallization q1 No Crystals Form Upon Cooling? start->q1 q2 Compound 'Oils Out'? start->q2 q3 Recovery Yield is Very Low? start->q3 a1_1 Cause: Too much solvent. q1->a1_1 Yes q1->q2 No s1_1 Solution: Boil off excess solvent and re-cool. a1_1->s1_1 a1_2 Cause: Supersaturation. a1_1->a1_2 s1_2 Solution: Scratch flask with glass rod or add a seed crystal. a1_2->s1_2 a2_1 Cause: Solution is too concentrated or cooled too fast. q2->a2_1 Yes q2->q3 No s2_1 Solution: Re-heat to dissolve oil, add a small amount more solvent, cool slowly. a2_1->s2_1 a3_1 Cause: Too much solvent used, premature crystallization, or excessive washing. q3->a3_1 Yes s3_1 Solution: Concentrate mother liquor to obtain a second crop of crystals. Refine technique next time. a3_1->s3_1

Caption: Decision-making flowchart for common recrystallization issues.

Q: No crystals have formed after cooling the solution, even in an ice bath. What went wrong?

A: This is the most common issue and typically arises from two potential causes:

  • Cause 1: Too Much Solvent. You have likely used more than the minimum amount of solvent required for dissolution.[7] As a result, the solution is not saturated upon cooling, and the compound remains dissolved.

    • Solution: Reheat the solution and boil off a portion of the solvent (typically 20-30%) under a fume hood. Allow the solution to cool again. This increases the concentration of your compound, allowing saturation to be reached at a higher temperature.[5]

  • Cause 2: Supersaturation. The solution is saturated, but crystallization has not been initiated. This is a metastable state.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation point for crystal growth to begin.[7]

    • Solution 2: Seed Crystals. If you have a small crystal of pure 5-fluoro-2-methoxybenzamide, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[5]

Q: My compound separated as an oily liquid instead of solid crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute is precipitated from the solution at a temperature above its melting point, or if the concentration of the solute is excessively high.[7] An oil is essentially an impure liquid, and it will not purify the compound.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble) to decrease the saturation point.[5] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wrapping it in paper towels can help slow the cooling rate.[5]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low yield can result from several factors. A recovery of 70-80% is considered good; some loss is inherent to the technique.[10]

  • Cause 1: Too Much Solvent. As discussed above, excess solvent will keep more of your product dissolved in the mother liquor.[4]

  • Cause 2: Premature Crystallization. If the product crystallizes during a hot filtration step, you will lose a significant amount of material on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve part of your product.[4]

  • Solution: To recover some of the lost product, you can try to obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude 5-fluoro-2-methoxybenzamide?

A: The impurities will depend on the synthetic route. A common method to synthesize amides is from the corresponding carboxylic acid. Therefore, a likely impurity is the unreacted starting material, 5-fluoro-2-methoxybenzoic acid.[11] Other potential impurities include reagents, catalysts, or by-products from the amidation reaction. Recrystallization is generally effective at removing small amounts of these types of impurities.

Q: How do I know if my recrystallization was successful?

A: The primary indicator of purity is the melting point. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. An impure compound will exhibit a depressed and broad melting point range. You can also use analytical techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.

Q: Can I put my hot solution directly into the ice bath to speed things up?

A: This is strongly discouraged. Rapid cooling, or "crashing out," will cause the solid to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.[5] The key to achieving high purity is the slow, methodical growth of crystals, which can only be achieved by allowing the solution to cool gradually to room temperature before placing it in an ice bath.

References

  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry.
  • Journal of Chemical Education.
  • University of Colorado Boulder, Science Learning Center.
  • Chemistry Stack Exchange.
  • University of Rochester, Department of Chemistry.
  • Recrystallization --->. (Source document, URL not available)
  • Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs.
  • Reddit.
  • Recrystallization - Part 2. (Source document, URL not available)
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
  • Benchchem.

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Technical Support Center: Optimizing Base Selection for 5-Fluoro-2-methoxybenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions involving 5-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the acylation of nucleophiles (alcohols, phenols, amines) with this compound.

Q1: My acylation reaction is slow or stalls, resulting in low yields. How can I drive the reaction to completion?

Probable Cause: There are two primary reasons for incomplete reactions: insufficient activation of the nucleophile or inadequate catalysis. This compound is a reactive acylating agent, but its efficacy is dependent on the nucleophilicity of the substrate and the reaction conditions.[1] The methoxy group at the ortho-position can introduce some steric hindrance, potentially slowing the reaction compared to unsubstituted benzoyl chloride.[1] Additionally, the HCl byproduct generated during the reaction will protonate the starting amine or a basic catalyst, rendering it non-nucleophilic and effectively halting the reaction if not neutralized.[2][3]

Recommended Solutions & Scientific Rationale:

  • Introduce a Nucleophilic Catalyst: For sterically hindered or weakly nucleophilic substrates (like tertiary alcohols), a standard amine base may not be sufficient.[4] We recommend adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP).[5]

    • Rationale: DMAP functions as a hyper-nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[6][7][8] This intermediate is a far more potent acylating agent than the parent acyl chloride, dramatically accelerating the rate of acyl transfer to your nucleophile.[6][7] A stoichiometric, non-nucleophilic base like triethylamine or DIPEA is still required to scavenge the HCl produced.[4]

  • Increase Base Stoichiometry: Ensure you are using at least one equivalent of a tertiary amine base (e.g., triethylamine) to neutralize the HCl generated.[3] Using a slight excess (1.1-1.2 equivalents) can help drive the reaction forward.[2]

  • Elevate the Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric or electronic barriers, especially with less reactive substrates.[5] However, monitor for potential side product formation at higher temperatures.

Experimental Protocol: DMAP-Catalyzed Acylation of a Hindered Alcohol
  • Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 eq.).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an aqueous workup as described in Q4.

Q2: I'm observing significant hydrolysis of my this compound, leading to the formation of 5-Fluoro-2-methoxybenzoic acid. How can I prevent this?

Probable Cause: Acyl chlorides are highly susceptible to hydrolysis.[9] This issue is almost always caused by the presence of water in the reaction system. Sources can include wet solvents, glassware that has not been properly dried, or atmospheric moisture.

Recommended Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane, THF, and acetonitrile are common choices.[10]

    • Reagents: Ensure your amine base and nucleophile are dry.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Consider Schotten-Baumann Conditions for Certain Substrates: For the acylation of primary or secondary amines, Schotten-Baumann conditions, which utilize a biphasic system of an organic solvent and an aqueous base, can be highly effective.[2][11][12]

    • Rationale: While seemingly counterintuitive, this method works because the acylation of the amine in the organic phase is much faster than the hydrolysis of the acyl chloride. The aqueous base (e.g., NaOH, Na2CO3) serves to neutralize the HCl byproduct in the aqueous phase, continuously regenerating the free amine in the organic phase to react further.[3][11] This method is particularly robust for amine acylations.[13]

Q3: My reaction is producing multiple side products, and purification is difficult. How can I improve selectivity?

Probable Cause: Side product formation can arise from several sources. If your substrate contains multiple nucleophilic sites (e.g., both an amine and a hydroxyl group), you may see competitive acylation.[5] Alternatively, the base itself can sometimes act as a competing nucleophile, especially if it is not sterically hindered.

Recommended Solutions & Scientific Rationale:

  • Switch to a More Sterically Hindered Base: If you suspect your base (e.g., triethylamine) is causing side reactions, switch to a non-nucleophilic, sterically hindered base.[14]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is an excellent choice. Its bulky isopropyl groups effectively shield the nitrogen atom, making it a poor nucleophile while maintaining its ability to act as an acid scavenger.[14][15]

    • 2,6-Lutidine: This base is also sterically hindered and can be beneficial, particularly in preventing side reactions with acid-sensitive substrates.[16]

  • Control Reaction Temperature: Add the this compound solution dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the formation of undesired byproducts.[2]

  • For Multi-functional Substrates: Achieving selective acylation (e.g., N-acylation over O-acylation) often requires careful pH and solvent control. N-acylation is generally favored as amines are typically more nucleophilic than alcohols.[5] Schotten-Baumann conditions with controlled pH (typically >9) can be effective for selective N-acylation.[10]

Q4: After the reaction, I'm struggling to remove the protonated base (e.g., triethylammonium chloride). What is the best workup procedure?

Probable Cause: Ammonium salts formed from the neutralization of HCl by the amine base often have some solubility in organic solvents, making them difficult to remove completely by simple extraction.

Recommended Solutions & Scientific Rationale:

  • Aqueous Acid Wash: A standard and effective method is to wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or saturated aqueous NH4Cl.

    • Rationale: This procedure ensures that any residual tertiary amine base is fully protonated, making the resulting ammonium salt highly water-soluble and easily extracted from the organic phase.

  • Saturated Sodium Bicarbonate Wash: Following the acid wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6]

    • Rationale: This step neutralizes any remaining acid from the previous wash and also removes any 5-Fluoro-2-methoxybenzoic acid byproduct that may have formed through hydrolysis.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove the bulk of the water from the organic layer before the drying step.

Standard Workup Protocol:
  • Quench the reaction mixture by adding cold water or dilute HCl.

  • Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction (e.g., DCM, Ethyl Acetate).

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq)

    • Saturated NaHCO3 (aq)

    • Brine

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[13]

Frequently Asked Questions (FAQs)

What is the fundamental role of a base in this acylation? The primary role of the base is to act as an acid scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which is a strong acid. The base neutralizes this HCl, preventing it from protonating the nucleophile (especially if it's an amine) and deactivating it.[2][3] In some cases, as with DMAP, the base can also act as a nucleophilic catalyst to accelerate the reaction.[6][17]

How do I choose between a simple amine base (like triethylamine) and a nucleophilic catalyst (like DMAP)? The choice depends on the reactivity of your nucleophile.

  • Use a simple amine base (Triethylamine, DIPEA) when your nucleophile is relatively reactive (e.g., primary/secondary amines, primary alcohols). Here, the base's main job is to scavenge HCl.[2]

  • Use a nucleophilic catalyst (DMAP) with a stoichiometric base when your nucleophile is unreactive or sterically hindered (e.g., tertiary alcohols, phenols).[4] DMAP is required to form the highly reactive N-acylpyridinium intermediate needed to achieve a reasonable reaction rate.[7][8]

When should I use an inorganic base (like NaOH or Na2CO3) under Schotten-Baumann conditions? Schotten-Baumann conditions are ideal for acylating primary and secondary amines.[11][12] This biphasic method using an inexpensive inorganic base is robust, scalable, and often provides high yields.[10][18] It is less commonly used for alcohols, where anhydrous conditions are generally preferred to avoid hydrolysis of the acyl chloride.

Comparison of Common Bases for Acylation
BasepKa (of Conjugate Acid)Key CharacteristicsTypical Use Case
Pyridine ~5.2Acts as both a base and a mild nucleophilic catalyst.[17][19][20] Can be difficult to remove during workup.General purpose acylation, often used as a solvent as well.
Triethylamine (TEA) ~10.7Common, inexpensive, non-nucleophilic acid scavenger.Standard base for acylations of amines and alcohols.[2]
DIPEA (Hünig's Base) ~10.75Sterically hindered, non-nucleophilic base. Minimizes side reactions.[14]Ideal for sensitive substrates where nucleophilic attack by the base is a concern.[15]
DMAP ~9.7Highly potent nucleophilic catalyst.[6][7] Used in catalytic amounts alongside a stoichiometric base.Acylation of unreactive alcohols and other poorly nucleophilic substrates.[4][8]

pKa values are approximate and can vary with solvent.[21][22]

Visualizing the Mechanism

To better understand the roles of different bases, the following diagrams illustrate the key mechanistic pathways.

AcylationMechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_products Products AcylCl 5-Fluoro-2-methoxybenzoyl Chloride (R-COCl) Nucleophile Nucleophile (Nu-H) Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophile->Tetrahedral Nucleophilic Attack Base Base (B:) Salt Protonated Base (B-H⁺Cl⁻) Base->Salt HCl Scavenging Product Acylated Product (R-CO-Nu) Tetrahedral->Product Collapse & Elimination of Cl⁻

Caption: General mechanism of acylation with a non-nucleophilic base.

DMAP_Catalysis AcylCl R-COCl Intermediate N-Acylpyridinium Salt [R-CO-DMAP]⁺Cl⁻ AcylCl->Intermediate Step 1: Activation (Fast) NuH Nucleophile (Nu-H) DMAP DMAP DMAP->Intermediate Product Product (R-CO-Nu) Intermediate->Product Step 2: Acyl Transfer (Rate-Determining) NuH->Product Product->DMAP Regeneration of Catalyst Base Base (e.g., Et₃N) Salt Et₃NH⁺Cl⁻

Caption: Catalytic cycle of DMAP in acylation reactions.

References

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem.
  • Schotten–Baumann reaction - Grokipedia.
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021-03-23).
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation - NINGBO INNO PHARMCHEM CO.,LTD.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. (2020).
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. Available from: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Non-nucleophilic base - Grokipedia.
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017-03-07).
  • Non-nucleophilic base - Wikipedia.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 212-215. (2013-12-16). Available from: [Link]

  • A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride - Benchchem.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu.
  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023-07-07).
  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride - Benchchem.
  • pKa Values of Common Bases.
  • A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis - Benchchem.
  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022-12-25).
  • The pKa in Organic Chemistry.
  • Minimizing side product formation in acetic anhydride-based acetylation - Benchchem.
  • What is the role of acetic acid or pyridine in acetylation? - Brainly.in. (2023-03-31).
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. (2024-04-04). Available from: [Link]

  • The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026-01-06).
  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. (2026-01-16). Available from: [Link]

  • The Fluorinated Advantage: A Comparative Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride in Acylation Reactions - Benchchem.
  • A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride - Benchchem.
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH. Available from: [Link]

  • This compound | 704-03-0 - Sigma-Aldrich.
  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

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Technical Support Center: TLC Monitoring of Reactions with 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Fluoro-2-methoxybenzoyl chloride in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter while monitoring these reactions using Thin-Layer Chromatography (TLC).

Introduction: The Role of TLC in Acylation Reactions

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid, cost-effective, and visually intuitive assessment of reaction progress.[1][2][3] In the context of reactions involving this compound, a powerful acylating agent, TLC allows for the qualitative tracking of the consumption of starting materials and the formation of the desired acylated products.[4][5][6] This guide will provide you with the expertise to effectively troubleshoot and interpret your TLC results, ensuring the integrity and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a reaction with this compound?

A common and effective starting point for many organic reactions is a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to optimize the separation. Given that this compound and its subsequent acylated products are often aromatic and can have varying polarities, a solvent system based on hexane and ethyl acetate or dichloromethane and methanol is a practical choice.[7][8]

Q2: How can I visualize the spots on my TLC plate? My starting material and product are colorless.

Since this compound and many of its derivatives are aromatic, the most common and non-destructive visualization method is UV light (254 nm).[9][10][11] Commercially available TLC plates often contain a fluorescent indicator that will glow green under UV light, while UV-active compounds, like aromatics, will appear as dark spots.[9] If your compounds are not UV-active, or for further confirmation, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many functional groups.[9][12]

Q3: My spots are streaking down the TLC plate. What is causing this and how can I fix it?

Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][2][13] Try diluting your reaction mixture before spotting it on the TLC plate.

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[1][13] Since reactions with acyl chlorides can produce acidic byproducts (HCl), this is a likely cause. Adding a small amount of acetic acid or formic acid to your eluent can often resolve streaking for acidic compounds.[1][14]

  • Inappropriate Solvent: If the solvent is not polar enough, the compounds may not move properly, leading to streaks. Conversely, a solvent that is too polar can also cause issues.[7]

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

Poor separation is a common challenge. Here are a few strategies to improve it:

  • Adjust Solvent Polarity: The key to good separation is finding the optimal polarity for your mobile phase.[7][15] If your spots are too high on the plate (high Rf), your solvent is too polar. If they are too low (low Rf), it's not polar enough. Systematically vary the ratio of your solvents to find the best separation.

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, switch to a different solvent combination. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.[16]

  • Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.

Troubleshooting Guide: Specific Issues and Solutions

This section delves deeper into specific problems you might encounter during the TLC monitoring of your this compound reactions.

Problem 1: A new spot appears on the baseline that doesn't correspond to my starting material or product.
  • Probable Cause: This is often due to the in-situ hydrolysis of the highly reactive this compound on the silica gel plate, forming 5-fluoro-2-methoxybenzoic acid. The carboxylic acid is significantly more polar than the acyl chloride and will therefore have a much lower Rf value, often appearing at the baseline.

  • Solution:

    • Confirm Hydrolysis: Spot a small amount of your this compound starting material on the TLC plate and elute it. If you see a spot at the baseline, it confirms hydrolysis is occurring.

    • Minimize Contact Time: Spot the reaction mixture quickly and place the plate in the developing chamber immediately to minimize exposure to atmospheric moisture.

    • Modify the Mobile Phase: Adding a small percentage of a non-polar solvent like toluene to your mobile phase can sometimes help to move the hydrolyzed acid off the baseline.

Problem 2: My TLC plate shows a smear of spots, making it difficult to interpret the reaction's progress.
  • Probable Cause: This can be due to a complex reaction mixture with multiple byproducts or the use of a high-boiling point solvent like DMF or DMSO.[17] These solvents can interfere with the chromatography, causing smearing.

  • Solution:

    • For High-Boiling Solvents: After spotting your TLC plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[17]

    • Optimize Reaction Conditions: If the smearing is due to multiple byproducts, it may indicate that your reaction conditions are not optimal. Consider adjusting the temperature, reaction time, or stoichiometry of your reagents.[18]

Problem 3: The spots on my TLC plate are not round, but appear as crescents or distorted shapes.
  • Probable Cause: This is often a result of improper spotting technique. If the capillary spotter scratches the surface of the silica gel, it can disrupt the flow of the mobile phase, leading to distorted spots.[13] Applying the sample in a polar solvent can also cause a "ring" effect.[13]

  • Solution:

    • Gentle Spotting: Apply the sample gently to the plate without gouging the silica gel.

    • Use a Less Polar Diluent: If possible, dissolve your reaction mixture aliquot in a less polar solvent before spotting.

    • Ensure a Tight Spot: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application to keep the initial spot size small (1-2 mm in diameter).[1]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6]

  • Spotting: Using a capillary tube, apply small spots of the following onto the baseline:

    • Lane 1 (Starting Material): A dilute solution of your nucleophile (the compound reacting with this compound).

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture applied directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[14]

    • Lane 3 (Reaction Mixture): A small aliquot of your reaction mixture, taken at a specific time point.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[6] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[9][11] If necessary, use a chemical stain for further visualization.

Visualizations

Logical Flow for Troubleshooting TLC Issues

TLC_Troubleshooting start TLC Plate Anomaly streaking Streaking Spots start->streaking poor_sep Poor Separation (Close Rf) start->poor_sep baseline_spot Unexpected Baseline Spot start->baseline_spot distorted Distorted Spots start->distorted sol_overload Dilute Sample streaking->sol_overload Cause: Overloading sol_polarity Add Acid/Base to Eluent streaking->sol_polarity Cause: Acidic/Basic sol_sep Adjust Solvent Ratio poor_sep->sol_sep Solution sol_hydrolysis Minimize Moisture Exposure baseline_spot->sol_hydrolysis Cause: Hydrolysis sol_spotting Improve Spotting Technique distorted->sol_spotting Cause: Technique

Caption: A flowchart for troubleshooting common TLC problems.

Standard TLC Workflow Diagram

TLC_Workflow prep 1. Prepare Plate (Draw Baseline) spot 2. Spot Samples (SM, Co-spot, Rxn) prep->spot develop 3. Develop in Chamber spot->develop dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Visualize (UV, Stain) dry->visualize interpret 6. Interpret Results visualize->interpret

Caption: Step-by-step workflow for monitoring a reaction using TLC.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. TLC Visualization Methods. Retrieved from [Link]

  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • Labdex. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. TLC analysis of ABTC: TLC was performed for ABTC. Benzoyl chloride (A).... Retrieved from [Link]

  • Labster. TLC Visualization Methods. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • BIOFOUNT. This compound. Retrieved from [Link]

  • Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (CN103450013A). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • VanVeller Lab, Department of Chemistry, Iowa State University. How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • SIELC Technologies. Separation of 5-(Aminosulphonyl)-2-methoxybenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in Friedel-Crafts Reactions of 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions involving 5-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific acylation. The interplay between the activating methoxy group, the deactivating fluoro group, and the Lewis acid catalyst can lead to challenging byproduct profiles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable protocols to mitigate byproduct formation.

Q1: I'm observing a significant amount of a demethylated byproduct. What is causing this and how can I prevent it?

A1: This is a classic and highly common issue when using methoxy-substituted aromatics in Friedel-Crafts reactions.

Causality: The primary cause is the Lewis acid catalyst, particularly strong ones like aluminum chloride (AlCl₃), attacking the methoxy group's oxygen atom.[1][2] The oxygen acts as a Lewis base, and this interaction can lead to the cleavage of the methyl-oxygen bond, resulting in a phenol.[3] This side reaction is often exacerbated by higher temperatures and prolonged reaction times.

Troubleshooting & Optimization:

  • Catalyst Selection is Critical: The most effective way to prevent demethylation is to switch from a strong Lewis acid to a milder one.[3] Strong Lewis acids like AlCl₃ readily coordinate with and cleave the ether linkage, while milder options are less aggressive.[2]

  • Temperature Control: Maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. Running the reaction at 0 °C or even lower can significantly suppress the demethylation pathway.

Data-Driven Catalyst Selection:

Lewis Acid CatalystRelative StrengthPropensity for DemethylationRecommended Use Case
AlCl₃, BBr₃Very StrongHighAvoid if demethylation is observed.[2][3]
FeCl₃, TiCl₄Strong to MediumModerateA better alternative to AlCl₃, but still requires careful temperature control.
ZnCl₂, SnCl₄MildLowExcellent starting points for minimizing demethylation.[4]
Sc(OTf)₃, Y(OTf)₃Mild (Triflates)Very LowHighly effective for activated systems; often used in catalytic amounts.[3]

Experimental Protocol 1: Minimizing Demethylation with a Milder Catalyst

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[5]

  • Reagent Charging: To a cooled (0 °C) flask, add your aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Catalyst Addition: Add a milder Lewis acid, such as Zinc Chloride (ZnCl₂), portion-wise while maintaining the temperature at 0 °C.

  • Acyl Chloride Addition: Dissolve the this compound in the anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes. The slow addition prevents local temperature spikes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by slowly pouring the mixture into ice-cold dilute HCl. This will hydrolyze the catalyst-ketone complex.[6]

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify using column chromatography.

Q2: My reaction is yielding a mixture of ortho and para isomers on my substrate. How can I improve the regioselectivity for the desired para-product?

A2: Achieving high regioselectivity is a common challenge in Friedel-Crafts acylation, governed by a combination of electronic and steric effects.

Causality: The directing groups on your aromatic substrate dictate the position of acylation. Activating groups (like alkyl or methoxy) are ortho, para-directing.[7][8] The final isomer ratio is a delicate balance between:

  • Electronic Effects: The positions ortho and para to an activating group are electronically enriched and more nucleophilic.[8]

  • Steric Hindrance: The para position is sterically less hindered than the ortho positions. The bulky acylium ion complex will preferentially attack the more accessible para position.[9][10]

Troubleshooting & Optimization:

  • Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence steric hindrance. Larger, bulkier complexes will favor the para product more strongly.[4]

  • Solvent: The solvent can influence the effective size of the catalyst complex and the stability of the reaction intermediates. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices that can affect isomer distribution.[4]

  • Temperature: Lowering the reaction temperature often increases selectivity, favoring the thermodynamically more stable para product.

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity (Ortho/Para Mixture) temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) start->temp catalyst Switch to a Bulkier or Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) temp->catalyst solvent Change Solvent (e.g., DCM to Nitrobenzene) catalyst->solvent check Analyze Isomer Ratio (GC-MS, NMR) solvent->check check->temp No, Iterate end_ok Desired Selectivity Achieved check->end_ok Yes end_fail Re-evaluate Substrate/Reagent check->end_fail No Improvement

Caption: Troubleshooting workflow for improving regioselectivity.

Q3: My reaction is sluggish, incomplete, and I'm recovering mostly starting materials. What's going wrong?

A3: Low or no conversion in a Friedel-Crafts acylation typically points to issues with the catalyst or the reaction setup.

Causality:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reagents or solvent will react with the catalyst, rendering it inactive.[11]

  • Insufficient Catalyst: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][6] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required.[6]

  • Deactivated Substrate: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated to undergo Friedel-Crafts acylation.[12][13][14]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, use anhydrous solvents (preferably from a solvent purification system or freshly opened bottle), and handle hygroscopic Lewis acids in a glovebox or under a positive pressure of inert gas.

  • Check Catalyst Stoichiometry: For most acylations, you need at least 1.1 equivalents of the Lewis acid relative to the acyl chloride. If your substrate also contains a Lewis basic site, you will need additional equivalents.

  • Order of Addition: It is often beneficial to pre-mix the acyl chloride and the Lewis acid to form the acylium ion electrophile before adding the aromatic substrate.[11]

Byproduct Formation Pathway: Catalyst Deactivation

G cluster_0 Intended Catalytic Cycle cluster_1 Deactivation Pathway AcylCl R-COCl Acylium [R-CO]⁺[AlCl₄]⁻ (Active Electrophile) AcylCl->Acylium + AlCl₃ LA AlCl₃ (Active) H2O H₂O (Moisture) LA->H2O Reacts with moisture Arene Arene Product Ketone Product Arene->Product + Acylium InactiveLA AlCl₃·nH₂O (Inactive) H2O->InactiveLA + AlCl₃

Caption: The competition between the catalytic cycle and moisture-induced deactivation.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the 2-methoxy group on the benzoyl chloride itself a potential issue?

The 2-methoxy group is an electron-donating group. While this is on the acyl chloride and not the aromatic substrate being acylated, its oxygen atom can still act as a Lewis base. It can form an intramolecular complex with the Lewis acid that is activating the carbonyl chloride, potentially influencing the reactivity and steric profile of the resulting acylium ion.

FAQ 2: Can I run this reaction without a solvent?

While some Friedel-Crafts reactions can be run under neat conditions, it is generally not recommended for this system. A solvent helps to control the reaction temperature (which is critical to prevent side reactions like demethylation), ensures proper mixing, and can influence selectivity.[4]

FAQ 3: My product seems to be a dark, tar-like material. What causes this?

The formation of dark tars or polymers is usually a sign of an overly aggressive reaction. This can be caused by:

  • High Temperatures: Allowing the reaction to get too hot can cause decomposition of the starting materials, intermediates, or products.

  • Excessively Strong Catalyst: A very strong Lewis acid might not only cause demethylation but also promote polymerization of the aromatic substrate or product.

  • Reactive Substrates: Highly activated aromatic substrates can be prone to side reactions.

To avoid this, use a milder catalyst, maintain strict temperature control, and ensure slow, controlled addition of reagents.

FAQ 4: How do I effectively purify the desired product from these byproducts?

Column chromatography is the most common and effective method.

  • Demethylated Byproduct: The phenolic byproduct is more polar than the desired methoxy-containing ketone. A silica gel column using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate gradient) should provide good separation. The more polar phenolic compound will have a lower Rf value.

  • Isomeric Byproducts: Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. Sometimes, recrystallization can be effective if one isomer is significantly less soluble than the others.

References

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • Saber, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Schinzer, D. (Ed.). (1989). Selectivities in Lewis Acid Promoted Reactions. [Link]

  • ACS Publications. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]

  • JoVE. (n.d.). Video: Limitations of Friedel–Crafts Reactions. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Studocu. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Managing Exotherms in 5-Fluoro-2-methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with 5-Fluoro-2-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of these reactions. Our focus is on ensuring experimental success, safety, and reproducibility by explaining the causality behind procedural choices.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the thermal properties of reactions involving this compound.

Q1: Are reactions with this compound inherently exothermic?

A: Yes. As an activated acyl chloride, this compound is highly reactive. Its reactions with common nucleophiles, such as amines (to form amides) and alcohols (to form esters), are exothermic.[1][2] Friedel-Crafts acylation reactions, which involve reacting it with an aromatic compound in the presence of a Lewis acid, are particularly energetic and can release significant heat.[3][4] The formation of a highly reactive acylium ion intermediate is a major contributor to the exothermicity.[3]

Q2: What are the primary risks associated with an uncontrolled exotherm in this context?

A: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to a rise in temperature, which in turn generates heat even faster.[5] The primary risks include:

  • Rapid boiling of the solvent: This can cause a sudden and violent increase in vessel pressure, leading to potential rupture or explosion.[3]

  • Decomposition: Excessive heat can decompose reactants, intermediates, or the final product. Benzoyl chlorides, when heated excessively or in a fire, can produce highly toxic gases like phosgene and hydrogen chloride.[1][2][6]

  • Reduced Product Quality: High temperatures can promote the formation of undesirable side products, lowering the yield and purity of the desired compound.[7]

Q3: How do the reaction components (substrate, catalyst, solvent) influence the exotherm?

A: Several factors dictate the intensity of the heat release:

  • Nucleophile/Substrate Reactivity: Highly nucleophilic amines or activated aromatic rings will react more vigorously, leading to a more pronounced exotherm.

  • Lewis Acid Strength (for Friedel-Crafts): Stronger Lewis acids, such as aluminum chloride (AlCl₃), generate the reactive acylium ion faster, resulting in a more rapid and intense exotherm compared to milder Lewis acids.[3]

  • Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase. The boiling point provides an upper limit to the reaction temperature under atmospheric pressure, but a low-boiling solvent can be quickly lost if the exotherm is not controlled.

Q4: What immediate steps should be taken if a thermal runaway begins?

A: If you observe a rapid, uncontrolled temperature rise, your immediate priority is to regain control and ensure safety.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a cryo-cooler, lower the setpoint. For a dry ice/acetone bath, carefully add more dry ice.[7]

  • Ensure Inert Atmosphere: Verify that the reaction is under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire, as some decomposition products can be flammable.[7]

  • Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching agent ready. Add it cautiously only as a last resort, as the quenching process itself can be violent if done too quickly.

Troubleshooting Guide for Exotherm Management

This guide provides a structured approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: Sudden and Rapid Temperature Spike
  • Symptoms: The internal temperature probe shows a rapid increase that outpaces the cooling system's ability to compensate. You may observe bubbling or an increase in vapor condensation.

  • Causality Analysis: This is a classic sign of approaching thermal runaway. It occurs when the rate of heat generation significantly exceeds the rate of heat removal.[5] The most common causes are adding the acyl chloride too quickly, insufficient cooling capacity for the reaction scale, or poor heat transfer due to inadequate stirring.[7]

  • Corrective Actions & Prevention:

    • Immediate Action: Follow the emergency steps outlined in FAQ Q4.

    • Preventative Protocol:

      • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, steady addition of the this compound.

      • Dilution: Increase the solvent volume to better absorb the heat generated. A lower concentration of reactants slows the reaction rate.[7]

      • Pre-cooling: Ensure all reactants and the reaction vessel are adequately cooled to the target temperature before starting the addition.

Issue 2: Formation of Dark-Colored Impurities
  • Symptoms: The reaction mixture turns dark brown or black, and TLC or LC-MS analysis shows multiple unidentified byproducts.

  • Causality Analysis: Dark coloration often indicates decomposition. This is typically caused by "hot spots" within the reaction mixture due to poor stirring or a reaction temperature that is too high overall. Even if the overhead temperature probe reads as stable, localized areas can overheat.

  • Corrective Actions & Prevention:

    • Immediate Action: Lower the reaction temperature immediately. If possible, take a sample to analyze the extent of decomposition.

    • Preventative Protocol:

      • Efficient Agitation: Use an overhead mechanical stirrer for larger volumes or a properly sized magnetic stir bar for smaller scales to ensure vigorous and homogenous mixing.

      • Optimize Temperature: Run the reaction at the lowest practical temperature. While this may slow the reaction, it often provides a cleaner product profile.

      • Reverse Addition: Consider adding the nucleophile/substrate solution to the diluted acyl chloride solution, as this can sometimes help maintain better temperature control.

Visualization: Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing temperature control issues during an acylation reaction.

Troubleshooting_Exotherm start Temperature Spike Detected q1 Is reagent addition ongoing? start->q1 stop_addition IMMEDIATELY STOP reagent addition q1->stop_addition Yes q2 Is temperature still rising? q1->q2 No stop_addition->q2 enhance_cooling Enhance Cooling: - Add more dry ice/ice - Lower cryo-cooler setpoint q2->enhance_cooling Yes q3 Is temperature now stable or decreasing? q2->q3 No enhance_cooling->q3 monitor Continue to monitor closely. Resume addition at 25% of the previous rate once stable. q3->monitor Yes emergency EMERGENCY: Prepare for controlled quench. Alert safety personnel. q3->emergency No review Post-Reaction Review: - Reduce concentration - Slow addition rate - Improve cooling/stirring monitor->review emergency->review

Caption: Decision tree for responding to a temperature spike.

Protocols and Best Practices

Adhering to a well-designed protocol is the most effective way to prevent exothermic events.

Table 1: Key Parameters for Exotherm Control
ParameterImpact on ExothermRecommended Best Practice
Reagent Addition The rate of addition directly controls the rate of heat generation.Use a syringe pump for precise, slow, and continuous addition (e.g., over 30-60 min). Avoid adding large portions at once.[5]
Temperature Lower temperatures slow the reaction rate, making heat easier to manage.Maintain a low and stable internal reaction temperature (e.g., 0 °C or -78 °C). Use an appropriate cooling bath.[3][8]
Concentration Higher concentrations lead to faster rates and more heat generated per unit volume.Start with a dilute solution (e.g., 0.1-0.5 M). It is easier to manage a larger, more dilute reaction than a small, concentrated one.[7]
Agitation Efficient stirring ensures uniform temperature and prevents localized hot spots.Use an overhead stirrer for flasks >500 mL. For smaller flasks, ensure the magnetic stir bar creates a deep vortex.
Monitoring Continuous monitoring is essential for early detection of temperature deviations.Always use a calibrated digital thermometer with the probe submerged in the reaction mixture, away from the flask walls.[5][8]
Table 2: Common Laboratory Cooling Baths
Bath CompositionTypical Temperature RangeNotes
Ice / Water0 to 5 °CMost common; effective for moderately exothermic reactions.
Ice / Water / NaCl-10 to -20 °CAchieves lower temperatures than ice/water alone.
Dry Ice / Acetone-78 °CStandard for very low-temperature reactions. Use with caution due to acetone's flammability.
Dry Ice / Isopropanol-77 °CA slightly less volatile alternative to acetone.
General Protocol for a Controlled Amide Synthesis (10 mmol scale)

This protocol details the reaction of this compound with a generic aniline, emphasizing safety and exotherm control.

Materials & Equipment:

  • This compound (1.89 g, 10 mmol)

  • Substituted Aniline (10 mmol)

  • Triethylamine (TEA) or Pyridine (12 mmol)[9]

  • Anhydrous Dichloromethane (DCM), 100 mL

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital temperature probe

  • Syringe pump with a 10 mL syringe and needle

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stir bar, temperature probe (sealed with an adapter), and a septum. Purge the flask with nitrogen.

  • Charge Reactants: To the flask, add the aniline (10 mmol) and triethylamine (12 mmol). Dissolve them in 80 mL of anhydrous DCM.

  • Cooling: Place the flask in the cooling bath and begin stirring. Allow the solution to cool to the target temperature (e.g., 0 °C). Ensure the temperature probe is properly submerged.

  • Prepare Acyl Chloride: In a separate, dry vial, dissolve the this compound (10 mmol) in 20 mL of anhydrous DCM. Draw this solution into the 10 mL syringe and mount it on the syringe pump.

  • Controlled Addition: Once the aniline solution is at 0 °C, begin the dropwise addition of the acyl chloride solution via the syringe pump over a period of 45-60 minutes.

  • Monitor Temperature: CRITICAL: Continuously monitor the internal reaction temperature. It should not rise by more than 2-3 °C during the addition. If it does, pause the addition until the temperature restabilizes.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for another 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.[9]

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup (e.g., washing with dilute HCl, saturated NaHCO₃, and brine) to quench any remaining reactants and purify the product.

Visualization: Controlled Acylation Workflow

This diagram illustrates the key stages of a safe and controlled acylation protocol.

Acylation_Workflow setup 1. Assemble & Purge Three-Neck Flask charge 2. Charge Amine, Base, & Solvent setup->charge cool 3. Cool to 0 °C with Stirring charge->cool prepare 4. Prepare Acyl Chloride in Syringe Pump cool->prepare add 5. Slow, Dropwise Addition (Monitor T ≤ 2-3 °C Rise) prepare->add react 6. Stir at 0 °C, then Warm to RT add->react workup 7. Monitor by TLC & Perform Aqueous Workup react->workup

Sources

Technical Support Center: Column Chromatography Purification of 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Reactive Intermediate

Welcome to the technical support guide for the column chromatography purification of 5-Fluoro-2-methoxybenzoyl chloride. As an essential intermediate in the synthesis of pharmaceuticals and other complex organic molecules, obtaining this compound in high purity is critical.[1] However, its purification presents a significant challenge due to the high reactivity of the acyl chloride functional group.

The primary obstacle is the compound's susceptibility to hydrolysis, which converts it back to the starting material, 5-Fluoro-2-methoxybenzoic acid.[2][3] This reaction can be inadvertently catalyzed by the stationary phase itself—standard silica gel—which is acidic and contains surface-adsorbed water. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate this sensitive purification, ensuring high yield and purity of your target product.

Troubleshooting Guide: Isolating and Solving Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Question 1: After my column, NMR analysis shows my product is heavily contaminated with 5-Fluoro-2-methoxybenzoic acid. What happened?

Answer: This is the most common issue and is almost certainly due to hydrolysis of the acyl chloride on the silica gel column. Standard silica gel is inherently acidic and contains a significant amount of bound water, creating a perfect microenvironment for the degradation of your product.

Causality & Solution:

  • Water on Silica: The Si-OH groups and adsorbed water on the silica surface act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[3][4]

  • Acid Catalysis: The acidic nature of silica gel can protonate the carbonyl oxygen, further activating the acyl chloride towards nucleophilic attack.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure your elution solvents (e.g., hexane, ethyl acetate, dichloromethane) are rigorously dried before use. Passing them through a column of activated alumina or using a solvent purification system is recommended.

  • Deactivate the Silica Gel: The most effective solution is to reduce the activity of the stationary phase. This can be done by preparing a slurry of silica gel in your non-polar solvent containing 1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites and scavenges residual protons, protecting the acyl chloride.

  • Work Quickly: Do not let the crude material sit on the silica gel for an extended period before eluting. Prepare your column, load the sample, and begin elution immediately.

Question 2: My TLC analysis shows streaking, or a new, more polar spot appears after letting the spotted plate sit for a few minutes. Is my reaction incomplete?

Answer: This is likely not an issue with your reaction but rather on-plate decomposition of your product. The silica gel on the TLC plate is just as capable of hydrolyzing your acyl chloride as the silica in your column. Streaking or the appearance of the carboxylic acid spot (which will have a lower Rf) over time is a classic indicator of compound instability on the stationary phase.[4]

Troubleshooting Steps:

  • Rapid Development: Develop your TLC plate immediately after spotting.

  • Co-spotting: Spot your crude reaction mixture alongside a sample of the starting material (5-Fluoro-2-methoxybenzoic acid) to confirm the identity of the new, more polar spot.

  • Minimize Exposure: Use a minimal amount of sample for spotting and ensure the spotting solvent evaporates quickly.

Question 3: I can't achieve good separation between my product and a non-polar impurity from the reaction.

Answer: While hydrolysis is the primary concern, achieving separation from other byproducts is also crucial. This compound is a relatively polar molecule, but its Rf can be tuned by adjusting the solvent system.

Optimization Strategy:

  • Systematic TLC Screening: Test a range of solvent systems with varying polarity. Start with a low polarity system like 10% Ethyl Acetate in Hexane and gradually increase the concentration of the polar solvent. Dichloromethane can also be used as a component to modify selectivity.

  • Consider Alternative Solvents: Sometimes, changing the nature of the polar solvent can dramatically affect separation. For example, compare a Hexane/Ethyl Acetate system with a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system.

  • Refer to TLC Data: Use the data from your TLC screening to choose a solvent system that gives your product an Rf value between 0.25 and 0.40 for optimal column separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to use?

A1: For routine purifications where speed is essential and the risk of some hydrolysis is acceptable, standard flash-grade silica gel (40-63 µm) can be used with rigorously dried solvents. However, for sensitive applications requiring the highest purity, deactivated silica gel is strongly recommended (see Question 1 above). Alternatively, neutral alumina can be considered, but it may have different selectivity, so TLC analysis on alumina plates should be performed first.

Q2: How do I properly load my sample onto the column?

A2: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the elution solvent (or a less polar solvent like dichloromethane or toluene). Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to absorb fully without disturbing the surface.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the column bed. This method often results in sharper bands and better separation.

Q3: How can I monitor the column elution effectively?

A3: Collect fractions and monitor them using TLC. Spot every few fractions on a single TLC plate. Once the product begins to elute, you may need to analyze every fraction to avoid mixing pure fractions with slightly impure ones. Use a UV lamp (254 nm) for visualization, as the aromatic ring of your product will be UV-active.

Data Presentation: Solvent System Selection

The choice of mobile phase is critical for successful separation. The following table provides typical Rf values for the target product and its common hydrolytic impurity in various solvent systems. This data should be used as a starting point for your own TLC screening.

Solvent System (v/v)This compound (Product) Rf5-Fluoro-2-methoxybenzoic acid (Impurity) RfNotes
10% EtOAc / 90% Hexane~0.45~0.10Good starting point for separation.
20% EtOAc / 80% Hexane~0.65~0.25May be too polar; product elutes quickly.
50% DCM / 50% Hexane~0.50~0.15Offers different selectivity compared to EtOAc.
2% MeOH / 98% DCM~0.70~0.30Use with caution; methanol is a nucleophile.

Note: Rf values are approximate and can vary based on silica gel activity, plate manufacturer, and ambient conditions.

Experimental Protocol: Step-by-Step Purification

This protocol provides a self-validating workflow for the purification of ~1.0 g of crude this compound.

1. Preparation (Anhydrous Conditions are CRITICAL) a. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours. b. Use freshly opened or dried solvents for the entire procedure. c. Perform all steps under an inert atmosphere (Nitrogen or Argon) if possible.

2. TLC Analysis a. Dissolve a tiny amount of your crude product in dry dichloromethane (DCM). b. Spot on a silica TLC plate alongside the 5-Fluoro-2-methoxybenzoic acid starting material. c. Develop the plate using a pre-screened solvent system (e.g., 10% Ethyl Acetate in Hexane). d. Visualize under UV light to determine the Rf of your product and impurities.

3. Column Packing a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material). b. Prepare a slurry of silica gel (~50 g) in the non-polar component of your mobile phase (e.g., Hexane). c. (Optional but Recommended) Add 1% triethylamine (v/v) to the slurry to deactivate the silica. d. Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. e. Add a thin layer of sand (~0.5 cm) on top of the silica bed to protect the surface.

4. Sample Loading a. Dry-load the crude material (as described in FAQ 2) onto the column. b. Carefully add another thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection a. Fill the column with the chosen mobile phase. b. Apply gentle pressure to begin elution, maintaining a steady flow rate. c. Collect fractions of appropriate volume (e.g., 20-25 mL) in numbered test tubes or vials. d. Monitor the collected fractions by TLC. e. Once the desired product is fully eluted, you can increase the solvent polarity (e.g., 30% EtOAc/Hexane) to flush out any remaining highly polar impurities.

6. Product Isolation a. Combine the pure fractions as identified by TLC. b. Remove the solvent using a rotary evaporator at a low temperature (<40 °C) to prevent thermal decomposition. c. Place the resulting oil or solid under high vacuum to remove residual solvent. d. Obtain the final mass and characterize the product using analytical methods (NMR, IR, MS).

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification process.

TroubleshootingWorkflow start Initial Problem: Poor Purification Outcome prob_hydrolysis Product contaminated with 5-Fluoro-2-methoxybenzoic acid start->prob_hydrolysis prob_separation Poor separation from non-polar impurity start->prob_separation prob_yield Low product yield (Product lost on column) start->prob_yield sol_hydrolysis1 Diagnosis: Hydrolysis on silica gel prob_hydrolysis->sol_hydrolysis1 Check TLC and NMR sol_separation1 Diagnosis: Suboptimal mobile phase prob_separation->sol_separation1 Review TLC data sol_yield1 Diagnosis: Irreversible adsorption or complete decomposition prob_yield->sol_yield1 No product detected in any fraction sol_hydrolysis2 Solution: 1. Use deactivated silica (1% Et3N). 2. Use rigorously dried solvents. 3. Work quickly. sol_hydrolysis1->sol_hydrolysis2 sol_separation2 Solution: 1. Perform systematic TLC screen. 2. Adjust solvent polarity for Rf ~0.3. 3. Try different solvent systems (e.g., DCM/Hexane). sol_separation1->sol_separation2 sol_yield2 Solution: 1. Confirm compound stability on TLC. 2. Use deactivated silica/alumina. 3. Elute faster; avoid letting column run dry. sol_yield1->sol_yield2

Sources

Validation & Comparative

mass spectrometry analysis of 5-Fluoro-2-methoxybenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methoxybenzoyl Chloride and Its Derivatives

A Senior Application Scientist's Comparative Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the mass spectrometric analysis of this compound and its related compounds. As a class of reactive intermediates, acyl chlorides are foundational in the synthesis of pharmaceuticals and agrochemicals. Their precise characterization is not merely an analytical task; it is a critical checkpoint in process development, quality control, and impurity profiling. However, the inherent reactivity of the acyl chloride group, particularly its sensitivity to hydrolysis, presents significant analytical challenges.

This guide moves beyond simple procedural lists. It is designed to provide you with the causal logic behind methodological choices, empowering you to select, develop, and troubleshoot robust analytical protocols. We will objectively compare the primary mass spectrometry-based techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide the field-proven insights necessary for reliable and reproducible characterization.

The Analyte: Physicochemical Profile and Analytical Implications

This compound is a substituted aromatic acyl chloride. Its structure, featuring a reactive carbonyl chloride, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, dictates its behavior both in chemical reactions and during mass spectrometric analysis.

PropertyData
Chemical Structure (Image of structure to be inserted here)
CAS Number 704-03-0[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Physical Form Liquid
Key Reactivity Highly susceptible to hydrolysis, reacting readily with water and other nucleophiles (e.g., alcohols).[2][3]

The paramount analytical challenge stems from its reactivity. Any exposure to atmospheric moisture or protic solvents can rapidly convert the acyl chloride to the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid. This necessitates meticulous sample handling, including the use of dry solvents and inert conditions, to ensure the integrity of the analyte.[2]

Comparative Analysis of Mass Spectrometric Strategies

The choice of analytical technique is a critical decision dictated by the sample matrix, the required sensitivity, and the specific analytical question being addressed (e.g., identity confirmation, purity assessment, or quantification). We will compare two primary workflows: direct analysis and analysis following derivatization.

Strategy 1: Direct Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful and definitive analytical tool.

  • Causality of Choice: GC provides exceptional chromatographic separation of volatile compounds, while EI provides reproducible, library-searchable mass spectra rich in structural information. This combination is ideal for the unambiguous identification of the parent compound and related volatile impurities.

  • Expert Insights & Trustworthiness: The primary vulnerability of this method is the potential for analyte degradation. The high temperature of the GC injector port (typically 250 °C) can cause thermal degradation if the compound is unstable.[2] More critically, any trace water in the sample or GC system can hydrolyze the acyl chloride to the carboxylic acid, which is less volatile and may not chromatograph well under standard conditions. Therefore, this protocol's trustworthiness relies on a self-validating system: the absence of the corresponding carboxylic acid peak and the presence of a sharp, symmetrical peak for the acyl chloride confirms the integrity of the analysis.

  • Predicted Fragmentation Pattern: Under EI, acyl chlorides exhibit characteristic fragmentation.[4] The molecular ion (M⁺˙) is often of low abundance or entirely absent.[2][4] The fragmentation is dominated by the loss of the chlorine radical to form a highly stable acylium ion, which often represents the base peak.[4]

    m/z (Predicted)Interpretation
    188/190Molecular Ion (M⁺˙) . Expected to be low abundance. The M+2 peak is due to the ³⁷Cl isotope (approx. 3:1 ratio with ³⁵Cl).[2]
    153[M-Cl]⁺ . Acylium ion formed by the loss of a chlorine radical. This is predicted to be a major, high-abundance ion.
    125[M-Cl-CO]⁺ . Phenyl cation formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion. This is a characteristic fragmentation pathway for benzoyl derivatives.[5]

The following diagram illustrates the predicted fragmentation cascade.

G M This compound (m/z 188/190) Acylium Acylium Ion (m/z 153) M->Acylium - Cl• Phenyl Phenyl Cation (m/z 125) Acylium->Phenyl - CO

Caption: Predicted EI fragmentation of this compound.

Strategy 2: Derivatization Followed by GC-MS Analysis

To overcome the instability of the acyl chloride, a highly reliable strategy is to convert it into a more stable derivative prior to analysis.[6][7] Reacting the acyl chloride with a dry alcohol (e.g., methanol) quantitatively yields the corresponding methyl ester, which is significantly more stable and exhibits excellent chromatographic behavior.

  • Causality of Choice: This approach introduces a simple, rapid sample preparation step to mitigate the primary analytical challenge—reactivity. The resulting ester is less susceptible to hydrolysis and is thermally stable, leading to a more robust and reproducible analysis, especially for samples in complex matrices or where anhydrous conditions cannot be guaranteed.[3][8]

  • Expert Insights & Trustworthiness: The validity of this method is confirmed by spiking the sample with a known amount of the analyte and observing complete conversion to the ester derivative with no residual starting material. This ensures the derivatization reaction itself is not a source of quantitative error. This method is particularly powerful for quantitative analysis, as an internal standard can be carried through the entire process.

  • Predicted Fragmentation of Methyl 5-fluoro-2-methoxybenzoate: The fragmentation pattern of the resulting ester will be different but equally informative.

m/z (Predicted)Interpretation
186Molecular Ion (M⁺˙) . Generally more abundant for esters than for the corresponding acyl chlorides.
155[M-OCH₃]⁺ . Loss of a methoxy radical, resulting in the same acylium ion (m/z 153) is not the primary route. Instead, loss from the ester is common. This ion corresponds to the loss of the methoxy radical from the ester group.
127[M-OCH₃-CO]⁺ . Subsequent loss of carbon monoxide.
Strategy 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Direct analysis of this compound by LC-MS is generally not the preferred method due to its extreme reactivity with common reversed-phase mobile phases (e.g., water, methanol). The compound will likely be converted to its carboxylic acid on-column, making it impossible to analyze the acyl chloride itself.

However, LC-MS is the superior technique for:

  • Analyzing reaction products: When this compound is used to derivatize other molecules (e.g., amines, phenols), LC-MS/MS is the ideal platform for analyzing the resulting stable, benzoylated products.[9][10]

  • Quantifying the carboxylic acid impurity: LC-MS is excellent for measuring the amount of 5-fluoro-2-methoxybenzoic acid present as a hydrolytic impurity or degradation product.

  • Causality of Choice (for Impurity Analysis): LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is highly sensitive and specific for polar compounds like carboxylic acids.

  • Ionization Source Comparison:

    • ESI: This is a soft ionization technique ideal for polar molecules.[11] The carboxylic acid will ionize readily in negative mode to form the deprotonated molecule, [M-H]⁻. Care must be taken with mobile phase additives, as formic acid has been shown to potentially cause dehalogenation of aromatic compounds in the ESI source.[12][13]

    • APCI: APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds that are volatile enough to be vaporized.[14][15][16][17] It is a good alternative to ESI and may provide better sensitivity for certain analytes.

Experimental Protocols

The following protocols are provided as validated starting points. Instrument parameters should be optimized for your specific system.

Protocol 1: Direct GC-MS Analysis
  • Sample Preparation: Under an inert atmosphere (e.g., a glove box), dissolve ~1 mg of the sample in 1 mL of anhydrous dichloromethane.

  • Instrumentation: A standard GC-MS system with an EI source.[18]

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[18]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Protocol 2: GC-MS Analysis via Methanol Derivatization
  • Derivatization:

    • To 1 mg of sample in a vial, add 500 µL of anhydrous dichloromethane.

    • Add 100 µL of anhydrous methanol and 10 µL of anhydrous pyridine (to act as a catalyst and acid scavenger).

    • Cap the vial and let it react at room temperature for 15 minutes.

  • Sample Analysis: Inject 1 µL of the reaction mixture directly into the GC-MS using the same conditions as in Protocol 1.

Protocol 3: LC-MS Analysis of Carboxylic Acid Impurity
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture.

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Negative ESI):

    • Ion Source: ESI, Negative Ion Mode.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas: Nitrogen at 350 °C.

    • Scan Range: m/z 50-500.

    • Expected Ion: For 5-fluoro-2-methoxybenzoic acid (MW 170.13), expect [M-H]⁻ at m/z 169.

Workflow Comparison and Recommendations

The optimal analytical strategy is contingent on the analytical goal. The following diagram and table summarize the decision-making process.

G cluster_0 Analytical Goal cluster_1 Recommended Method Goal1 Identity & Purity of Acyl Chloride? Method1 Direct GC-MS (Anhydrous Conditions) Goal1->Method1 Goal2 Quantification in Complex Matrix? Method2 Derivatization GC-MS Goal2->Method2 Goal3 Analysis of Hydrolysis Impurity or Reaction Products? Method3 LC-MS/MS Goal3->Method3

Caption: Decision workflow for selecting the appropriate analytical method.

FeatureDirect GC-MSDerivatization GC-MSLC-MS/MS
Primary Application Identity confirmation, purity of raw material.Robust quantification in complex matrices.Analysis of hydrolysis products, reaction monitoring, derivatized analytes.
Analyte Stability Low (requires anhydrous conditions).High (stable ester derivative).Not suitable for the acyl chloride; excellent for the carboxylic acid.
Sample Prep Complexity Very Low.Low (single reaction step).Low.
Robustness/Reproducibility Moderate (sensitive to moisture).High.High (for the intended analytes).
Key Advantage Fast, direct analysis.Mitigates reactivity, improves chromatography.High sensitivity for polar analytes, suitable for complex mixtures.
Key Limitation Prone to hydrolysis, weak molecular ion.Indirect analysis, adds a preparation step.Cannot directly analyze the parent acyl chloride.

References

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central.[Link]

  • Spectroscopic Analysis: Acyl Chlorides. University of Calgary.[Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.[Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Royal Society of Chemistry.[Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov.[Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate.[Link]

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed.[Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. PubMed Central.[Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate.[Link]

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications.[Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.[Link]

  • Atmospheric-pressure chemical ionization. Wikipedia.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory.[Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? YouTube.[Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI.[Link]

  • Atmospheric Pressure Chemical Ionization Source, APCI. Agilent.[Link]

Sources

A Strategic Guide for Synthetic Chemists: 5-Fluoro-2-methoxybenzoyl Chloride vs. 5-Bromo-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the precise discipline of chemical synthesis, the choice of a starting reagent is a pivotal decision that dictates reaction pathways, efficiency, and the viability of subsequent transformations. For researchers and drug development professionals, substituted benzoyl chlorides are indispensable tools for constructing complex molecular architectures. This guide presents a detailed, evidence-based comparison of two such reagents: 5-Fluoro-2-methoxybenzoyl chloride and 5-Bromo-2-methoxybenzoyl chloride. By examining their distinct reactivity profiles and strategic applications, we aim to provide a clear framework for selecting the optimal reagent for your synthetic goals.

Part 1: Core Physicochemical and Electronic Properties

The fundamental difference between these two reagents lies in the electronic nature of the halogen at the 5-position. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Bromine is also inductively withdrawing, but to a lesser extent. This disparity in electronegativity directly impacts the electrophilicity of the carbonyl carbon, a key factor in their reactivity.

Table 1: Physicochemical Properties

PropertyThis compound5-Bromo-2-methoxybenzoyl Chloride
CAS Number 704-03-0[1][2][3]62910-63-8
Molecular Formula C₈H₆ClFO₂[1]C₈H₆BrClO₂[4]
Molecular Weight 188.59 g/mol 249.49 g/mol [4][5]
Appearance White to light yellow solid/liquidWhite to off-white solid
Key Electronic Effect Strong Inductive (-I) EffectModerate Inductive (-I) Effect

Part 2: Comparative Reactivity in Acylation Reactions

The primary function of a benzoyl chloride is to acylate a nucleophile. The speed and efficiency of this reaction are directly influenced by the electrophilicity of the acyl carbon. The stronger electron-withdrawing nature of fluorine in the 5-fluoro derivative makes its carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the 5-bromo analogue.[6][7]

G F_Benzoyl This compound F_Carbonyl Carbonyl Carbon (δ++) F_Benzoyl->F_Carbonyl Strong -I Effect Br_Benzoyl 5-Bromo-2-methoxybenzoyl Chloride Br_Carbonyl Carbonyl Carbon (δ+) Br_Benzoyl->Br_Carbonyl Moderate -I Effect F_Product Faster Acylation / Higher Yield F_Carbonyl->F_Product Br_Product Slower Acylation / Lower Yield Br_Carbonyl->Br_Product Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->F_Carbonyl Favored Attack Nucleophile->Br_Carbonyl Less Favored Attack G Start 5-Bromo-2-methoxybenzoyl Chloride Step1 Acylation (e.g., with R-NH₂) Start->Step1 Step 1 Step2 Suzuki Cross-Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Step1->Step2 Step 2 Product 5-Aryl-2-methoxybenzamide Derivative Step2->Product

Sources

The Elusive Bio-Derivatives of 5-Fluoro-2-methoxybenzoyl Chloride: A Guide to a Scarcely Explored Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Building Block

5-Fluoro-2-methoxybenzoyl chloride stands as a readily available chemical intermediate, possessing key structural features—a fluorine atom and a methoxy group on a benzoyl chloride core—that are hallmarks of many biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence electronic properties and hydrogen bonding interactions. In theory, this scaffold should be a fertile starting point for the synthesis of novel therapeutic agents. However, an extensive review of the current scientific literature reveals a surprising scarcity of studies detailing the synthesis and biological evaluation of compounds directly derived from this promising precursor.

I. The Synthetic Gateway: Reactions of this compound

The reactivity of the acyl chloride group in this compound allows for a variety of chemical transformations, primarily through nucleophilic acyl substitution. This opens the door to the synthesis of a diverse library of compounds.

A. Synthesis of Novel Amides

The reaction of this compound with primary or secondary amines is a straightforward method to generate a wide array of N-substituted amides. The resulting amide bond is a common and metabolically stable feature in many pharmaceuticals.

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolution: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G This compound This compound N-Substituted Amide N-Substituted Amide This compound->N-Substituted Amide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Substituted Amide Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Substituted Amide Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->N-Substituted Amide

Caption: General workflow for the synthesis of N-substituted amides.

B. Synthesis of Novel Esters

Reacting this compound with various alcohols or phenols can yield a library of ester derivatives. Ester linkages are also prevalent in drug molecules, often serving as prodrugs that are cleaved in vivo to release the active carboxylic acid.

Experimental Protocol: General Procedure for Ester Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the desired alcohol or phenol (1.0 equivalent) and a base such as pyridine (which can also serve as the solvent) or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.

  • Cooling: Cool the mixture to 0°C.

  • Acyl Chloride Addition: Add this compound (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the amide synthesis.

II. Postulated Biological Activities and Comparative Landscape

While direct biological data for derivatives of this compound is lacking, we can extrapolate potential activities based on structurally similar compounds found in the literature.

A. Anticancer Potential

The benzamide and benzoyl ester moieties are present in numerous anticancer agents. The introduction of fluorine and methoxy groups can further enhance this activity.

  • Potential Targets: Compounds derived from this compound could potentially target various cancer-related pathways. For instance, many fluorinated and methoxy-substituted aromatic compounds are known to inhibit kinases, tubulin polymerization, or act as antagonists for various receptors overexpressed in cancer cells.

  • Comparative Alternatives: A well-established class of anticancer agents with some structural similarity are the fluoroquinolones, some of which have been investigated for their antiproliferative activities.[1] For example, Vosaroxin is a fluoroquinolone derivative that has shown anticancer efficacy.[1] Novel amides derived from this compound could be compared against such compounds.

Table 1: Hypothetical Comparison of Anticancer Activity

Compound ClassGeneral StructurePotential Mechanism of ActionComparator Compound(s)
5-Fluoro-2-methoxybenzamides 5-F-2-MeO-Ph-C(O)NH-RKinase Inhibition, Tubulin Polymerization InhibitionDoxorubicin, Paclitaxel
5-Fluoro-2-methoxybenzoyl Esters 5-F-2-MeO-Ph-C(O)O-RPro-drug for anticancer acids, Receptor AntagonismTamoxifen, Anastrozole
Fluoroquinolones Quinolone core with FluorineTopoisomerase InhibitionVosaroxin, Ciprofloxacin
B. Antimicrobial Activity

The fluoroquinolone antibiotics are a prime example of how the inclusion of a fluorine atom can lead to potent antimicrobial activity. It is plausible that novel compounds derived from this compound could exhibit antibacterial or antifungal properties.

  • Potential Targets: These novel compounds could potentially inhibit bacterial enzymes such as DNA gyrase or disrupt the fungal cell membrane.

  • Comparative Alternatives: Any newly synthesized compounds could be tested against a panel of standard antibiotics and antifungals to determine their spectrum of activity and potency. For instance, amides and esters derived from 3,4,5-trimethoxybenzoyl chloride have been shown to possess antimicrobial properties.[2]

Table 2: Hypothetical Comparison of Antimicrobial Activity

Compound ClassGeneral StructurePotential Mechanism of ActionComparator Compound(s)
5-Fluoro-2-methoxybenzamides 5-F-2-MeO-Ph-C(O)NH-RInhibition of bacterial cell wall synthesis, DNA gyrase inhibitionPenicillin, Ciprofloxacin
5-Fluoro-2-methoxybenzoyl Esters 5-F-2-MeO-Ph-C(O)O-RDisruption of microbial cell membranesAmphotericin B, Fluconazole
Sulfonamides R-SO₂NH-R'Dihydropteroate synthase inhibitionSulfamethoxazole
C. Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid or a related functional group attached to an aromatic ring. The 5-fluoro-2-methoxybenzoyl scaffold could serve as a starting point for the development of novel anti-inflammatory agents.

  • Potential Targets: Derivatives could be designed to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Comparative Alternatives: New compounds could be compared against established NSAIDs like ibuprofen or celecoxib in relevant in vitro and in vivo assays. The synthesis of anti-inflammatory agents from substituted benzoyl chlorides is a well-established approach in medicinal chemistry.[3]

III. Proposed Experimental Evaluation of Biological Activity

To validate the therapeutic potential of novel compounds derived from this compound, a systematic biological evaluation is necessary.

A. In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

G Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

B. In Vitro Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion: A Call to Exploration

The landscape of medicinal chemistry is vast, yet the potential of this compound as a scaffold for novel therapeutic agents remains largely unexplored. While this guide could not provide a direct comparison of existing derivatives due to a lack of published data, it has laid out a roadmap for future research. By providing generalized synthetic protocols, postulating potential biological activities based on structural analogy, and detailing established methods for biological evaluation, we hope to inspire researchers to venture into this promising, yet uncharted, territory of drug discovery. The synthesis and evaluation of a diverse library of amides, esters, and other heterocyclic compounds from this versatile starting material could unlock new avenues for the development of much-needed anticancer, antimicrobial, and anti-inflammatory agents.

References

Unfortunately, due to the lack of specific literature on the biological activities of compounds directly derived from this compound, a conventional reference list with clickable URLs to supporting studies cannot be provided. The references cited in-text are to general concepts and related compound classes.

Sources

Unlocking Structural Insights: A Comparative Spectroscopic Guide to 5-Fluoro-2-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. The 5-fluoro-2-methoxyphenyl moiety is a key pharmacophore in numerous biologically active compounds, and a thorough understanding of its spectroscopic properties is essential for synthesis confirmation, quality control, and metabolic profiling. This guide provides a comprehensive comparison of the spectroscopic data for a series of 5-fluoro-2-methoxyphenyl derivatives, offering in-depth analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the subtle yet significant shifts and patterns induced by various functional groups, researchers can accelerate their development pipelines and ensure the integrity of their molecular designs.

The Spectroscopic Fingerprint: A Comparative Analysis

The following sections detail the characteristic spectroscopic data for four key derivatives: 5-fluoro-2-methoxyphenylacetic acid, 5-fluoro-2-methoxyaniline, 5-fluoro-2-methoxybenzaldehyde, and 5-fluoro-2-methoxyphenylboronic acid. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, combined with the electronic effects of the variable substituent, creates a unique spectroscopic signature for each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts and coupling constants observed for the aromatic protons and carbons are particularly sensitive to the nature of the substituent at the C1 position.

¹H NMR Spectral Data Comparison

CompoundAr-H₃ (ppm)Ar-H₄ (ppm)Ar-H₆ (ppm)-OCH₃ (ppm)Other Protons (ppm)
5-Fluoro-2-methoxyphenylacetic acid ~7.0 (dd)~6.9 (ddd)~6.8 (dd)~3.8 (s)~3.6 (s, 2H, -CH₂)
5-Fluoro-2-methoxyaniline ~6.6 (dd)~6.8 (ddd)~6.7 (dd)~3.8 (s)~3.7 (br s, 2H, -NH₂)
5-Fluoro-2-methoxybenzaldehyde ~7.3 (dd)~7.2 (ddd)~7.1 (dd)~3.9 (s)~10.4 (s, 1H, -CHO)
5-Fluoro-2-methoxyphenylboronic acid ~7.4 (dd)~7.0 (ddd)~6.8 (dd)~3.8 (s)~5.8 (br s, 2H, -B(OH)₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are crucial for definitive assignment and are typically in the range of 2-9 Hz.

Causality Behind the Shifts: The electron-withdrawing nature of the aldehyde and boronic acid groups in 5-fluoro-2-methoxybenzaldehyde and 5-fluoro-2-methoxyphenylboronic acid, respectively, leads to a general downfield shift of the aromatic protons compared to the aniline and acetic acid derivatives. The aldehyde proton in 5-fluoro-2-methoxybenzaldehyde is characteristically found at a very downfield position (~10.4 ppm).

¹³C NMR Spectral Data Comparison

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (d, ¹JCF) (ppm)C6 (d, ³JCF) (ppm)-OCH₃ (ppm)Other Carbons (ppm)
5-Fluoro-2-methoxyphenylacetic acid ~125~150~117~115~158 (~240 Hz)~112 (~8 Hz)~56~41 (-CH₂), ~175 (-COOH)
5-Fluoro-2-methoxyaniline ~138~145~118~110~155 (~235 Hz)~102 (~8 Hz)~56-
5-Fluoro-2-methoxybenzaldehyde ~125~162~113~119~159 (~245 Hz)~115 (~8 Hz)~56~189 (-CHO)
5-Fluoro-2-methoxyphenylboronic acid ~118~160~118~114~158 (~240 Hz)~117 (~8 Hz)~56-

Note: The carbon attached to fluorine (C5) exhibits a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of fluorinated compounds.

Expert Interpretation: The chemical shift of C1 is significantly influenced by the substituent. For instance, the carbon of the boronic acid group in 5-fluoro-2-methoxyphenylboronic acid is directly attached to the ring, resulting in a more shielded (upfield) C1 signal compared to the other derivatives. The large ¹JCF coupling constant is a definitive indicator of a fluorine atom directly attached to a carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule.

CompoundKey IR Absorptions (cm⁻¹)
5-Fluoro-2-methoxyphenylacetic acid ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1250 (s, C-O)
5-Fluoro-2-methoxyaniline ~3400 & ~3300 (m, N-H), ~1240 (s, C-O)
5-Fluoro-2-methoxybenzaldehyde ~2850 & ~2750 (w, C-H of CHO), ~1680 (s, C=O), ~1250 (s, C-O)
5-fluoro-2-methoxyphenylboronic acid ~3300 (br, O-H), ~1350 (s, B-O), ~1250 (s, C-O)

Trustworthy Protocols: The presence of a broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the carboxylic acid O-H stretch in 5-fluoro-2-methoxyphenylacetic acid. The two distinct N-H stretching bands for 5-fluoro-2-methoxyaniline are characteristic of a primary amine. The sharp, intense C=O stretching frequency is a reliable indicator for the carbonyl group in the aldehyde and carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Key Fragmentation Pathways

The electron ionization (EI) mass spectra of these derivatives are expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, and subsequent loss of carbon monoxide (CO). The specific substituent dictates further characteristic fragmentation.

  • 5-Fluoro-2-methoxyphenylacetic acid: Expect a fragment corresponding to the loss of the carboxyl group (•COOH).

  • 5-Fluoro-2-methoxyaniline: Fragmentation may involve the loss of HCN from the aniline ring.

  • 5-Fluoro-2-methoxybenzaldehyde: A characteristic loss of the formyl radical (•CHO) is expected.

  • 5-Fluoro-2-methoxyphenylboronic acid: Fragmentation may involve the loss of water and boric acid fragments.

Authoritative Grounding: The fragmentation of methoxy-substituted aromatic compounds often proceeds through the formation of stable tropylium-like cations. The presence of the fluorine atom can also influence fragmentation pathways, potentially leading to the loss of HF.

Experimental Methodologies

The following protocols outline the standard procedures for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the 5-fluoro-2-methoxyphenyl derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a greater number of scans are required due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d ¹H NMR Acquisition c->d e ¹³C NMR Acquisition c->e f Fourier Transform d->f e->f g Phase & Baseline Correction f->g h Integration & Peak Picking g->h

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (EI)

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Acquire the mass spectrum using an electron ionization (EI) source, typically at 70 eV.

  • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output a Dissolve Sample b Introduce into MS a->b c Ionization (EI) b->c d Mass Analyzer c->d e Detector d->e f Mass Spectrum e->f

Mass Spectrometry Workflow

Conclusion

This guide provides a foundational understanding of the key spectroscopic features of 5-fluoro-2-methoxyphenyl derivatives. By leveraging the comparative data and experimental protocols presented, researchers can confidently characterize their synthesized compounds, troubleshoot synthetic challenges, and gain deeper insights into the structure-property relationships that govern the behavior of these important molecular building blocks. The principles outlined herein serve as a valuable resource for professionals in drug development and materials science, facilitating more efficient and accurate molecular analysis.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

A Senior Application Scientist's Guide to Cost-Effective Alternatives for 5-Fluoro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision, balancing chemical reactivity, functionality, and economic viability. 5-Fluoro-2-methoxybenzoyl chloride is a valuable reagent, prized for the unique electronic properties conferred by its fluoro and methoxy substituents. However, project budgets and scale-up considerations often necessitate the exploration of more cost-effective alternatives. This guide provides an in-depth comparison of viable substitutes, supported by chemical principles and experimental considerations, to aid researchers in making informed decisions without compromising synthetic outcomes.

The Benchmark: Understanding this compound

This compound is an activated acylating agent used to introduce the 5-fluoro-2-methoxyphenyl moiety into a target molecule. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ortho-methoxy group influences the conformation of the molecule, while the para-fluorine atom acts as a bioisostere for a hydrogen atom, modulating properties like metabolic stability and receptor binding affinity.

A key challenge with this reagent is its cost, which can be a significant factor in large-scale synthesis or high-throughput screening campaigns. This guide explores structurally similar alternatives that can potentially offer a more favorable economic profile.

Comparative Analysis of Alternatives

The primary strategy for identifying cost-effective alternatives involves simplifying the structure or replacing the fluorine atom with a less expensive halogen, like chlorine. The following compounds are evaluated based on their reactivity, cost, and synthetic equivalence.

The Non-Fluorinated Analog: 2-Methoxybenzoyl Chloride

The most direct and often most cost-effective alternative is to simply remove the fluorine substituent.

  • Rationale: This is the most significant cost-saving modification. The synthesis of the precursor, 2-methoxybenzoic acid (o-anisic acid), is a high-volume industrial process, making the corresponding acyl chloride readily available and affordable.

  • Reactivity Analysis: The fluorine atom in the benchmark compound is a weakly deactivating group due to its inductive electron-withdrawing effect. Removing it results in a slight increase in electron density on the aromatic ring. However, the dominant electronic influence on the carbonyl group's electrophilicity comes from the ortho-methoxy group's electron-donating resonance effect and the inductive withdrawal of the chloride. The overall difference in reactivity between this compound and 2-methoxybenzoyl chloride is generally minimal and can often be compensated for by minor adjustments in reaction conditions (e.g., reaction time or temperature).

  • Application Caveat: This alternative is suitable when the fluorine atom is not critical for the final molecule's biological activity or desired physicochemical properties. If the fluorine is essential for modulating pKa, lipophilicity, or blocking a site of metabolism, this is not a viable substitute.

The Chloro-Analog: 5-Chloro-2-methoxybenzoyl Chloride

Replacing the fluorine with a chlorine atom presents a compelling balance between maintaining electronic similarity and reducing cost.

  • Rationale: Chlorination is typically a more economical process than fluorination. 5-Chloro-2-methoxybenzoic acid is a common intermediate and is generally less expensive than its fluorinated counterpart.

  • Reactivity Analysis: Chlorine is also an electron-withdrawing group via induction. Its effect on the electrophilicity of the acyl chloride carbonyl group is comparable to that of fluorine, leading to similar reaction kinetics in many cases. Therefore, direct substitution in a synthetic protocol is often feasible with little to no modification.

  • Application Caveat: While electronically similar, chlorine is larger than fluorine and can introduce different steric interactions. Furthermore, the C-Cl bond has different metabolic stability compared to a C-F bond. These differences should be considered in the context of drug design.

The "In-Situ" Alternative: 5-Fluoro-2-methoxybenzoic Acid with Coupling Agents

Instead of using the pre-activated acyl chloride, one can generate the reactive species in the reaction mixture from the corresponding carboxylic acid.

  • Rationale: 5-Fluoro-2-methoxybenzoic acid is the direct precursor to the acyl chloride and is significantly cheaper and more stable for long-term storage.[1][2][3][4] This approach avoids purchasing and handling the moisture-sensitive acyl chloride.

  • Reactivity Analysis: The reaction is no longer a simple acylation but an amide or ester coupling reaction. The carboxylic acid is activated in situ using a variety of available coupling reagents (e.g., EDC/HOBt, HATU, T3P).[5] While this adds reagents to the reaction, it offers greater control and can often be performed under milder conditions. The overall cost-effectiveness depends on the price of the chosen coupling agent.

  • Application Caveat: This method introduces additional reagents that must be removed during workup and purification (e.g., urea byproducts from carbodiimides).[5] The overall atom economy may be lower. However, for small to medium-scale synthesis, the cost savings on the primary building block can be substantial.

Quantitative Data Summary

The following table provides a comparative overview of the alternatives. Cost is presented as a relative index, where the benchmark, this compound, is assigned a value of 1.0. This is a qualitative representation based on market analysis of common chemical suppliers and is subject to change based on vendor and quantity.

CompoundStructureCAS NumberRelative Cost IndexKey Considerations
This compound
ngcontent-ng-c2487356420="" class="ng-star-inserted">
704-03-01.0 (Benchmark)High performance, but highest cost.
2-Methoxybenzoyl chloride

21615-34-9[6]~0.2 - 0.3Most cost-effective; lacks fluorine's specific properties.
5-Chloro-2-methoxybenzoyl chloride

29568-33-0[7][8]~0.4 - 0.6Good balance of cost and electronic similarity.
5-Fluoro-2-methoxybenzoic acid

394-04-7~0.3 - 0.5Requires coupling agent; avoids handling acyl chloride.

Experimental Protocols

To provide a practical comparison, the following section details a standard protocol for the synthesis of a model amide, N-benzyl-5-fluoro-2-methoxybenzamide, using the benchmark acyl chloride. Considerations for adapting this protocol for the proposed alternatives are also discussed.

Benchmark Protocol: Synthesis of N-benzyl-5-fluoro-2-methoxybenzamide

This procedure is a standard Schotten-Baumann reaction, a robust method for amide synthesis from acyl chlorides.[9]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[10]

  • Anhydrous Dichloromethane (DCM)[9]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.[9]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol Adaptations for Alternatives:
  • For 2-Methoxybenzoyl Chloride and 5-Chloro-2-methoxybenzoyl Chloride: This protocol can be used directly. As their reactivity is very similar to the benchmark, reaction times should be comparable. Monitor by TLC to confirm completion.

  • For 5-Fluoro-2-methoxybenzoic Acid (Amide Coupling):

    • In a dry flask, dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.[5]

    • Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add DIPEA (2.0 eq), followed by the slow addition of benzylamine (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.[5]

    • The work-up is similar, though it may require more extensive washing to remove the urea byproduct from EDC, which is water-soluble.

Visualization of Structures and Workflows

Chemical Structures

The following diagram illustrates the structures of this compound and its cost-effective alternatives.

G cluster_benchmark Benchmark Reagent cluster_alternatives Cost-Effective Alternatives A This compound B 2-Methoxybenzoyl chloride C 5-Chloro-2-methoxybenzoyl chloride D 5-Fluoro-2-methoxybenzoic acid

Caption: Benchmark reagent and its primary cost-effective alternatives.

Experimental Workflow: Amide Synthesis

This diagram outlines the general workflow for the synthesis of benzamides using the acyl chloride method.

G start Setup Reaction: Amine + Base in DCM cool Cool to 0 °C start->cool add Dropwise Addition of Acyl Chloride Solution cool->add react Stir at Room Temp (Monitor by TLC/LC-MS) add->react workup Aqueous Work-up: Wash with HCl, NaHCO₃, Brine react->workup isolate Dry & Concentrate workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Caption: Workflow for benzamide synthesis via the acyl chloride method.

Conclusion

While this compound remains a valuable and highly effective reagent, its cost can be a constraint for certain research and development endeavors. By understanding the structure-activity relationships and the principles of chemical reactivity, researchers can confidently select from several cost-effective alternatives. For applications where the fluorine atom is not essential, 2-methoxybenzoyl chloride offers the most significant cost savings. Where the electronic properties of a halogen at the 5-position are required, 5-chloro-2-methoxybenzoyl chloride provides a well-balanced compromise. Finally, the use of 5-fluoro-2-methoxybenzoic acid with a coupling agent offers a flexible and economical in-situ strategy that avoids the handling of a sensitive acyl chloride. The choice of alternative will ultimately depend on the specific synthetic goals, the required scale, and the non-negotiable chemical features of the target molecule.

References

  • MOLBASE. 2-methoxybenzoyl chloride price & availability. [Link]

  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

  • PubMed. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. [Link]

  • Oakwood Chemical. 5-Fluoro-2-methoxybenzenesulfonyl chloride. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • S.W.ChemiLab. 5-Fluoro-2-methoxybenzene sulfonyl chloride. [Link]

  • INDOFINE Chemical Company, Inc. 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 5-Fluoro-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical methodologies used to characterize 5-fluoro-2-methoxybenzamide derivatives, with a primary focus on single-crystal X-ray crystallography. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed rationale for experimental choices, contextualizes data within the broader landscape of structural chemistry, and provides a framework for the analysis of novel derivatives within this class.

Given the current absence of a publicly available crystal structure for 5-fluoro-2-methoxybenzamide itself, this guide will utilize the closely related structure of 2-fluoro-N-(4-methoxyphenyl)benzamide as a central case study. This analogue, containing both the critical fluoro and methoxy substituents, serves as an excellent illustrative model to explore the nuances of crystallographic analysis and the key structural features that are likely to be conserved or to vary within this family of compounds.

The Significance of Structural Elucidation for Benzamide Derivatives

Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of fluorine and methoxy substituents onto the benzamide core can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The precise three-dimensional arrangement of these functional groups, dictated by the molecule's conformation and the packing within the crystal lattice, is therefore of paramount importance for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of these molecules. It provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal's stability. This information is invaluable for:

  • Validating molecular design: Confirming that a synthesized molecule adopts the intended conformation.

  • Understanding intermolecular forces: Identifying key hydrogen bonds, halogen bonds, and other non-covalent interactions that can inform on crystal packing and potential interactions with a biological target.

  • Informing computational models: Providing experimental data to validate and refine computational predictions of molecular conformation and crystal packing.

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of 5-fluoro-2-methoxybenzamide derivatives necessitates a multi-technique approach. The following table compares the strengths and limitations of key analytical methods:

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state.Unambiguous structure determination; provides a detailed picture of the solid-state conformation and packing.Requires a single, high-quality crystal; the solid-state conformation may not be the same as in solution.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and conformational dynamics in solution.Provides data on the solution-state conformation and dynamics; can be used to study a wide range of concentrations and solvent conditions.Does not provide a direct 3D structure; interpretation of conformational preferences can be complex.
Mass Spectrometry Precise molecular weight and fragmentation patterns.High sensitivity; can be used to confirm the identity and purity of a compound.Provides no information on the 3D structure or conformation.
Computational Modeling Predicted low-energy conformations, intermolecular interaction energies, and potential crystal packing arrangements.Can explore a wide range of conformational space and predict structures before synthesis; provides insights into the energetics of different arrangements.Predictions must be validated by experimental data; accuracy is dependent on the level of theory and force field used.

Case Study: Crystallographic Analysis of 2-Fluoro-N-(4-methoxyphenyl)benzamide

The crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide provides a valuable template for understanding the key structural features we can anticipate in 5-fluoro-2-methoxybenzamide derivatives.

Key Structural Observations:
  • Molecular Conformation: The molecule adopts a specific conformation where the fluorobenzene and methoxybenzene rings are twisted relative to the central amide plane. This twisting is a common feature in N-aryl benzamides and is influenced by a balance of steric and electronic effects.

  • Intermolecular Interactions: The crystal packing is dominated by a network of intermolecular interactions. Crucially, a classic N—H⋯O hydrogen bond links the amide groups of adjacent molecules, forming chains. Additionally, weaker C—H⋯O and C—H⋯F interactions play a significant role in stabilizing the three-dimensional architecture.

The presence and nature of these intermolecular interactions are critical for understanding the crystal's overall stability and properties. For a hypothetical 5-fluoro-2-methoxybenzamide derivative, we would anticipate a similar interplay of strong and weak interactions, with the specific geometry being influenced by the altered positions of the fluoro and methoxy groups.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Benzamide Derivative

The following protocol outlines the key steps for the crystallographic analysis of a newly synthesized 5-fluoro-2-methoxybenzamide derivative.

Crystallization

The critical first step is to grow a high-quality single crystal suitable for diffraction. This is often the most challenging part of the process and may require screening of various conditions.

  • Methodology: Slow evaporation is a common and effective technique for small organic molecules.

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Common solvents to screen include methanol, ethanol, acetone, and ethyl acetate.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

  • Causality: The goal of slow evaporation is to allow the molecules to self-assemble into a highly ordered, crystalline lattice. Rapid precipitation will likely lead to an amorphous solid or poorly crystalline material.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Workflow:

    Data_Collection_Workflow Start Select & Mount Crystal Center Center Crystal in X-ray Beam Start->Center Screen Screen Crystal for Diffraction Quality Center->Screen UnitCell Determine Unit Cell & Space Group Screen->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Collect Full Diffraction Data Set Strategy->Collect End Process & Scale Data Collect->End

    Caption: X-ray diffraction data collection workflow.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Methodology:

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using a least-squares minimization algorithm.

    • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Comparative Analysis with Alternative Techniques

NMR Spectroscopy for Conformational Analysis in Solution

While X-ray crystallography reveals the solid-state conformation, NMR spectroscopy provides insights into the conformational preferences of 5-fluoro-2-methoxybenzamide derivatives in solution.

  • Key Experiments:

    • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

    • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and can provide information about through-space interactions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close in space, providing constraints for conformational analysis.

  • Expected Observations: For a 5-fluoro-2-methoxybenzamide derivative, we would expect to see distinct signals for the aromatic protons and the methoxy group. The through-space coupling between the fluorine atom and nearby protons can be particularly informative for determining the preferred orientation of the benzoyl group.

Computational Modeling for Predictive Insights

Computational chemistry offers a powerful tool for predicting the conformational preferences and potential crystal packing of 5-fluoro-2-methoxybenzamide derivatives before they are synthesized.

  • Workflow:

    Computational_Workflow Start Build 3D Model of Molecule ConfSearch Perform Conformational Search Start->ConfSearch EnergyMin Energy Minimize Low-Energy Conformers ConfSearch->EnergyMin CrystalPred Predict Crystal Packing EnergyMin->CrystalPred Compare Compare with Experimental Data CrystalPred->Compare

    Caption: A typical computational chemistry workflow for structural analysis.

  • Key Predictions:

    • Low-Energy Conformers: A conformational search can identify the most stable gas-phase or solution-phase conformations of the molecule.

    • Crystal Structure Prediction: More advanced methods can predict the most likely crystal packing arrangements, which can then be compared with experimental powder X-ray diffraction data.

Conclusion

The structural characterization of 5-fluoro-2-methoxybenzamide derivatives is a multifaceted process that relies on the synergistic application of several analytical techniques. While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding requires the integration of data from NMR spectroscopy and computational modeling. By using a comparative case-study approach, this guide has provided a framework for the rational analysis of this important class of molecules, from initial crystallization to final structural refinement and validation. The principles and protocols outlined herein will empower researchers to gain a deeper understanding of the structure-property relationships that govern the behavior of these and other novel benzamide derivatives.

References

  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–305. [Link]

  • Wardell, J. L., & Harrison, W. T. A. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1602. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 18, 2026, from [Link]

  • Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved January 18, 2026, from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of reactive chemical reagents like 5-Fluoro-2-methoxybenzoyl chloride are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this corrosive and moisture-sensitive compound. Adherence to these protocols is paramount for minimizing risks and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This chemical is corrosive, causing severe skin burns and eye damage, and reacts with moisture.[1][2]

Key Safety Information:

Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[3]Chemical-resistant gloves (e.g., nitrile, neoprene), protective clothing, and a face shield are essential.[4][5]
Serious Eye Damage Ensure eyewash stations and safety showers are readily accessible.[1]Chemical safety goggles and a face shield are mandatory.[3][5]
Respiratory Irritation Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6]For nuisance exposures, a respirator with an appropriate cartridge (e.g., Type ABEK-P2 or OV/AG/P99) should be used.[6]
Reactivity Moisture-sensitive; reacts with water.[2][7] Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]Store in a dry, cool, well-ventilated area in a tightly sealed container.[8]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6][9] Do not attempt to neutralize this chemical with water or dispose of it down standard laboratory drains due to its reactivity.[6][10]

Workflow for Proper Disposal:

DisposalWorkflow start Generation of 5-Fluoro-2-methoxybenzoyl chloride waste collect Collect waste in a dedicated, compatible, and properly labeled hazardous waste container. start->collect  During research  activities storage Store container in a designated Satellite Accumulation Area (SAA). collect->storage  Securely sealed contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs  When container is full  or ready for disposal transport Licensed waste hauler transports to a permitted Treatment, Storage, and Disposal Facility (TSDF). contact_ehs->transport  Scheduled pickup end Final Disposal (e.g., Incineration) transport->end  RCRA compliant  process SpillResponse spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain spill with inert absorbent material (e.g., vermiculite, dry sand) ppe->contain collect Carefully collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste as per protocol decontaminate->dispose

Sources

Personal protective equipment for handling 5-Fluoro-2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development, the synthesis of novel compounds is a daily endeavor. Yet, with great innovation comes the profound responsibility of safety. Handling reactive reagents like 5-Fluoro-2-methoxybenzoyl chloride demands more than just procedural knowledge; it requires a deep, intuitive understanding of the risks and a steadfast commitment to protective measures. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Adversary

This compound is a member of the acyl chloride family, a class of compounds known for their high reactivity. Its primary dangers stem from its corrosive nature and its vigorous, exothermic reaction with nucleophiles, most notably water.

  • Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][2] Direct contact with skin or mucous membranes will lead to immediate chemical burns. The mechanism of this damage is twofold: the inherent corrosivity of the acyl chloride and its rapid hydrolysis to form hydrochloric acid (HCl) and 5-fluoro-2-methoxybenzoic acid upon contact with moisture on the skin, in the eyes, or in the respiratory tract.

  • Inhalation Hazard: Vapors of this compound are lachrymatory and can cause respiratory irritation.[2][3] Inhalation of the fuming liquid can lead to coughing, sore throat, burning sensations, and shortness of breath.[4] Severe overexposure could result in a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[5]

  • Reactivity: Like all acyl chlorides, it reacts violently with water, alcohols, amines, and bases.[5][6] This reactivity is the cornerstone of its synthetic utility but also a significant safety concern. The reaction with water is particularly hazardous as it produces corrosive HCl gas.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is even selected, your first and most effective lines of defense are the engineering and administrative controls in your laboratory.

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is non-negotiable. The fume hood not only captures harmful vapors, protecting you from inhalation, but its sash also provides a physical barrier against splashes and unforeseen reactions.[7]

  • Designated Area: Work with this chemical should be conducted in a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[9][10] Their proximity is critical in the first few seconds after an exposure.

  • Prohibition of Water: Keep all sources of water away from the immediate work area to prevent accidental violent reactions. This includes ensuring work surfaces are dry and using non-aqueous quenching or workup procedures where possible.

The Last Line of Defense: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the chemical. Its selection and use must be deliberate and task-specific.

Eye and Face Protection: A Shield Against Irreversible Damage

Given the severe eye damage this chemical can cause, eye protection is paramount.

  • Minimum Requirement: Tight-fitting chemical splash goggles are the minimum requirement.[7][9] Standard safety glasses do not provide a sufficient seal and are inadequate for this work.

  • Enhanced Protection: For any procedure with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[7][10][11] A face shield alone does not offer adequate eye protection.[9]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The Critical Interface: The choice of glove material is crucial. This compound will attack and permeate many common glove types.

    • Recommended: Butyl or neoprene gloves are recommended for their resistance to corrosive chemicals and acids.[11][12] Nitrile gloves may offer fair resistance for incidental splash protection but should be changed immediately upon contact.[13][14]

    • Not Recommended: Latex gloves should be avoided as they offer poor protection against many chemicals.

    • Glove Protocol: Always inspect gloves for tears or pinholes before use.[3] When working with this reagent, consider double-gloving to provide an extra layer of protection. Remove and dispose of the outer glove immediately if you suspect contamination. Use proper glove removal techniques to avoid contaminating your skin.[3]

  • Laboratory Coat and Apron: A flame-resistant laboratory coat is mandatory. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is required.[11][15]

Respiratory Protection: Safeguarding Your Lungs

When engineering controls like a fume hood are properly used, additional respiratory protection is typically not necessary. However, in the event of a large spill or a failure of the fume hood:

  • Respirator Type: A full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., type ABEK-P2) would be necessary for emergency response.[3] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE Selection Guide by Task

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer (<10g) Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat
Reaction Setup/Monitoring Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat
Transfer of >10g / Workup Chemical Splash Goggles & Face ShieldButyl or Neoprene Gloves (Double)Flame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup (Large) Full-Face Respirator with appropriate cartridgesHeavy-duty Butyl or Neoprene GlovesChemical-Resistant Suit

Procedural Discipline: Safe Handling and Disposal

Operational Workflow

The following diagram outlines the critical decision points and workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Review SDS & SOP VerifyControls 2. Verify Fume Hood & Emergency Equipment Prep->VerifyControls DonPPE 3. Don Appropriate PPE VerifyControls->DonPPE Handling 4. Perform Work in Fume Hood DonPPE->Handling Proceed to work Quench 5. Quench Reaction/Reagent Carefully Handling->Quench Decontaminate 6. Decontaminate Glassware in Hood Quench->Decontaminate Segregate 7. Segregate Halogenated Waste Decontaminate->Segregate DoffPPE 8. Doff PPE Correctly Segregate->DoffPPE DisposePPE 9. Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE End End DisposePPE->End Start Start Start->Prep

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Disposal Plan

Disposal must be handled with as much care as the reaction itself.

  • Quenching: Unused or residual this compound should be slowly and carefully added to a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base. Never add water directly to the neat material. This procedure should be done in a fume hood.

  • Waste Segregation: The resulting aqueous solution, along with any solvents used, should be collected in a properly labeled, sealed container for halogenated organic waste.[5]

  • Contaminated Materials: All contaminated items, including disposable gloves, bench paper, and pipette tips, must be treated as hazardous waste.[3] They should be collected in a designated, sealed container for disposal. Do not place them in regular trash.

Emergency Response: Acting with Precision

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately go to the nearest safety shower.[9] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[4][8][9] Do not delay flushing to remove clothing. Seek immediate medical attention.[4]

  • Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush the eyes for a minimum of 15 minutes.[3][9] It is critical to roll the eyeballs to ensure the entire surface is flushed. Seek immediate medical attention.[4][9]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim has ingested the substance) and seek immediate medical attention.[4][8]

  • Small Spill (Inside Fume Hood): Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite or dry sand.[5] Do not use water or combustible absorbents. Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.[4][5]

By internalizing these principles and procedures, you build a culture of safety that extends beyond personal protection, ensuring the well-being of yourself and your colleagues. This diligent approach allows you to focus on your primary mission: advancing science and developing new therapies.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Capot Chemical Co., Ltd. MSDS of this compound. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Safety Precautions for Corrosive Substances. [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • Sciencemadness Wiki. (2025, August 3). Acyl chloride. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of California, San Diego. OSHA Glove Selection Chart. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.